molecular formula C5H11NO2 B1217889 Methyl 4-aminobutanoate CAS No. 3251-07-8

Methyl 4-aminobutanoate

Cat. No.: B1217889
CAS No.: 3251-07-8
M. Wt: 117.15 g/mol
InChI Key: KVQGGLZHHFGHPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-aminobutanoate is a methyl ester resulting from the formal condensation of gamma-aminobutyric acid with methanol. It is a primary amino compound, an amino acid ester and a methyl ester. It is functionally related to a gamma-aminobutyric acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-aminobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-8-5(7)3-2-4-6/h2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQGGLZHHFGHPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13031-60-2 (hydrochloride)
Record name 4-Aminobutyric acid methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10954242
Record name Methyl 4-aminobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3251-07-8
Record name Methyl 4-aminobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3251-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminobutyric acid methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-aminobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 4-aminobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-aminobutanoate, also known as methyl-γ-aminobutyrate, is the methyl ester of the non-proteinogenic amino acid γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. This document provides a comprehensive overview of the physical and chemical properties of this compound and its more commonly available hydrochloride salt. It includes detailed tables of physical constants, experimental protocols for its synthesis and characterization, and a discussion of its chemical reactivity and biological significance. Visualizations of a key biological pathway and a representative experimental workflow are provided to further elucidate its role and synthesis.

Physical Properties

This compound is a colorless liquid at room temperature, while its hydrochloride salt is a white to off-white crystalline solid. The physical properties of both the free base and the hydrochloride salt are summarized in the tables below.

Table 1: Physical Properties of this compound (Free Base)
PropertyValueSource(s)
Molecular Formula C₅H₁₁NO₂[1]
Molecular Weight 117.15 g/mol [1]
Appearance Colorless liquid[2]
Melting Point Not available
Boiling Point 75-77 °C at 12 mmHg
Density 1.012 g/cm³
Solubility Soluble in water, ethanol, and other polar organic solvents.[2]
Table 2: Physical Properties of this compound Hydrochloride
PropertyValueSource(s)
Molecular Formula C₅H₁₂ClNO₂[3]
Molecular Weight 153.61 g/mol [3]
Appearance White to almost white crystalline powder[4]
Melting Point 120-125 °C[5]
Solubility Soluble in water and DMSO (~30 mg/mL).[5]

Chemical Properties and Reactivity

This compound possesses two primary reactive sites: the primary amine and the methyl ester. These functional groups allow for a variety of chemical transformations, making it a versatile building block in organic synthesis.

Acylation and Amide Formation (Aminolysis)

The primary amine of this compound can readily undergo acylation reactions with acyl chlorides, anhydrides, or other esters to form amides. This reactivity is fundamental to its use in peptide synthesis, where the amine group can form a peptide bond with the carboxylic acid of another amino acid.

The ester group can also react with other amines in a process called aminolysis to form a new amide and methanol. This transamidation reaction is typically slower than the acylation of the primary amine.

Ester Hydrolysis

Under acidic or basic conditions, the methyl ester can be hydrolyzed to yield 4-aminobutanoic acid (GABA).

Biological Role and Signaling Pathways

As a derivative of GABA, this compound is of significant interest in neuroscience and pharmacology. It is studied for its potential to modulate the GABAergic system.[2] The GABAergic signaling pathway is crucial for regulating neuronal excitability. A simplified representation of a GABAergic synapse is depicted below.

GABAergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GAD Glutamic Acid Decarboxylase Glutamate->GAD GAD GABA_vesicle GABA Vesicle Synaptic_Cleft GABA_vesicle->Synaptic_Cleft Exocytosis GABA GABA GABA->GABA_vesicle vGAT GAT1 GAT1 GAD->GABA vGAT Vesicular GABA Transporter Synaptic_Cleft->GAT1 Reuptake Synaptic_Cleft2 GABA_A_Receptor GABAA Receptor (Ionotropic) Cl_channel Cl- Influx GABA_A_Receptor->Cl_channel Opens GABA_B_Receptor GABAB Receptor (Metabotropic) G_protein G-protein signaling GABA_B_Receptor->G_protein Activates Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization G_protein->Hyperpolarization Synaptic_Cleft2->GABA_A_Receptor Synaptic_Cleft2->GABA_B_Receptor

Caption: Simplified diagram of a GABAergic synapse.

Experimental Protocols

Synthesis of this compound Hydrochloride

This protocol describes a common method for the synthesis of this compound hydrochloride from 4-aminobutyric acid (GABA).

Materials:

  • 4-aminobutyric acid (GABA)

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or anhydrous HCl gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

Procedure: [6]

  • In a round-bottom flask equipped with a magnetic stir bar, suspend 4-aminobutyric acid in anhydrous methanol.

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred suspension. Alternatively, bubble anhydrous HCl gas through the mixture. An exothermic reaction will occur.

  • After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent and excess reagent under reduced pressure using a rotary evaporator.

  • The resulting white solid is this compound hydrochloride. It can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ether).

The following diagram illustrates the general workflow for this synthesis and purification.

Synthesis_Workflow start Start reactants Suspend GABA in Methanol start->reactants cooling Cool in Ice Bath reactants->cooling addition Slowly Add Thionyl Chloride cooling->addition reflux Reflux Reaction Mixture addition->reflux completion Monitor Reaction (TLC) reflux->completion completion->reflux Incomplete evaporation Solvent Removal (Rotary Evaporator) completion->evaporation Complete product Crude this compound HCl (White Solid) evaporation->product purification Recrystallization (Methanol/Ether) product->purification final_product Pure this compound HCl purification->final_product end End final_product->end

Caption: Workflow for the synthesis of this compound HCl.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • NMR spectrometer (e.g., 300 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆)

Sample Preparation:

  • Dissolve a small amount of this compound or its hydrochloride salt in the chosen deuterated solvent.

  • Transfer the solution to an NMR tube to the appropriate height.

Data Acquisition (General Parameters):

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 8-16.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled experiment.

    • Number of scans: 1024 or more, depending on concentration.

    • Relaxation delay: 2-5 seconds.

Expected Spectral Data for this compound (Free Base in CDCl₃):

  • ¹H NMR:

    • ~3.67 ppm (s, 3H, -OCH₃)

    • ~2.75 ppm (t, 2H, -CH₂-NH₂)

    • ~2.30 ppm (t, 2H, -CH₂-C=O)

    • ~1.80 ppm (quintet, 2H, -CH₂-CH₂-CH₂-)

    • ~1.50 ppm (br s, 2H, -NH₂)

  • ¹³C NMR:

    • ~174 ppm (C=O)

    • ~51 ppm (-OCH₃)

    • ~42 ppm (-CH₂-NH₂)

    • ~35 ppm (-CH₂-C=O)

    • ~28 ppm (-CH₂-CH₂-CH₂-)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Conclusion

This compound is a valuable chemical entity with distinct physical and chemical properties that make it a useful tool in synthetic chemistry and a compound of interest in the study of neurobiology. Its dual functionality as both a primary amine and a methyl ester allows for a range of chemical modifications, while its structural relationship to GABA provides a basis for its potential biological activity. The experimental protocols provided herein offer a foundation for the synthesis and characterization of this compound for research and development purposes.

References

Methyl 4-aminobutanoate CAS number and molecular structure.

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to Methyl 4-aminobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as the methyl ester of γ-aminobutyric acid (GABA), is a pivotal chemical compound in neuroscience and medicinal chemistry.[1][2] As a derivative of the principal inhibitory neurotransmitter in the central nervous system, GABA, this compound serves as a valuable pro-drug and a versatile synthetic building block.[3][4] Its ability to cross the blood-brain barrier, a feat GABA itself cannot easily accomplish, makes it a significant tool for studying the GABAergic system.[4] This document provides a comprehensive technical overview of this compound, its properties, synthesis, and its role in biological systems, tailored for a scientific audience.

Core Chemical and Physical Data

This compound is the methyl ester resulting from the formal condensation of gamma-aminobutyric acid with methanol (B129727).[1][2] It is commonly handled in its free base form or as a more stable hydrochloride salt.

  • Chemical Abstracts Service (CAS) Number :

    • This compound (Base) : 3251-07-8[1][3]

    • This compound Hydrochloride : 13031-60-2[1][5][6]

  • Molecular Structure :

    • Molecular Formula (Base) : C₅H₁₁NO₂[1][7]

    • Molecular Formula (Hydrochloride) : C₅H₁₂ClNO₂[5][6]

    • SMILES (Base) : COC(=O)CCCN[1]

    • InChIKey (Base) : KVQGGLZHHFGHPU-UHFFFAOYSA-N[1]

Physicochemical Properties

The key quantitative properties of this compound and its hydrochloride salt are summarized in the table below for easy comparison.

PropertyThis compound (Base)This compound HCl
Molecular Weight 117.15 g/mol [1][7]153.61 g/mol [5][6][8]
Appearance Colorless liquid[7]White to off-white crystals/powder[3][8]
Melting Point -40 °C[7]120-125 °C[6][8]
Boiling Point 203.9 °C[7]N/A
Density 1.010 g/cm³[7]N/A
Solubility Soluble in polar solvents (e.g., water, ethanol)[3][7]Soluble in DMSO (≥30 mg/mL)[2]

Synthesis and Experimental Protocols

The synthesis of this compound hydrochloride is typically achieved through the esterification of 4-aminobutyric acid. Below are two common and effective laboratory-scale protocols.

Protocol 1: Fischer Esterification with Anhydrous HCl

This classic method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[3]

Methodology:

  • Suspend 4-aminobutyric acid (0.2 mole, 20.64 g) in 200 mL of methanol in a round-bottom flask at room temperature.[9]

  • Slowly bubble anhydrous hydrogen chloride (HCl) gas into the heterogeneous mixture. The reaction is exothermic and may warm to a gentle reflux.[9]

  • After approximately 5 minutes of HCl addition, submerge the flask in a 0°C ice bath to control the temperature.[9]

  • Continue the addition of HCl gas for an additional 5 minutes while cooling.[9]

  • Place the reaction mixture under a nitrogen atmosphere and reflux for 17 hours.[9]

  • Following the reflux period, remove the solvent by evaporation in vacuo.[9]

  • The resulting product is this compound hydrochloride, obtained as a white solid, which can be used in subsequent steps without further purification.[9]

Protocol 2: Esterification using Trimethylchlorosilane (TMSCl)

This convenient method utilizes TMSCl to generate HCl in situ, facilitating esterification at room temperature.[10][11]

Methodology:

  • Place the amino acid (0.1 mol) in a suitable round-bottom flask.[10]

  • With magnetic stirring, slowly add freshly distilled trimethylchlorosilane (0.2 mol).[10]

  • Add 100 mL of methanol to the flask. The resulting solution or suspension is stirred at room temperature.[10]

  • Monitor the reaction's completion using Thin-Layer Chromatography (TLC).[10]

  • Once the reaction is complete, concentrate the mixture on a rotary evaporator to yield the product, amino acid ester hydrochloride.[10]

G General Synthesis Workflow cluster_reactants Reactants cluster_catalyst Catalyst GABA 4-Aminobutanoic Acid (GABA) Process Fischer Esterification GABA->Process MeOH Methanol MeOH->Process Catalyst Acid Catalyst (e.g., HCl, TMSCl) Catalyst->Process Product This compound Hydrochloride Process->Product

A simplified workflow for the synthesis of this compound HCl.

Biological Activity and Applications in Drug Development

This compound's primary significance lies in its relationship with GABA. It functions as a precursor or pro-drug that can effectively deliver GABA to the central nervous system.[4]

  • Blood-Brain Barrier Permeation : Unlike GABA, this compound hydrochloride is capable of crossing the blood-brain barrier after administration.[4]

  • Conversion to GABA : Once in the brain, it is hydrolyzed by endogenous esterases into 4-aminobutyric acid (GABA) and methanol.[4]

  • GABAergic System Modulation : The resulting GABA can then exert its inhibitory effects. The pro-drug has been shown to inhibit GABA binding to synaptic membranes, activate the release of GABA, and inhibit its uptake by synaptosomes.[4]

  • Therapeutic Potential : Because of these properties, it has been investigated for its neuroprotective and anticonvulsant effects.[3][4][7]

  • Synthetic Building Block : The molecule contains both an amine and an ester group, making it a highly versatile building block for creating more complex molecules.[3] It is particularly useful in the synthesis of lactams, such as 2-pyrrolidinone, and other novel compounds with potential pharmacological activity.[3][7]

Role in GABA Signaling Pathway

The compound itself does not have a unique signaling pathway but rather serves as a delivery vehicle for the active neurotransmitter, GABA. The GABA signaling pathway is a cornerstone of inhibitory neurotransmission in the brain.[12]

The process begins with the systemic administration of this compound, which crosses the blood-brain barrier. In the brain, it is enzymatically converted to GABA. This newly synthesized GABA contributes to the overall pool of the neurotransmitter, which then binds to ionotropic GABA-A or metabotropic GABA-B receptors on post-synaptic neurons. This binding event typically leads to the influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential, thus producing an inhibitory effect.

G Biological Action Pathway Prodrug This compound (Administered) BBB Blood-Brain Barrier Prodrug->BBB Crosses Hydrolysis Hydrolysis (via Esterases) BBB->Hydrolysis GABA GABA (Active Neurotransmitter) Hydrolysis->GABA Releases Receptor GABA Receptor (Post-synaptic Neuron) GABA->Receptor Binds to Effect Neuronal Inhibition (Hyperpolarization) Receptor->Effect Leads to

Conversion of the pro-drug to GABA and its subsequent action on receptors.

References

The Enigmatic Role of Methyl 4-aminobutanoate in Biochemical Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-aminobutanoate, the methyl ester of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), is a compound of significant interest in neuropharmacology and drug development. Its enhanced lipophilicity compared to GABA suggests its potential as a prodrug capable of traversing the blood-brain barrier to modulate central nervous system activity. This technical guide provides a comprehensive overview of the biological importance of this compound, focusing on its role in biochemical pathways, its interaction with the GABAergic system, and its metabolic fate. Detailed experimental protocols for studying this molecule, alongside quantitative data from relevant studies, are presented to facilitate further research and development in this area.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in reducing neuronal excitability.[1][2] Its therapeutic potential in a range of neurological and psychiatric disorders is well-established; however, its clinical utility is limited by its poor ability to cross the blood-brain barrier.[3] This has led to the exploration of various prodrug strategies, including the esterification of GABA to enhance its lipophilicity and facilitate its entry into the brain.

This compound (also known as GABA methyl ester) is a simple ester of GABA that has been investigated as a potential GABA prodrug.[4][5] The core concept is that this more lipophilic molecule can penetrate the central nervous system, where it is subsequently hydrolyzed by endogenous esterases to release GABA, thereby augmenting inhibitory neurotransmission. This guide delves into the biochemical underpinnings of this process, from its interaction with GABA receptors to its metabolic conversion and potential alternative pathways.

Biochemical Pathways and Mechanisms of Action

The primary biochemical significance of this compound lies in its role as a precursor to GABA. Upon entering a biological system, it is hypothesized to undergo enzymatic hydrolysis to yield GABA and methanol.

The GABAergic System

The GABAergic system is the primary inhibitory network in the brain, balancing neuronal excitation.[6] This system includes GABA, its synthesizing and degrading enzymes, and its receptors. There are two main classes of GABA receptors: GABAA receptors, which are ligand-gated ion channels, and GABAB receptors, which are G-protein coupled receptors.[3] The activation of these receptors typically leads to a hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.

Interaction with GABA Receptors

Table 1: Representative Binding Affinities of GABAergic Compounds

CompoundReceptor SubtypeKi (nM)IC50 (nM)Reference
GABAGABAA10-1000-[7]
MuscimolGABAA2-10-[7]
BaclofenGABAB-320[7]

Note: Data for this compound is not available. The values presented are for GABA and related compounds to provide context for the experimental design.

GABA_Receptor_Interaction cluster_prodrug This compound cluster_receptor GABAA Receptor M4A This compound GABA_R GABAA Receptor M4A->GABA_R Potential weak binding (Hypothesized)

Metabolic Conversion to GABA

The central hypothesis for the biological activity of this compound is its conversion to GABA in the brain. This hydrolysis is catalyzed by esterase enzymes, which are abundant in various tissues, including the brain.

Table 2: Representative Kinetic Parameters for Esterase Activity

SubstrateEnzymeKm (mM)Vmax (µmol/min/mg)Reference
p-Nitrophenyl acetatePig Liver Esterase0.412.5[8]
Ethyl ButyratePorcine Liver Esterase--[8]

Note: Specific kinetic data for the hydrolysis of this compound is not available. The data presented is for common esterase substrates to provide a comparative context.

Metabolic_Conversion M4A This compound Esterase Esterases M4A->Esterase Substrate GABA GABA Esterase->GABA Product 1 Methanol Methanol Esterase->Methanol Product 2

Experimental Protocols

To facilitate further investigation into the biological role of this compound, this section provides detailed methodologies for key experiments.

Synthesis and Purification of this compound Hydrochloride

A common method for the synthesis of this compound is through the Fischer esterification of 4-aminobutyric acid.[9]

Protocol:

  • Suspend 4-aminobutyric acid in anhydrous methanol.

  • Cool the mixture in an ice bath and bubble anhydrous hydrogen chloride gas through the suspension.

  • Reflux the reaction mixture under a nitrogen atmosphere for several hours.

  • Remove the solvent in vacuo to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., methanol/ether) to obtain pure this compound hydrochloride.

Synthesis_Workflow Start Start: 4-aminobutyric acid + Methanol Step1 Fischer Esterification (HCl catalyst) Start->Step1 Step2 Reflux Step1->Step2 Step3 Solvent Evaporation Step2->Step3 Step4 Recrystallization Step3->Step4 End End Product: This compound HCl Step4->End

GABA Receptor Binding Assay

This protocol is adapted from standard radioligand binding assays for GABAA receptors and can be used to determine the binding affinity of this compound.[10][11]

Protocol:

  • Membrane Preparation:

    • Homogenize rat brain tissue in a sucrose (B13894) buffer.

    • Perform differential centrifugation to isolate the crude membrane fraction.

    • Wash the membranes repeatedly to remove endogenous GABA.

    • Resuspend the final membrane pellet in the assay buffer.

  • Binding Assay:

    • Incubate the brain membranes with a radiolabeled GABAA receptor ligand (e.g., [3H]muscimol) in the presence of varying concentrations of this compound.

    • Incubate at 4°C for a defined period to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

  • Data Analysis:

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start: Brain Tissue Step1 Homogenization & Centrifugation Start->Step1 Step2 Membrane Preparation Step1->Step2 Step3 Incubation with [3H]muscimol & This compound Step2->Step3 Step4 Filtration & Washing Step3->Step4 Step5 Scintillation Counting Step4->Step5 Step6 Data Analysis (IC50, Ki) Step5->Step6 End End: Binding Affinity Step6->End

In Vivo Microdialysis and HPLC Analysis

This protocol allows for the in vivo measurement of this compound and GABA concentrations in the brain of a freely moving animal.[12][13][14]

Protocol:

  • Surgical Implantation:

    • Stereotaxically implant a microdialysis probe into the brain region of interest (e.g., striatum or hippocampus) of an anesthetized rat.

    • Allow the animal to recover from surgery.

  • Microdialysis:

    • Perfuse the microdialysis probe with artificial cerebrospinal fluid at a constant flow rate.

    • Collect dialysate samples at regular intervals before and after systemic administration of this compound.

  • HPLC Analysis:

    • Derivatize the dialysate samples with a fluorescent reagent (e.g., o-phthaldialdehyde).

    • Separate the derivatized amino acids using reverse-phase high-performance liquid chromatography (HPLC).[15][16][17]

    • Detect and quantify the fluorescent derivatives using a fluorescence detector.

  • Data Analysis:

    • Generate standard curves for both this compound and GABA.

    • Calculate the concentrations of both compounds in the dialysate samples over time.

Microdialysis_Workflow Start Start: Animal Model Step1 Microdialysis Probe Implantation Start->Step1 Step2 Systemic Administration of This compound Step1->Step2 Step3 Dialysate Collection Step2->Step3 Step4 HPLC-Fluorescence Analysis Step3->Step4 End End: Brain Concentrations of M4A and GABA Step4->End

Conclusion and Future Directions

This compound holds promise as a research tool and a potential therapeutic agent for modulating the GABAergic system. Its ability to act as a GABA prodrug offers a potential solution to the delivery challenges associated with GABA itself. However, a significant gap remains in our understanding of its specific pharmacological and pharmacokinetic profile.

Future research should focus on obtaining quantitative data for the binding affinity of this compound to GABA receptor subtypes and the kinetic parameters of its hydrolysis by various esterases. In vivo studies are needed to definitively quantify its brain uptake, conversion rate to GABA, and the resulting physiological effects. Furthermore, exploration of potential alternative metabolic pathways beyond simple hydrolysis will provide a more complete picture of its biological importance. The detailed protocols and conceptual frameworks provided in this guide aim to facilitate these critical next steps in unraveling the full potential of this compound in neuroscience and drug development.

References

Methyl 4-aminobutanoate: A Technical Guide to its Synthesis from L-Glutamic Acid and its Role in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-aminobutanoate, also known as methyl γ-aminobutyrate or GABA methyl ester, is a derivative of the principal inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA). Its structural relationship with L-glutamic acid, the primary excitatory neurotransmitter, places it at a crucial intersection of neuronal signaling pathways. L-glutamic acid is the metabolic precursor to GABA, which can then be esterified to produce this compound. This technical guide provides an in-depth overview of this compound, focusing on its synthesis from L-glutamic acid, its chemical and physical properties, and its applications as a versatile building block in medicinal chemistry and neuroscience research. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the core knowledge required to synthesize, characterize, and utilize this important compound.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature.[1] Its hydrochloride salt is a white to off-white crystalline solid.[2] The presence of both an amino group and an ester functional group imparts a polar nature to the molecule, influencing its solubility and reactivity.[1] Key chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₁₁NO₂[3][4]
Molecular Weight 117.15 g/mol [3][4]
CAS Number 638-39-1 (free base), 13031-60-2 (hydrochloride)[1]
Appearance Colorless liquid (free base), White to almost white powder (hydrochloride)[1][2]
Melting Point -40.0 °C (free base), 120-125 °C (hydrochloride)[1][2]
Boiling Point 203.9 °C[1]
Density 1.010 g/cm³[1]
Solubility Soluble in polar solvents like water.[1]

Synthesis from L-Glutamic Acid

The synthesis of this compound from L-glutamic acid is a two-step process. The first step involves the enzymatic decarboxylation of L-glutamic acid to produce γ-aminobutyric acid (GABA). The second step is the esterification of GABA to yield the final product.

Step 1: Enzymatic Decarboxylation of L-Glutamic Acid to γ-Aminobutyric Acid (GABA)

This biotransformation is catalyzed by the enzyme glutamate (B1630785) decarboxylase (GAD), which requires pyridoxal-5'-phosphate (PLP) as a cofactor.[3]

Experimental Protocol:

  • Materials: L-glutamic acid, glutamate decarboxylase (GAD) from a suitable source (e.g., E. coli or Lupinus albus seeds), pyridoxal-5'-phosphate (PLP), sodium phosphate (B84403) buffer (pH 5.7).[5]

  • Procedure:

    • Prepare a solution of L-glutamic acid in sodium phosphate buffer (pH 5.7).

    • Add pyridoxal-5'-phosphate to the solution.

    • Introduce the purified glutamate decarboxylase enzyme to the reaction mixture.

    • Incubate the reaction mixture at 37°C for a sufficient duration (e.g., 60 minutes) to allow for the conversion of L-glutamic acid to GABA.[5] The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, the reaction is typically stopped by heat inactivation of the enzyme (e.g., boiling for 10 minutes).[5]

    • The precipitated protein is removed by centrifugation.

    • The supernatant containing GABA can be purified using techniques like paper chromatography or column chromatography.[5]

  • Yield: The yield of this enzymatic conversion can be influenced by factors such as enzyme activity, substrate concentration, and reaction conditions. Some studies have reported that the product, GABA, can act as an inhibitor of the enzyme, limiting the yield to around 20-25%.[5]

Step 2: Esterification of γ-Aminobutyric Acid (GABA) to this compound

The resulting GABA can be esterified to its methyl ester. A common method involves the use of methanol (B129727) in the presence of an acid catalyst.

Experimental Protocol:

  • Materials: 4-Aminobutyric acid (GABA), anhydrous methanol, anhydrous hydrogen chloride (HCl) gas or a reagent that generates HCl in situ, such as thionyl chloride or chlorotrimethylsilane (B32843).

  • Procedure using Anhydrous HCl:

    • Suspend 4-aminobutyric acid in anhydrous methanol at room temperature.

    • Slowly bubble anhydrous HCl gas into the mixture. The reaction is exothermic and may require cooling in an ice bath.

    • After the addition of HCl, reflux the reaction mixture for several hours (e.g., 17 hours).

    • Monitor the reaction for completion using TLC.

    • Once the reaction is complete, evaporate the solvent under reduced pressure to obtain the crude this compound hydrochloride.

    • The product can be further purified by recrystallization.

  • Procedure using Chlorotrimethylsilane:

    • To a suspension of 4-aminobutyric acid in methanol, slowly add freshly distilled chlorotrimethylsilane at room temperature with stirring.

    • Stir the resulting solution or suspension at room temperature until the reaction is complete as monitored by TLC.

    • Concentrate the reaction mixture on a rotary evaporator to yield the product as its hydrochloride salt.

  • Yield: This esterification reaction typically proceeds with good to excellent yields.

Below is a workflow diagram illustrating the synthesis process.

G Synthesis of this compound from L-Glutamic Acid cluster_0 Step 1: Enzymatic Decarboxylation cluster_1 Step 2: Esterification L-Glutamic_Acid L-Glutamic Acid GABA γ-Aminobutyric Acid (GABA) L-Glutamic_Acid->GABA CO2 release Enzyme Glutamate Decarboxylase (GAD) + PLP (cofactor) Enzyme->L-Glutamic_Acid Methyl_4_aminobutanoate This compound GABA->Methyl_4_aminobutanoate H2O release Methanol_HCl Methanol (CH3OH) + Acid Catalyst (e.g., HCl) Methanol_HCl->GABA

Caption: Workflow for the two-step synthesis of this compound.

Quantitative Data

Spectroscopic Data

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.6s3H-OCH₃
~2.9t2H-CH₂-NH₂
~2.4t2H-CH₂-C=O
~1.8p2H-CH₂-CH₂-CH₂-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ) ppmAssignment
~174C=O (ester)
~51-OCH₃
~41-CH₂-NH₂
~31-CH₂-C=O
~24-CH₂-CH₂-CH₂-

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak ([M]⁺) at m/z = 117. Common fragmentation patterns include the loss of the methoxy (B1213986) group (-OCH₃) resulting in a fragment at m/z = 86, and cleavage at the α-position to the nitrogen, leading to characteristic fragments.

FTIR (Fourier-Transform Infrared) Spectroscopy

Wavenumber (cm⁻¹)Functional Group
3400-3250N-H stretch (primary amine)
2960-2850C-H stretch (alkane)
1735-1750C=O stretch (ester)
1250-1000C-O stretch (ester)
1650-1580N-H bend (primary amine)

Biological Context and Drug Development Applications

This compound serves as a valuable tool in neuroscience research and as a precursor for the synthesis of various pharmacologically active compounds. Its primary biological relevance stems from its relationship with the GABAergic system.

The GABAergic Signaling Pathway

GABA is the main inhibitory neurotransmitter in the brain, and its signaling is crucial for maintaining the balance between neuronal excitation and inhibition.[6] Dysregulation of the GABAergic system is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. This compound and its derivatives can modulate this pathway, making them attractive targets for drug development.

The following diagram illustrates the key components of a GABAergic synapse.

GABAergic_Synapse GABAergic Synapse Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate L-Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD Synthesis & Packaging GABA_vesicle GABA in Synaptic Vesicle GAD->GABA_vesicle Synthesis & Packaging VGAT Vesicular GABA Transporter (VGAT) GABA_vesicle->VGAT GABA_cleft GABA GABA_vesicle->GABA_cleft Release GAT1_pre GABA Transporter 1 (GAT-1) GABA_cleft->GAT1_pre Reuptake GABA_A_R GABA-A Receptor (Ionotropic) GABA_cleft->GABA_A_R Binds to GABA_B_R GABA-B Receptor (Metabotropic) GABA_cleft->GABA_B_R Binds to Cl_ion Cl- Influx GABA_A_R->Cl_ion K_ion K+ Efflux GABA_B_R->K_ion Ca_ion Ca2+ Channel Inhibition GABA_B_R->Ca_ion Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization K_ion->Hyperpolarization

Caption: Overview of the GABAergic signaling pathway at the synapse.

Role in Drug Development

This compound's utility in drug development is primarily as a scaffold or starting material for the synthesis of more complex molecules with therapeutic potential. By modifying its structure, researchers can design novel GABA analogs with improved pharmacokinetic and pharmacodynamic properties. These modifications can be aimed at:

  • Increasing Blood-Brain Barrier Permeability: GABA itself has limited ability to cross the blood-brain barrier. Esterification to this compound is one strategy to increase its lipophilicity, potentially enhancing its ability to enter the central nervous system.

  • Targeting Specific GABA Receptor Subtypes: The GABA-A and GABA-B receptors have multiple subtypes with distinct physiological roles.[6] Designing molecules that selectively target specific subtypes can lead to more targeted therapies with fewer side effects.

  • Developing Prodrugs: this compound can be considered a prodrug of GABA, as it can be hydrolyzed in vivo to release the active neurotransmitter. This approach can be used to improve drug delivery and bioavailability.

The development of GABAergic drugs is an active area of research for treating a wide range of neurological and psychiatric conditions. The versatility of this compound as a synthetic intermediate makes it a valuable compound for medicinal chemists working in this field.

Conclusion

This compound is a key derivative of L-glutamic acid with significant importance in the fields of chemistry and neuroscience. Its synthesis, rooted in the fundamental biochemical conversion of glutamate to GABA, provides a bridge between the primary excitatory and inhibitory neurotransmitter systems in the brain. The detailed experimental protocols and comprehensive data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this versatile molecule. A thorough understanding of its synthesis, properties, and biological context is essential for leveraging this compound in the design and development of novel therapeutics targeting the GABAergic system.

References

The Potential Neuroprotective Effects of Methyl 4-aminobutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-aminobutanoate, also known as methyl gamma-aminobutyrate (B1235393) or GABA methyl ester, is the methyl ester derivative of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1][2] While GABA itself plays a crucial role in maintaining the balance between neuronal excitation and inhibition, its therapeutic application for CNS disorders is limited by its inability to efficiently cross the blood-brain barrier (BBB). This compound, as a more lipophilic ester prodrug, presents a promising strategy to overcome this limitation. Evidence suggests that it can penetrate the CNS, where it is subsequently hydrolyzed to release GABA, thereby augmenting GABAergic neurotransmission. This guide explores the theoretical framework and available evidence supporting the potential neuroprotective effects of this compound, focusing on its mechanism of action, relevant signaling pathways, and the experimental protocols required for its evaluation.

Pharmacokinetics and Mechanism of Action

The primary hypothesis for the neuroprotective action of this compound is its function as a CNS-penetrant prodrug for GABA. Early pharmacological studies have shown that this compound hydrochloride is capable of crossing the blood-brain barrier following systemic administration in rats.[3] Once within the CNS, it is believed to be rapidly hydrolyzed by endogenous esterases in brain tissue to yield GABA and methanol.[4]

This bio-activation is critical, as the subsequent increase in local GABA concentration is expected to potentiate its inhibitory effects. By activating GABA receptors (GABA-A and GABA-B), the released GABA can counteract the excessive neuronal excitation, or excitotoxicity, which is a common pathological hallmark of various neurodegenerative diseases and acute brain injuries like ischemic stroke.

G cluster_0 Systemic Circulation cluster_1 Central Nervous System (CNS) M4A_sys This compound (Systemic) BBB Blood-Brain Barrier M4A_sys->BBB Crosses M4A_cns This compound GABA GABA Esterases Brain Esterases Neuroprotection Neuroprotective Effects BBB->M4A_cns

Core Neuroprotective Signaling Pathways

The neuroprotective effects stemming from augmented GABAergic activity are multifaceted. They primarily involve the counteraction of glutamate-induced excitotoxicity, a major driver of neuronal death in ischemic conditions.

  • Inhibition of Excitotoxicity: Glutamate, the primary excitatory neurotransmitter, can cause neuronal damage through excessive activation of its receptors (e.g., NMDA and AMPA receptors), leading to a massive influx of Ca²⁺ ions. This ionic dysregulation activates downstream catabolic enzymes, promotes the generation of reactive oxygen species (ROS), and ultimately triggers apoptotic and necrotic cell death pathways. GABA, by activating GABA-A receptors, causes an influx of Cl⁻ ions, which hyperpolarizes the neuron. This hyperpolarization increases the threshold for neuronal firing, making the neuron less susceptible to excitatory stimuli and thereby reducing the damaging effects of excessive glutamate.

  • Modulation of Nitric Oxide Synthase (nNOS): Excitotoxic stimulation of NMDA receptors is tightly linked to the activation of neuronal nitric oxide synthase (nNOS), leading to the production of nitric oxide (NO). While NO has physiological roles, its overproduction during excitotoxicity contributes to oxidative stress and neuronal damage. Studies have shown that activation of GABA receptors can exert neuroprotective effects by increasing the inhibitory phosphorylation of nNOS at Ser847. This is achieved by enhancing the interaction between nNOS and Postsynaptic Density-95 (PSD95) and by inhibiting protein phosphatases that would otherwise dephosphorylate nNOS. This pathway effectively dampens the production of neurotoxic levels of NO during an ischemic insult.

G GABA GABA (from this compound) GABA_A_R GABA-A Receptor GABA->GABA_A_R Activates Hyperpolarization Neuronal Hyperpolarization GABA_A_R->Hyperpolarization Induces Cl⁻ influx NMDA_R NMDA Receptor Hyperpolarization->NMDA_R Inhibits Activation Glutamate Glutamate (Excess) Glutamate->NMDA_R Activates Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity

G GABA_Agonists GABA Receptor Agonists (e.g., from M4A) nNOS_PSD95 nNOS-PSD95 Interaction GABA_Agonists->nNOS_PSD95 Enhances PP_Activity Protein Phosphatase (PP1/PP2A) Activity GABA_Agonists->PP_Activity Inhibits nNOS_p p-nNOS (Ser847) (Inhibitory) nNOS_PSD95->nNOS_p Promotes PP_Activity->nNOS_p Inhibits NO_Production Nitric Oxide (NO) Production nNOS_p->NO_Production Reduces Neuroprotection Neuroprotection NO_Production->Neuroprotection Reduction contributes to

Quantitative Data (Comparative)

CompoundModel SystemAssayKey FindingReference
Muscimol (B1676869)Rat Hippocampal Slice CulturesOxygen-Glucose Deprivation (OGD)25 µM muscimol significantly reduced cell death in CA1 and dentate neurons.[5]
Isoflurane (B1672236)Rat Hippocampal Slice CulturesOxygen-Glucose Deprivation (OGD)1% isoflurane (a GABA-A potentiator) reduced cell death to control levels.[5]
Muscimol & BaclofenIn vivo Rat ModelTransient Global IschemiaCombination of agonists significantly protected neurons from ischemia/reperfusion injury.[6]

Experimental Protocols

To empirically validate the neuroprotective potential of this compound, a series of standardized in vitro and in vivo experiments are required.

In Vitro Neuroprotection Assay: MTT Assay with Oxidative Stress

This protocol assesses the ability of this compound to protect neuronal cells from death induced by an oxidative stressor like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

  • Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y).

  • Materials:

    • SH-SY5Y cells

    • Culture medium (e.g., DMEM/F12 with 10% FBS)

    • This compound hydrochloride

    • Oxidative stressor (e.g., H₂O₂)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO)

    • 96-well microplates

  • Procedure:

    • Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

    • Pre-treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with medium containing different concentrations of the compound. Include a vehicle control. Incubate for 1-2 hours.

    • Induction of Injury: Add the oxidative stressor (e.g., a final concentration of 100 µM H₂O₂) to all wells except the negative control. Incubate for 18-24 hours.

    • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the EC₅₀ (effective concentration for 50% protection).

G

In Vitro Ischemia Model: Oxygen-Glucose Deprivation (OGD)

This protocol simulates ischemic conditions in a controlled in vitro setting using primary neuronal cultures or organotypic slices.

  • Model: Primary cortical neurons or organotypic hippocampal slice cultures.

  • Materials:

    • Neuronal culture

    • Normal culture medium (e.g., Neurobasal)

    • Glucose-free medium

    • Hypoxic chamber (95% N₂, 5% CO₂)

    • This compound

    • Cell death marker (e.g., Propidium Iodide or LDH assay kit)

  • Procedure:

    • Preparation: Culture primary neurons or hippocampal slices according to standard protocols.

    • Pre-treatment: Treat the cultures with various concentrations of this compound for a designated period (e.g., 1 hour) before OGD.

    • OGD Induction: Wash the cultures and replace the normal medium with glucose-free medium. Place the cultures in a hypoxic chamber for a duration determined by the model's sensitivity (e.g., 60-90 minutes).

    • Reperfusion: Remove cultures from the chamber, replace the OGD medium with normal, glucose-containing medium (which may also contain the test compound), and return them to a normoxic incubator.

    • Assessment of Cell Death: At a specified time post-reperfusion (e.g., 24 hours), assess neuronal death using a fluorescent dye like Propidium Iodide (which stains the nuclei of dead cells) or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.

    • Analysis: Quantify cell death in treated groups relative to the OGD-only control group to determine the neuroprotective effect.

Conclusion and Future Directions

This compound stands as a compound of significant interest for neuroprotection due to its logical design as a blood-brain barrier-penetrant prodrug of GABA. The theoretical basis for its efficacy is strong, rooted in the well-established role of GABA in counteracting excitotoxicity, a central mechanism in many neurological disorders. However, the lack of direct experimental validation is a critical gap in the current literature.

Future research must focus on empirically testing this hypothesis. Comprehensive in vitro studies using models of oxidative stress, excitotoxicity, and oxygen-glucose deprivation are necessary to establish a direct neuroprotective effect and determine its potency. Subsequent in vivo studies in animal models of ischemic stroke or neurodegeneration will be essential to validate these findings, assess its pharmacokinetic/pharmacodynamic profile in the CNS, and confirm its potential as a therapeutic agent.

References

The Role of Methyl 4-aminobutanoate in Neurotransmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-aminobutanoate, the methyl ester of γ-aminobutyric acid (GABA), represents a chemical entity of significant interest in neuroscience and pharmacology. This technical guide provides a comprehensive overview of its role in neurotransmission, primarily focusing on its function as a prodrug for GABA, the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS). This document details its mechanism of action, blood-brain barrier permeability, and enzymatic conversion to GABA. Furthermore, it furnishes detailed experimental protocols for the characterization of its pharmacological profile and mandatory visualizations of key signaling pathways and experimental workflows.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mature mammalian brain, playing a crucial role in reducing neuronal excitability. Its therapeutic potential in a variety of neurological and psychiatric disorders is well-established. However, the clinical utility of exogenous GABA is severely limited by its inability to efficiently cross the blood-brain barrier (BBB)[1]. To overcome this limitation, various prodrug strategies have been developed, including the esterification of GABA to increase its lipophilicity. This compound (also known as GABA methyl ester) is one such derivative, designed to facilitate entry into the CNS, where it is subsequently hydrolyzed to release the active neurotransmitter, GABA[2].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Its ester functional group increases its lipid solubility compared to the zwitterionic GABA, a key factor in its ability to traverse the BBB.

PropertyValueSource
Molecular Formula C₅H₁₁NO₂[3]
Molecular Weight 117.15 g/mol [3]
CAS Number 3251-07-8 (free base)[3]
Synonyms GABA methyl ester, Methyl 4-aminobutyrate[3]
Solubility Soluble in water and ethanol[4]

Mechanism of Action in Neurotransmission

The primary role of this compound in neurotransmission is that of a GABA prodrug . Following systemic administration, it crosses the blood-brain barrier and is subsequently hydrolyzed by esterases within the brain to yield GABA and methanol[2]. The liberated GABA then exerts its inhibitory effects by acting on its cognate receptors, GABA-A and GABA-B.

Blood-Brain Barrier Permeation and Hydrolysis

Studies have confirmed that this compound hydrochloride can cross the blood-brain barrier after intracardiac administration in rats[2]. Once in the CNS, it is hydrolyzed by brain homogenates to GABA[2]. The efficiency of this process is crucial for its pharmacological activity.

BBB_and_Hydrolysis cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma M4A_blood This compound BBB Endothelial Cells M4A_blood->BBB Lipophilic Transport M4A_brain This compound BBB->M4A_brain Esterases Esterases M4A_brain->Esterases Hydrolysis GABA_brain GABA Esterases->GABA_brain Methanol Methanol Esterases->Methanol

Prodrug activation of this compound in the CNS.
Interaction with GABAergic Systems

While the primary mechanism is through its conversion to GABA, evidence suggests that this compound may also have direct effects on the GABAergic system. It has been reported to act as an inhibitor of GABA binding to crude synaptic plasma membranes and to activate the release and inhibit the uptake of GABA by rat synaptosomes[2]. However, quantitative data on its binding affinity to GABA-A and GABA-B receptors are currently lacking in the literature.

GABA Receptor Signaling Pathways

Once converted to GABA, the neurotransmitter activates two main classes of receptors: GABA-A and GABA-B.

GABA-A Receptor Signaling

GABA-A receptors are ligand-gated ion channels that are permeable to chloride ions (Cl⁻)[5]. Activation by GABA leads to an influx of Cl⁻, causing hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.

GABAA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAA_R GABA-A Receptor (Ligand-gated Cl⁻ Channel) GABA->GABAA_R Binding Cl_influx Cl⁻ Influx GABAA_R->Cl_influx Channel Opening Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition

GABA-A receptor signaling pathway.
GABA-B Receptor Signaling

GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slower and more prolonged inhibitory signals[6]. Their activation leads to the inhibition of adenylyl cyclase and the modulation of K⁺ and Ca²⁺ channels, resulting in a decrease in neuronal excitability.

GABAB_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAB_R GABA-B Receptor (GPCR) GABA->GABAB_R Binding G_protein G-protein (Gi/o) GABAB_R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition K_channel K⁺ Channel G_protein->K_channel Activation Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibition cAMP_decrease ↓ cAMP AC->cAMP_decrease K_efflux ↑ K⁺ Efflux K_channel->K_efflux Ca_influx_decrease ↓ Ca²⁺ Influx Ca_channel->Ca_influx_decrease Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization

GABA-B receptor signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the role of this compound in neurotransmission.

Radioligand Binding Assay for GABA-A Receptors

This protocol is adapted from standard procedures for determining the affinity of a test compound for the GABA-A receptor[7].

Objective: To determine the binding affinity (IC₅₀) of this compound for the GABA-A receptor.

Materials:

  • Rat brain cortex membranes

  • [³H]Muscimol (radioligand)

  • Unlabeled GABA (for non-specific binding)

  • This compound

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare rat brain cortical membranes by homogenization and centrifugation.

  • In a series of tubes, add a constant concentration of [³H]Muscimol (e.g., 2 nM).

  • For total binding, add buffer only.

  • For non-specific binding, add a high concentration of unlabeled GABA (e.g., 100 µM).

  • For competition binding, add varying concentrations of this compound.

  • Add the brain membrane preparation to each tube and incubate at 4°C for 60 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀ value.

Binding_Assay_Workflow start Start prepare_membranes Prepare Brain Membranes start->prepare_membranes setup_tubes Set up Assay Tubes ([³H]Muscimol, Buffers, Test Compound) prepare_membranes->setup_tubes add_membranes Add Membranes and Incubate setup_tubes->add_membranes filtration Rapid Filtration add_membranes->filtration washing Wash Filters filtration->washing scintillation_counting Liquid Scintillation Counting washing->scintillation_counting data_analysis Data Analysis (IC₅₀ determination) scintillation_counting->data_analysis end End data_analysis->end

Workflow for GABA-A receptor radioligand binding assay.
In Vitro Hydrolysis of this compound in Brain Homogenates

This protocol is designed to quantify the rate of conversion of this compound to GABA in brain tissue.

Objective: To determine the kinetic parameters (Km and Vmax) of this compound hydrolysis by brain esterases.

Materials:

  • Rat brain tissue

  • Phosphate buffered saline (PBS), pH 7.4

  • This compound

  • LC-MS/MS system

  • Internal standards (e.g., deuterated GABA and deuterated this compound)

Procedure:

  • Prepare a 10% (w/v) brain homogenate in ice-cold PBS.

  • Incubate aliquots of the homogenate at 37°C.

  • At time zero, add varying concentrations of this compound to the homogenate aliquots.

  • At various time points, take samples and immediately quench the enzymatic reaction (e.g., by adding ice-cold acetonitrile).

  • Add internal standards to the quenched samples.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the concentrations of this compound and GABA using a validated LC-MS/MS method.

  • Plot the initial velocity of GABA formation against the substrate (this compound) concentration.

  • Use non-linear regression analysis (e.g., Michaelis-Menten kinetics) to determine the Km and Vmax values.

Hydrolysis_Assay_Workflow start Start prepare_homogenate Prepare Brain Homogenate start->prepare_homogenate incubation Incubate Homogenate at 37°C prepare_homogenate->incubation add_substrate Add this compound (various concentrations) incubation->add_substrate sampling Collect Samples at Time Points add_substrate->sampling quench_reaction Quench Reaction and Add Internal Standards sampling->quench_reaction protein_precipitation Protein Precipitation quench_reaction->protein_precipitation lcms_analysis LC-MS/MS Analysis protein_precipitation->lcms_analysis kinetic_analysis Kinetic Analysis (Km, Vmax) lcms_analysis->kinetic_analysis end End kinetic_analysis->end

Workflow for in vitro hydrolysis assay.

Conclusion

This compound serves as a promising prodrug for delivering GABA to the central nervous system. Its increased lipophilicity allows it to cross the blood-brain barrier, where it is enzymatically converted to the active neurotransmitter. While its direct interactions with the GABAergic system require further quantitative characterization, its primary role in neurotransmission is to augment the brain's natural inhibitory signaling by increasing the local concentration of GABA. The experimental protocols provided in this guide offer a framework for the detailed investigation of its pharmacokinetic and pharmacodynamic properties, which is essential for its potential development as a therapeutic agent for neurological disorders.

References

Methyl 4-Aminobutanoate: A Brain-Permeant GABA Prodrug with Neuromodulatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Methyl 4-aminobutanoate, the methyl ester of γ-aminobutyric acid (GABA), is a significant GABA derivative with the crucial ability to traverse the blood-brain barrier. In the central nervous system, it undergoes hydrolysis to yield GABA, the primary inhibitory neurotransmitter. This conversion allows this compound to function as a prodrug, delivering GABA to the brain and thereby modulating GABAergic neurotransmission. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and its pharmacological significance as a GABA derivative. The document details its interactions with GABAergic systems, summarizing available quantitative data on its biological activities. Furthermore, it provides detailed experimental protocols for its synthesis and for the assessment of GABA receptor binding, offering a valuable resource for researchers in neuroscience and drug development.

Introduction

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a pivotal role in regulating neuronal excitability.[1] Its therapeutic potential in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity, is well-established. However, the clinical utility of exogenous GABA is severely limited by its inability to effectively cross the blood-brain barrier (BBB).

This compound (also known as GABA methyl ester) is a chemical derivative of GABA designed to overcome this limitation.[2][3] By masking the polar carboxyl group of GABA through esterification, this compound exhibits increased lipophilicity, facilitating its passage across the BBB. Once in the CNS, it is enzymatically hydrolyzed, releasing GABA and effectively elevating its concentrations in the brain. This prodrug strategy makes this compound a valuable tool for studying the central effects of GABA and a potential therapeutic agent in its own right.

This guide will delve into the chemical and pharmacological properties of this compound, its synthesis, and its significance as a GABA derivative.

Chemical and Physical Properties

This compound is the methyl ester formed from the formal condensation of the carboxylic acid group of GABA with methanol (B129727).[2] It is a colorless liquid at room temperature, while its hydrochloride salt is a crystalline solid.[4]

PropertyValueReference
Molecular Formula C₅H₁₁NO₂[2]
Molecular Weight 117.15 g/mol [2]
Appearance Colorless liquid[4]
Melting Point -40 °C[4]
Boiling Point 203.9 °C[4]
Density 1.010 g/cm³[4]

Table 1: Physicochemical Properties of this compound.

Synthesis of this compound Hydrochloride

The most common synthesis of this compound is achieved through the Fischer esterification of GABA with methanol in the presence of an acid catalyst. The hydrochloride salt is often prepared to improve stability and handling.

Experimental Protocol: Synthesis via Fischer Esterification

Materials:

  • 4-aminobutyric acid (GABA)

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or Hydrogen chloride (HCl) gas

  • Reaction flask with a condenser and magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Suspend 4-aminobutyric acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred suspension. Alternatively, bubble anhydrous hydrogen chloride gas through the mixture.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is this compound hydrochloride, which can be further purified by recrystallization if necessary.

Biological Significance and Pharmacological Effects

The primary significance of this compound lies in its ability to act as a CNS-permeant prodrug of GABA.

Blood-Brain Barrier Permeability and Conversion to GABA

An early study demonstrated that this compound hydrochloride can cross the blood-brain barrier following systemic administration in rats. Once in the brain, it is hydrolyzed by esterases to form GABA. This in-situ generation of GABA is the key to its pharmacological activity.

Interaction with the GABAergic System

Research indicates that this compound interacts with multiple components of the GABAergic system:

  • Inhibition of GABA Binding: It has been shown to act as an inhibitor of GABA binding to crude synaptic plasma membranes.

  • Modulation of GABA Transport: The compound can activate the release and inhibit the uptake of GABA by synaptosomes.

In Vivo Pharmacological Effects

Preclinical studies have revealed several in vivo effects of this compound, consistent with enhanced GABAergic neurotransmission:

  • Anticonvulsant Activity: It has been shown to decrease isoniazid-induced convulsions in rats.

  • Anti-aggressive Effects: The compound has demonstrated an anti-aggressive effect in animal models.

Quantitative Pharmacological Data
ParameterSpeciesValue
LD50 (Lethal Dose, 50%) Mouse1300 mg/kg
LD50 (Lethal Dose, 50%) Rat950 mg/kg

Table 2: Acute Toxicity of this compound Hydrochloride.

Experimental Protocols for Biological Evaluation

GABA Receptor Binding Assay

This protocol describes a standard radioligand binding assay to determine the affinity of a test compound, such as this compound, for GABA-A receptors.

Materials:

  • Rat brain tissue

  • Homogenization buffer (e.g., 0.32 M sucrose)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [³H]muscimol)

  • Non-specific binding agent (e.g., unlabeled GABA)

  • Glass fiber filters

  • Scintillation cocktail and counter

  • Centrifuge

Membrane Preparation:

  • Homogenize rat brains in ice-cold homogenization buffer.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the crude membrane fraction.

  • Wash the pellet by resuspension in binding buffer and recentrifugation multiple times to remove endogenous GABA.

  • Resuspend the final pellet in fresh binding buffer and determine the protein concentration.

Binding Assay:

  • In assay tubes, add the prepared brain membranes, radioligand (e.g., [³H]muscimol at a fixed concentration), and either binding buffer (for total binding), a high concentration of unlabeled GABA (for non-specific binding), or varying concentrations of the test compound.

  • Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding. The affinity of the test compound (Ki) can be determined by analyzing the competition binding data.

Visualizations

Signaling Pathway

GABAergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse GAT1 GABA Transporter (GAT1) GABA_A_R GABA-A Receptor Cl_channel Cl- Channel GABA_A_R->Cl_channel Activates Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- influx M4AB This compound (in CNS) M4AB->GAT1 Inhibits M4AB->GABA_A_R Inhibits Binding M4AB->GABA_synapse Hydrolysis GABA_synapse->GAT1 Uptake GABA_synapse->GABA_A_R Binds

Caption: GABAergic signaling and points of modulation by this compound.

Experimental Workflow

Synthesis_Workflow start Start: GABA & Methanol step1 Suspend GABA in Methanol (Ice Bath) start->step1 step2 Add Acid Catalyst (e.g., Thionyl Chloride) step1->step2 step3 Reflux Reaction Mixture step2->step3 step4 Remove Solvent (Rotary Evaporation) step3->step4 end End Product: This compound HCl step4->end

Caption: Workflow for the synthesis of this compound HCl.

Logical Relationship

Logical_Relationship M4AB This compound BBB_permeability Increased Lipophilicity -> BBB Permeability M4AB->BBB_permeability Hydrolysis In Vivo Hydrolysis in CNS BBB_permeability->Hydrolysis GABA_increase Increased Brain GABA Levels Hydrolysis->GABA_increase Pharmacological_effects Pharmacological Effects (Anticonvulsant, etc.) GABA_increase->Pharmacological_effects

Caption: Logical relationship of this compound's properties and effects.

Conclusion

This compound stands out as a significant derivative of GABA due to its ability to overcome the blood-brain barrier, a major hurdle for the therapeutic application of GABA itself. By acting as a prodrug, it effectively delivers GABA to the central nervous system, where it exerts its neuromodulatory effects. The available evidence, though some of it decades old, points to its potential as an anticonvulsant and a modulator of aggressive behavior. However, a notable gap exists in the literature regarding comprehensive quantitative data on its receptor binding affinities and transporter inhibition potencies. Further research to elucidate these parameters would be invaluable for a more complete understanding of its pharmacological profile and for exploring its full therapeutic potential. The experimental protocols provided in this guide offer a framework for researchers to pursue these and other investigations into this promising GABAergic agent.

References

Solubility Profile of Methyl 4-Aminobutanoate in Polar and Non-Polar Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of methyl 4-aminobutanoate. Due to a lack of extensive publicly available quantitative data for the freebase form of this compound, this guide focuses on its predicted solubility based on its chemical structure, qualitative descriptions from available literature, and detailed experimental protocols for determining its solubility.

Introduction to this compound

This compound, also known as methyl 4-aminobutyrate or the methyl ester of gamma-aminobutyric acid (GABA), is a chemical compound with the formula C5H11NO2.[1] It is a derivative of the neurotransmitter GABA.[2] At room temperature, it exists as a colorless liquid.[1] Understanding its solubility in various solvents is crucial for its application in research and development, particularly in drug formulation and biochemical assays.

Predicted and Observed Solubility Profile

This compound's molecular structure, containing both a polar amino group (-NH2) and a moderately polar ester group (-COOCH3), as well as a non-polar hydrocarbon chain, dictates its solubility behavior. The presence of the amino group allows for hydrogen bonding with polar protic solvents, suggesting good solubility in such solvents.[1]

Table 1: Predicted and Qualitative Solubility of this compound (Freebase)

Solvent ClassificationSolventPredicted/Observed SolubilityRationale
Polar Protic WaterSolubleThe amino group can form strong hydrogen bonds with water molecules.[1]
MethanolVery Soluble"Like dissolves like" principle; both are polar and can engage in hydrogen bonding.
Ethanol (B145695)Very SolubleSimilar to methanol, ethanol is a polar protic solvent. It is suggested to be more soluble in ethanol than in hydrocarbons.[1]
Polar Aprotic DMSOSolubleThe hydrochloride salt is highly soluble in DMSO.[3][4] The freebase is also expected to be soluble due to the solvent's high polarity and ability to accept hydrogen bonds.
AcetoneModerately SolubleAcetone is a polar aprotic solvent that can interact with the ester group.
Non-Polar Diethyl EtherSlightly to Moderately SolubleA related compound, methyl 4-aminobenzoate (B8803810), is soluble in ether.[5][6] The non-polar hydrocarbon portion of this compound would favor this interaction.
Toluene (B28343)Sparingly SolubleThe non-polar aromatic ring of toluene will have weak interactions with the non-polar part of the molecule.
Hexane (B92381)Insoluble to Sparingly SolubleAs a non-polar hydrocarbon, hexane is unlikely to effectively solvate the polar amino and ester groups.[1]

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods are necessary. The "shake-flask" method is a widely recognized technique for determining the thermodynamic solubility of a compound.[7][8][9]

Shake-Flask Method for Thermodynamic Solubility

This method involves equilibrating an excess amount of the solute with a solvent over a defined period and then measuring the concentration of the dissolved compound in the supernatant.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, hexane)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of this compound to a glass vial. The excess solid should be visible.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).[7][10]

  • After equilibration, allow the vial to stand to let undissolved material settle.

  • Carefully withdraw a sample of the supernatant.

  • Filter the sample through a syringe filter to remove any remaining undissolved particles.

  • Dilute the filtered solution with an appropriate solvent to a concentration within the analytical instrument's linear range.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis method.[10][11][12]

  • Calculate the original solubility in the solvent, accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method followed by HPLC analysis.

Solubility_Workflow A 1. Sample Preparation (Excess Solute + Solvent) B 2. Equilibration (Shaking at Constant Temp.) A->B C 3. Separation of Saturated Solution (Centrifugation/Settling) B->C D 4. Filtration (Remove Particulates) C->D E 5. Dilution of Supernatant D->E F 6. HPLC Analysis E->F G 7. Data Analysis (Calculate Solubility) F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

The solubility of this compound is governed by its bifunctional nature, possessing both polar and non-polar characteristics. It is predicted to be soluble in polar solvents, particularly protic solvents capable of hydrogen bonding, and less soluble in non-polar hydrocarbon solvents. For drug development and research applications requiring precise solubility data, it is imperative to perform experimental determination using standardized methods such as the shake-flask protocol outlined in this guide. The lack of publicly available quantitative data highlights the need for such experimental work to fully characterize this compound's physicochemical properties.

References

Methyl 4-aminobutanoate Hydrochloride: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for Methyl 4-aminobutanoate hydrochloride (CAS No: 13031-60-2). Understanding the chemical and physical stability of this compound is critical for ensuring its integrity, and reproducibility in research and pharmaceutical development. This document outlines recommended storage protocols, potential degradation pathways, and standardized methodologies for stability assessment.

Physicochemical Properties

This compound hydrochloride is the hydrochloride salt of the methyl ester of gamma-aminobutyric acid (GABA). It is a white to almost white crystalline powder.[1][2] Key physical and chemical data are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₁₂ClNO₂[3]
Molecular Weight 153.61 g/mol [3]
Appearance White to almost white powder or crystal[1][2]
Melting Point 120-125 °C[1]
Purity >98% (HPLC)[4]

Stability Profile and Storage Conditions

The stability of this compound hydrochloride is influenced by temperature, moisture, and light. It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can impact its long-term stability.[5]

Storage of Solid Compound

For long-term storage, the solid compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated area.[6] To maximize shelf life, the following conditions are recommended:

Storage ConditionDurationNotes
-20°C ≥ 3 yearsRecommended for long-term storage.[4][7]
4°C Not specifiedSuitable for short-term storage; must be sealed and protected from moisture.[3]
Room Temperature Not specifiedStore in an inert atmosphere.[1]
Storage of Solutions

Solutions of this compound hydrochloride are significantly less stable than the solid form and require colder storage temperatures to prevent degradation. It is advisable to prepare solutions fresh and store them in aliquots to avoid repeated freeze-thaw cycles.[8]

Storage ConditionSolventDuration
-80°C In solventup to 6 months
-20°C In solventup to 1 month

Note: The specific solvent was not consistently specified across sources, but DMSO is a common solvent for this compound.[7]

Incompatible Materials and Conditions to Avoid

To prevent degradation, avoid storing this compound hydrochloride with the following:

  • Strong oxidizing agents[5]

  • Strong acids and bases[5]

  • Sources of ignition[6]

Conditions to avoid include:

  • Exposure to moist air or water[5]

  • Excess heat[5]

  • Dust formation[5]

Experimental Protocols for Stability Assessment

The following are detailed methodologies for key stability-indicating experiments, adapted from international guidelines such as those from the International Council for Harmonisation (ICH).

Thermal Stability (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal decomposition profile of this compound hydrochloride.

Methodology:

  • Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.

  • Place a small, accurately weighed sample (5-10 mg) of this compound hydrochloride into a tared TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample under a controlled inert atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 300 °C).

  • Continuously monitor and record the sample weight as a function of temperature.

  • The temperature at which significant weight loss occurs indicates thermal decomposition.

Hydrolytic Stability

Objective: To assess the stability of this compound hydrochloride in the presence of water.

Methodology:

  • Prepare solutions of this compound hydrochloride at a known concentration in purified water.

  • Divide the solution into multiple sealed vials.

  • Store the vials at various temperatures (e.g., 25°C, 40°C, and 60°C).

  • At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), withdraw a vial from each temperature condition.

  • Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the parent compound and the presence of any degradation products.

  • Calculate the rate of degradation at each temperature.

Photostability

Objective: To evaluate the effect of light exposure on the stability of this compound hydrochloride. This protocol is based on ICH Q1B guidelines.[9][10]

Methodology:

  • Expose a sample of the solid compound and a solution in a chemically inert, transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5][9][10]

  • A dark control sample, wrapped in aluminum foil to protect it from light, should be stored under the same temperature and humidity conditions.[5]

  • After the exposure period, analyze both the exposed and control samples by a validated stability-indicating HPLC method.

  • Compare the results to determine the extent of photodegradation. Assess any changes in physical properties such as appearance and color.

Logical Workflow for Storage and Handling

The following diagram illustrates the decision-making process for the appropriate storage and handling of this compound hydrochloride to ensure its stability.

cluster_storage Storage Decision cluster_handling Handling Precautions Compound This compound hydrochloride Form Solid or Solution? Compound->Form Solid Solid Compound Form->Solid Solid Solution Solution Form->Solution Solution Duration_Solid Storage Duration? Solid->Duration_Solid Duration_Solution Storage Duration? Solution->Duration_Solution Long_Term_Solid Long-Term (>1 month) Duration_Solid->Long_Term_Solid Long-Term Short_Term_Solid Short-Term (<=1 month) Duration_Solid->Short_Term_Solid Short-Term Store_Solid_Freeze Store at -20°C in a tightly sealed container Long_Term_Solid->Store_Solid_Freeze Store_Solid_Refrigerate Store at 4°C in a tightly sealed container Short_Term_Solid->Store_Solid_Refrigerate Long_Term_Solution Long-Term (>1 month) Duration_Solution->Long_Term_Solution Long-Term Short_Term_Solution Short-Term (<=1 month) Duration_Solution->Short_Term_Solution Short-Term Store_Solution_UltraFreeze Store at -80°C in aliquots Long_Term_Solution->Store_Solution_UltraFreeze Store_Solution_Freeze Store at -20°C in aliquots Short_Term_Solution->Store_Solution_Freeze Handling General Handling Precautions Avoid: - Moisture/Humidity - Excess Heat - Strong Oxidizing Agents - Strong Acids/Bases - Ignition Sources Handling->Precautions

References

An In-depth Technical Guide to the Metabolic Pathways of Methyl 4-aminobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-aminobutanoate, the methyl ester of γ-aminobutyric acid (GABA), is a compound of interest in neuroscience and pharmacology due to its relationship with the principal inhibitory neurotransmitter in the mammalian central nervous system. Understanding its metabolic fate is crucial for the development of GABA-related therapeutics and prodrugs. This technical guide provides a comprehensive overview of the metabolic pathways involving this compound, focusing on its hydrolysis to GABA and subsequent entry into the GABA shunt. This document details the enzymatic processes, presents available kinetic data, outlines experimental protocols for studying its metabolism, and provides visualizations of the key pathways and workflows.

Introduction

This compound (also known as GABA methyl ester) is a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1][2] As a more lipophilic compound than GABA, this compound has the potential to cross the blood-brain barrier more readily, making it a person of interest as a potential prodrug for delivering GABA to the brain. The therapeutic potential of modulating the GABAergic system is significant, with implications for epilepsy, anxiety disorders, and other neurological conditions. A thorough understanding of the metabolic pathways of this compound is therefore essential for its evaluation in drug development. This guide will explore the enzymatic conversion of this compound and its subsequent metabolism.

The Primary Metabolic Pathway: Hydrolysis to GABA

The principal metabolic pathway for this compound in mammals is the hydrolysis of its methyl ester bond to yield γ-aminobutyric acid (GABA) and methanol.[3] This biotransformation is catalyzed by a class of enzymes known as carboxylesterases (CES).[4][5]

The Role of Carboxylesterases (CES)

Carboxylesterases are a superfamily of serine hydrolases that are crucial in the metabolism of a wide array of xenobiotics and endogenous compounds.[4][5] In humans, the two major carboxylesterases involved in drug metabolism are CES1 and CES2.[4][5] These enzymes exhibit distinct but sometimes overlapping substrate specificities.

  • CES1: Predominantly found in the liver, CES1 generally favors substrates with a small alcohol moiety and a large acyl group.[4][5]

  • CES2: Primarily located in the small intestine and also present in the liver, CES2 typically hydrolyzes substrates with a large alcohol moiety and a small acyl group.[4][5]

This compound possesses a small alcohol group (from methanol) and a relatively small acyl group (4-aminobutanoyl). Based on these structural characteristics, it is hypothesized that CES1 is the primary enzyme responsible for the hydrolysis of this compound in the liver.

Subsequent Metabolism via the GABA Shunt

Once hydrolyzed to GABA, the molecule enters the well-established GABA shunt pathway, a metabolic route that bypasses two steps of the tricarboxylic acid (TCA) cycle.[3][6][7][8][9] The GABA shunt consists of three enzymatic steps:

  • Transamination of GABA: GABA is converted to succinic semialdehyde by the enzyme GABA transaminase (GABA-T), with α-ketoglutarate serving as the amino group acceptor to form glutamate.[6][8]

  • Oxidation of Succinic Semialdehyde: Succinic semialdehyde is then oxidized to succinate (B1194679) by succinic semialdehyde dehydrogenase (SSADH).[6][9]

  • Entry into the TCA Cycle: Succinate, the final product of the GABA shunt, enters the tricarboxylic acid (TCA) cycle.[6][9]

Data Presentation: Enzyme Kinetics

SubstrateEnzymeKm (µM)Vmax (nmol/min/mg protein)Source
p-Nitrophenyl acetateCES1130014700[10]
p-Nitrophenyl acetateCES27002800[10]
o-Nitrophenyl acetatehCE1 (CES1)340 ± 4011.2 ± 0.4 (µmol/min/mg)[7]
o-Nitrophenyl acetatehiCE (CES2)1000 ± 1001.8 ± 0.1 (µmol/min/mg)[7]

Note: The provided data is for general esterase substrates and not specifically for this compound. These values should be used as a reference to understand the general catalytic efficiency of carboxylesterases. Experimental determination of the kinetic parameters for this compound hydrolysis is highly recommended.

Experimental Protocols

In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of this compound in the presence of human liver microsomes.

4.1.1. Materials:

  • This compound

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker

4.1.2. Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the human liver microsomes on ice.

  • Incubation:

    • In a 96-well plate, add phosphate buffer, the NADPH regenerating system, and human liver microsomes.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding this compound to a final concentration of 1 µM.

    • Incubate the plate at 37°C with shaking.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the samples by a validated LC-MS/MS method to quantify the remaining this compound and the formation of GABA.

4.1.3. Data Analysis:

  • Plot the natural logarithm of the percentage of remaining this compound versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

Analytical Method for Quantification of this compound and GABA by HPLC

This protocol provides a general framework for developing an HPLC method for the simultaneous quantification of this compound and GABA.

4.2.1. Materials:

  • HPLC system with a UV or fluorescence detector

  • C18 reverse-phase column

  • Mobile phase A: Acetonitrile

  • Mobile phase B: 0.05 M KH2PO4 solution (pH adjusted to 3.5-3.7)

  • Derivatizing agent for GABA (e.g., o-phthalaldehyde (B127526) (OPA) or dansyl chloride)

  • This compound and GABA analytical standards

4.2.2. Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Gradient elution with acetonitrile and phosphate buffer.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 20 µL

  • Detection:

    • UV detection at an appropriate wavelength for the derivatized GABA.

    • If a UV chromophore is lacking for the parent compound, a mass spectrometer is the preferred detector.

4.2.3. Sample Preparation (Pre-column Derivatization for GABA):

  • To an aliquot of the sample, add a solution of the derivatizing agent (e.g., OPA in the presence of a thiol).

  • Allow the reaction to proceed for a specified time at a controlled temperature.

  • Inject the derivatized sample into the HPLC system.

4.2.4. Method Validation:

  • The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.

Mandatory Visualizations

Metabolic Pathway of this compound

Metabolic_Pathway cluster_hydrolysis Step 1: Hydrolysis cluster_gaba_shunt Step 2: GABA Shunt M4AB This compound GABA GABA M4AB->GABA Carboxylesterases (CES1/CES2) Methanol Methanol M4AB->Methanol GABA_shunt GABA SSA Succinic Semialdehyde GABA_shunt->SSA GABA Transaminase (GABA-T) α-ketoglutarate -> Glutamate Succinate Succinate SSA->Succinate Succinic Semialdehyde Dehydrogenase (SSADH) TCA TCA Cycle Succinate->TCA

Caption: Metabolic pathway of this compound.

Experimental Workflow for In Vitro Metabolism Study

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents: - this compound Stock - NADPH Regenerating System - Human Liver Microsomes Preincubation Pre-incubate Microsomes and NADPH System at 37°C Reagents->Preincubation Reaction Initiate Reaction with This compound Preincubation->Reaction Timepoints Incubate and Collect Samples at Different Time Points Reaction->Timepoints Quench Quench Reaction with Acetonitrile + Internal Standard Timepoints->Quench Process Centrifuge and Collect Supernatant Quench->Process LCMS LC-MS/MS Analysis Process->LCMS Data Data Analysis: - Calculate Half-life LCMS->Data

Caption: General workflow for an in vitro metabolism study.

Conclusion

The primary metabolic pathway of this compound involves a critical hydrolysis step to form GABA, which is then catabolized through the GABA shunt. This initial conversion is likely mediated by carboxylesterases, with CES1 being the probable key enzyme in the liver. While specific kinetic data for this reaction is currently lacking, this guide provides a framework for its investigation through detailed experimental protocols. The information and visualizations presented herein serve as a valuable resource for researchers and drug development professionals working on GABAergic compounds and their potential therapeutic applications. Further research to determine the precise kinetic parameters of this compound hydrolysis will be instrumental in advancing our understanding of its pharmacological profile.

References

Methodological & Application

Synthesis of Methyl 4-aminobutanoate from γ-Aminobutyric Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of methyl 4-aminobutanoate, the methyl ester of γ-aminobutyric acid (GABA). The synthesis of GABA esters is a crucial step in the development of GABA analogs with improved bioavailability and the ability to cross the blood-brain barrier.[1] Three primary methods for the esterification of GABA are presented: Fischer esterification using an acid catalyst, esterification with thionyl chloride, and a milder approach using trimethylchlorosilane. This guide offers a comparative overview of these methods, detailed step-by-step protocols, and a summary of expected outcomes to aid researchers in selecting the most suitable method for their specific needs.

Introduction

γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system. Its therapeutic potential is limited by its poor ability to cross the blood-brain barrier. Esterification of GABA to produce derivatives like this compound is a common strategy to increase its lipophilicity, thereby enhancing its potential for central nervous system uptake.[1] this compound serves as a key intermediate in the synthesis of various pharmacologically active compounds. This document outlines and compares three robust methods for its synthesis from GABA.

Comparative Data of Synthesis Methods

The selection of a synthetic method often depends on factors such as desired yield, reaction conditions, and safety considerations. The following table summarizes quantitative data from various reported syntheses of this compound.

MethodReagentsSolventTemperatureReaction TimeReported YieldReference
Fischer Esterification γ-Aminobutyric acid, Anhydrous HClMethanol (B129727)Reflux17 hoursQuantitativePrepChem.com[2]
Thionyl Chloride γ-Aminobutyric acid, Thionyl chlorideMethanolReflux~10 minutesGood to ExcellentPianeta Chimica[3], Molecules[4]
Trimethylchlorosilane γ-Aminobutyric acid, TrimethylchlorosilaneMethanolRoom TemperatureNot SpecifiedGood to ExcellentMolecules[4]

Experimental Workflow

The general workflow for the synthesis of this compound from GABA involves the reaction of GABA with methanol in the presence of a catalyst or reagent to facilitate esterification, followed by workup and purification of the product, which is typically isolated as the hydrochloride salt.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup & Purification GABA γ-Aminobutyric Acid (GABA) ReactionVessel Reaction Mixture GABA->ReactionVessel Methanol Methanol Methanol->ReactionVessel Catalyst Catalyst/Reagent (HCl, SOCl₂, or TMSCl) Catalyst->ReactionVessel Evaporation Solvent Evaporation ReactionVessel->Evaporation Reaction Completion Crystallization Crystallization/Precipitation Evaporation->Crystallization Filtration Filtration Crystallization->Filtration Drying Drying Filtration->Drying Product This compound Hydrochloride Drying->Product

Figure 1: General experimental workflow for the synthesis of this compound hydrochloride from GABA.

Experimental Protocols

Protocol 1: Fischer Esterification using Anhydrous HCl

This classic method utilizes a strong acid catalyst to drive the equilibrium towards the ester product.

Materials:

  • γ-Aminobutyric acid (GABA)

  • Anhydrous Methanol

  • Anhydrous Hydrogen Chloride (gas)

  • Round-bottom flask

  • Reflux condenser

  • Gas dispersion tube

  • Ice bath

  • Nitrogen source

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend γ-aminobutyric acid (e.g., 0.2 moles) in anhydrous methanol (e.g., 200 ml).[2]

  • At room temperature, slowly bubble anhydrous HCl gas through the heterogeneous mixture using a gas dispersion tube.[2]

  • The reaction is exothermic and will warm up. After approximately 5 minutes of HCl addition, place the flask in an ice bath to cool.[2]

  • Continue bubbling HCl for an additional 5 minutes while cooling.[2]

  • Remove the gas dispersion tube, replace it with a reflux condenser under a nitrogen atmosphere, and heat the mixture to reflux for 17 hours.[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent in vacuo using a rotary evaporator to obtain the crude this compound hydrochloride as a white solid.[2]

  • The product can be used in the next step without further purification or can be recrystallized from an appropriate solvent system if higher purity is required.[2]

Protocol 2: Esterification using Thionyl Chloride

This method is often faster than Fischer esterification and proceeds through an acid chloride intermediate. Caution: Thionyl chloride is corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood.

Materials:

  • γ-Aminobutyric acid (GABA)

  • Anhydrous Methanol

  • Thionyl chloride (SOCl₂)

  • Dry reaction vessel (e.g., test tube or round-bottom flask) with a means to protect from atmospheric moisture

  • Ice bath

  • Sand bath or heating mantle

  • Dry tert-butyl methyl ether (or other suitable non-polar solvent for precipitation)

Procedure:

  • To a dry reaction vessel, add anhydrous methanol. Cool the methanol in an ice bath for 1-2 minutes.[3]

  • Slowly and cautiously add thionyl chloride to the cold methanol over approximately 5 minutes.[3] Maintain the temperature at 0°C.

  • Add γ-aminobutyric acid to the mixture and allow it to stir at room temperature for a few minutes.[3]

  • Gently heat the mixture to boiling (reflux) for about 10 minutes, by which time all the solid should have dissolved.[3]

  • Cool the reaction mixture in an ice bath for approximately 2 minutes.[3]

  • Add a dry non-polar solvent such as tert-butyl methyl ether to precipitate the product.[3]

  • If crystallization is slow, scratch the inside of the vessel with a glass rod at the liquid's surface.[3]

  • Allow the mixture to stand in the ice bath for a further 5-15 minutes to complete crystallization.[3]

  • Isolate the crystals by filtration, wash with a small amount of the non-polar solvent, and dry under vacuum.

Protocol 3: Esterification using Trimethylchlorosilane (TMSCl)

This is a milder and more convenient method that often provides high yields at room temperature.[4]

Materials:

  • γ-Aminobutyric acid (GABA)

  • Anhydrous Methanol

  • Trimethylchlorosilane (TMSCl), freshly distilled

  • Round-bottom flask with a magnetic stirrer

  • Rotary evaporator

Procedure:

  • Place γ-aminobutyric acid (e.g., 0.1 mol) in a round-bottom flask.[4]

  • Slowly add freshly distilled trimethylchlorosilane (e.g., 0.2 mol) to the flask and begin stirring.[4]

  • Add anhydrous methanol (e.g., 100 mL) to the mixture.[4]

  • Stir the resulting solution or suspension at room temperature.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the reaction mixture on a rotary evaporator to obtain the product, this compound hydrochloride.[4]

Signaling Pathway Diagram (Chemical Transformation)

The following diagram illustrates the chemical transformation of γ-aminobutyric acid to this compound.

References

Application Notes and Protocols for the Acid-Catalyzed Esterification of GABA to Methyl 4-aminobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Methyl 4-aminobutanoate from γ-aminobutyric acid (GABA) via an acid-catalyzed esterification, commonly known as the Fischer-Speier esterification.[1] This method is a fundamental organic transformation relevant to the synthesis of GABA analogs and derivatives used in neuroscience research and drug development. The protocol described herein utilizes anhydrous hydrochloric acid in methanol (B129727), a common and effective method for this transformation. The final product is isolated as its hydrochloride salt, this compound hydrochloride.[2][3]

Introduction

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its chemical modification is a key strategy in the development of therapeutic agents that can modulate GABAergic neurotransmission. The esterification of GABA to form compounds like this compound is a critical first step in producing more lipophilic derivatives that can potentially cross the blood-brain barrier more effectively.[4] The Fischer-Speier esterification is a classic and cost-effective method for this purpose, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][5][6] In this protocol, GABA is reacted with methanol using anhydrous hydrochloric acid as the catalyst to yield this compound hydrochloride.

Data Presentation

Table 1: Quantitative Data for the Esterification of GABA

ParameterValueSource(s)
Reactants
GABA Molecular Weight103.12 g/mol [7]
Methanol Molecular Weight32.04 g/mol N/A
Product
Product NameThis compound hydrochloride[2][3]
Molecular FormulaC₅H₁₂ClNO₂[8]
Molecular Weight153.61 g/mol [3]
AppearanceWhite to almost white crystalline powder
Melting Point120-125 °C[2][3]
Purity (Typical)>98%
Reaction Conditions & Yield
CatalystAnhydrous Hydrochloric Acid[9]
SolventMethanol[9]
Reaction TemperatureReflux[9]
Reaction Time17 hours[9]
Example Yield~99% (based on 30.70 g product from 20.64 g GABA)[9]

Experimental Protocol

Materials and Equipment
  • γ-Aminobutyric acid (GABA)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Hydrochloric Acid (HCl) gas or a solution of HCl in methanol

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Rotary evaporator

  • Nitrogen or argon gas supply

  • Standard glassware for workup and purification

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, gloves

Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, suspend 20.64 g (0.2 moles) of GABA in 200 mL of anhydrous methanol at room temperature.[9]

  • Acid Catalyst Addition: Slowly bubble anhydrous HCl gas through the heterogeneous mixture.[9] After approximately 5 minutes, the reaction mixture will warm and may begin to gently reflux.[9]

  • Temperature Control: Once the mixture warms up, place the flask in an ice bath to cool it down.[9]

  • Continued Catalyst Addition: Continue bubbling anhydrous HCl gas for an additional 5 minutes while the reaction mixture is being cooled.[9]

  • Reflux: Remove the ice bath and place the flask under a nitrogen or argon atmosphere. Fit the flask with a condenser and heat the mixture to reflux for 17 hours using a heating mantle or oil bath.[9]

  • Workup: After the reflux period, allow the reaction mixture to cool to room temperature.

  • Solvent Removal: Remove the methanol in vacuo using a rotary evaporator.[9]

  • Product Isolation: The resulting white solid is this compound hydrochloride.[9] In the cited procedure, this crude product (30.70 g) was of sufficient purity for subsequent steps.[9]

  • Purification (Optional): If further purification is required, recrystallization from an appropriate solvent system (e.g., methanol/ether) can be performed.

  • Characterization: The identity and purity of the product can be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis GABA GABA in Anhydrous Methanol Add_HCl Bubble Anhydrous HCl Gas GABA->Add_HCl Cooling Cool in Ice Bath Add_HCl->Cooling Reflux Reflux for 17h under N2 Cooling->Reflux Cool_RT Cool to Room Temperature Reflux->Cool_RT Evaporation Evaporate Solvent (Rotovap) Cool_RT->Evaporation Product Isolate White Solid Product (this compound HCl) Evaporation->Product Characterization Characterize by: - NMR - IR - Melting Point Product->Characterization

Caption: Experimental workflow for the synthesis of this compound HCl.

Signaling Pathway/Logical Relationship

fischer_esterification_mechanism cluster_activation Carbonyl Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_elimination Elimination of Water cluster_deprotonation Final Product Formation GABA GABA (Carboxylic Acid) Protonated_GABA Protonated GABA (Activated Carbonyl) GABA->Protonated_GABA Protonation H_plus H+ H_plus->Protonated_GABA Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_GABA->Tetrahedral_Intermediate Attack by Methanol Methanol Methanol (Nucleophile) Methanol->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Protonated_Ester Protonated Ester Proton_Transfer->Protonated_Ester Loss of Water Water H2O Proton_Transfer->Water Final_Ester This compound (Ester Product) Protonated_Ester->Final_Ester Deprotonation Final_Ester->H_plus Regenerates Catalyst

References

Application Notes and Protocols for the Synthesis of Methyl 4-aminobutanoate hydrochloride using Thionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-aminobutanoate hydrochloride, also known as GABA methyl ester hydrochloride, is a valuable building block in the synthesis of various pharmaceutical compounds and research chemicals. Its synthesis from 4-aminobutanoic acid (GABA) is a common esterification reaction. The use of thionyl chloride (SOCl₂) in methanol (B129727) is an efficient one-pot method for this transformation. Thionyl chloride serves a dual purpose in this reaction: it reacts with methanol to generate anhydrous hydrochloric acid in situ, which catalyzes the esterification, and it also protonates the amino group, preventing its unwanted side reactions.[1][2] This document provides detailed protocols, safety guidelines, and reaction data for this synthesis.

Reaction Scheme

The overall reaction is as follows:

4-Aminobutanoic Acid + Methanol (in excess) --(SOCl₂)--> this compound hydrochloride + SO₂ + HCl

Safety and Handling Precautions

Thionyl chloride is a corrosive and toxic chemical that reacts violently with water, releasing toxic gases such as sulfur dioxide (SO₂) and hydrogen chloride (HCl).[3][4] It is crucial to handle this reagent with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch).[3]

  • Hand Protection: Chemical-resistant gloves (e.g., Fluorinated rubber, butyl-rubber).[3][5]

  • Body Protection: A complete chemical-resistant suit and flame-retardant lab coat.[3]

  • Respiratory Protection: Use a respirator if vapor or mist is generated.[3]

Handling Procedures:

  • Always work in a certified chemical fume hood.[4]

  • Ensure an eyewash station and safety shower are readily accessible.[4]

  • Handle and store thionyl chloride under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.[3]

  • Containers should be kept tightly closed and stored in a cool, dry, and well-ventilated area.[3][4]

  • Avoid contact with skin, eyes, and clothing.[3]

Waste Disposal:

  • All materials contaminated with thionyl chloride, including empty containers and disposable labware, must be treated as hazardous waste and disposed of according to institutional guidelines.[4]

  • Do not quench thionyl chloride with water.

Experimental Protocol

This protocol is a generalized procedure based on common methods for the esterification of amino acids.[1][6]

Materials:

  • 4-Aminobutanoic acid

  • Anhydrous Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether or tert-butyl methyl ether (for precipitation/washing)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Ice bath

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-aminobutanoic acid (1.0 eq) in anhydrous methanol (typically 5-10 mL per gram of amino acid).

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride (1.5-2.0 eq) dropwise to the cooled suspension. This addition is exothermic and will generate HCl and SO₂ gas. Ensure the temperature is maintained between 0-5 °C during the addition.[7]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 65 °C for methanol) for 3-17 hours, or until the reaction is complete (monitored by TLC).[1][8] The initial suspension should become a clear solution as the reaction progresses.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent and any excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Isolation of Product: The resulting crude solid or oil can be triturated with diethyl ether or tert-butyl methyl ether to induce precipitation of the hydrochloride salt.

  • Purification: Collect the solid product by vacuum filtration, wash it with cold diethyl ether, and dry it under vacuum. The product is often of sufficient purity for subsequent use without further purification.[8]

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound hydrochloride.

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )
4-Aminobutanoic acidC₄H₉NO₂103.12
Thionyl chlorideSOCl₂118.97
MethanolCH₄O32.04
This compound hydrochlorideC₅H₁₂ClNO₂153.61[9]

Table 2: Characterization and Yield Data for this compound hydrochloride

ParameterValue
Appearance White to off-white crystalline solid[9]
Melting Point 120-125 °C[9]
Purity ≥98.0%[10]
Typical Yield High to quantitative (often >95%)
Solubility Soluble in water and DMSO[11]

Visualizations

The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Suspend 4-aminobutanoic acid in anhydrous methanol cool Cool to 0°C in an ice bath start->cool add_socl2 Slowly add thionyl chloride (1.5-2.0 eq) cool->add_socl2 reflux Warm to RT, then reflux (3-17 hours) add_socl2->reflux concentrate Concentrate under reduced pressure reflux->concentrate precipitate Triturate with ether to precipitate solid concentrate->precipitate filter_dry Filter and dry the product precipitate->filter_dry end end filter_dry->end This compound hydrochloride

Caption: Experimental workflow for the synthesis of this compound hydrochloride.

reaction_mechanism cluster_HCl_formation In Situ HCl Generation cluster_esterification Acid-Catalyzed Esterification (Fischer) cluster_legend Legend socl2 SOCl₂ intermediate1 ClS(O)OCH₃ + HCl socl2->intermediate1 + CH₃OH meoh1 CH₃OH SO₂ + CH₃Cl + HCl SO₂ + CH₃Cl + HCl intermediate1->SO₂ + CH₃Cl + HCl + heat (minor pathway) gaba 4-Aminobutanoic Acid (Amine protonated by HCl) protonated_carbonyl Protonated Carbonyl gaba->protonated_carbonyl + H⁺ (from HCl) tetrahedral_intermediate Tetrahedral Intermediate protonated_carbonyl->tetrahedral_intermediate + CH₃OH ester_h2o Ester + H₂O tetrahedral_intermediate->ester_h2o - H₂O, - H⁺ key Mechanism Steps key2 Overall process is a one-pot reaction.

Caption: Proposed mechanism for the thionyl chloride-mediated esterification.

References

Application Note: High-Yield Synthesis of Methyl 4-aminobutanoate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-aminobutanoate, also known as γ-aminobutyric acid (GABA) methyl ester, is a valuable building block in organic synthesis and medicinal chemistry.[1][2] Its bifunctional nature, containing both a primary amine and a methyl ester, allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of various pharmaceuticals and research compounds, including lactams like 2-pyrrolidinone.[1] This document outlines three high-yield, lab-scale methods for the synthesis of this compound hydrochloride, a more stable salt form of the ester.[1] The protocols provided are based on established esterification procedures, including Fischer esterification with an acid catalyst, and the use of thionyl chloride and trimethylchlorosilane as activating agents.

Comparative Analysis of Synthesis Methods

The selection of a synthetic route in a research setting often depends on factors such as yield, reaction time, reagent availability and handling, and ease of workup. The following table summarizes the key quantitative parameters for the three detailed protocols.

Parameter Method 1: Methanolic HCl Method 2: Thionyl Chloride Method 3: Trimethylchlorosilane
Starting Material 4-Aminobutanoic Acid (GABA)4-Aminobutanoic Acid (GABA)4-Aminobutanoic Acid (GABA)
Key Reagents Anhydrous HCl, Methanol (B129727)Thionyl Chloride (SOCl₂), MethanolTrimethylchlorosilane (TMSCl), Methanol
Reaction Time 17 hours~9 hours12-24 hours
Reaction Temperature RefluxReflux (e.g., 110°C)[3]Room Temperature
Reported Yield High (exact % not stated)[4]Good to Excellent[5]Good to Excellent[5]
Workup Evaporation of solventEvaporation, trituration with etherEvaporation of solvent
Product Form Hydrochloride SaltHydrochloride SaltHydrochloride Salt

Experimental Protocols

Method 1: Synthesis via Fischer Esterification with Anhydrous HCl

This protocol is a classic Fischer esterification, driving the reaction towards the ester product by using an excess of methanol as both a reagent and a solvent, with anhydrous HCl acting as the catalyst.[1][6]

Materials:

  • 4-Aminobutanoic Acid (GABA): 20.64 g (0.2 mole)

  • Anhydrous Methanol: 200 ml

  • Anhydrous HCl gas

  • Round-bottom flask (500 ml)

  • Reflux condenser

  • Ice bath

  • Nitrogen or argon source

  • Rotary evaporator

Procedure:

  • Suspend 20.64 g (0.2 mole) of 4-aminobutanoic acid in 200 ml of anhydrous methanol in a round-bottom flask at room temperature.

  • Slowly bubble anhydrous HCl gas into the stirred suspension. The reaction mixture will warm up.

  • After approximately 5 minutes of HCl addition, the mixture may begin to gently reflux. At this point, place the flask in an ice bath to cool.

  • Continue bubbling HCl gas for an additional 5 minutes while cooling the mixture.

  • Remove the flask from the ice bath, equip it with a reflux condenser, and place it under a nitrogen or inert atmosphere.

  • Heat the reaction mixture to reflux and maintain for 17 hours.[4]

  • After the reflux period, allow the mixture to cool to room temperature.

  • Remove the solvent in vacuo using a rotary evaporator to yield the crude product as a white solid.[4]

  • The product, this compound hydrochloride, can be used in the next step without further purification.[4]

Fischer_Esterification_Workflow start Start suspend_gaba Suspend GABA in Methanol start->suspend_gaba bubble_hcl Bubble Anhydrous HCl Gas suspend_gaba->bubble_hcl ~5 min, warming cool_mixture Cool in Ice Bath bubble_hcl->cool_mixture Continue HCl for 5 min reflux Reflux for 17 hours under N2 cool_mixture->reflux cool_rt Cool to Room Temperature reflux->cool_rt evaporate Evaporate Solvent (in vacuo) cool_rt->evaporate product This compound HCl evaporate->product

Fischer Esterification Workflow
Method 2: Synthesis using Thionyl Chloride

The use of thionyl chloride is a highly effective method for the direct synthesis of amino acid methyl ester hydrochlorides.[1] Thionyl chloride reacts with methanol to generate HCl in situ, which then catalyzes the esterification.

Materials:

  • 4-Aminobutanoic Acid (GABA)

  • Anhydrous Methanol

  • Thionyl Chloride (SOCl₂)

  • Round-bottom flask

  • Reflux condenser

  • Ice bath

  • Magnetic stirrer

  • Rotary evaporator

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, suspend 4-aminobutanoic acid in anhydrous methanol.

  • Cool the flask in an ice bath to 0°C.

  • While maintaining the low temperature, slowly add thionyl chloride dropwise to the stirred suspension.[1]

  • After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.

  • Heat the reaction mixture to reflux for approximately 9 hours.[3]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol and volatile byproducts using a rotary evaporator.

  • The resulting crude product can be triturated with diethyl ether to remove any remaining impurities and to induce crystallization.[3]

  • Filter the solid product and dry it under vacuum to obtain this compound hydrochloride.

Thionyl_Chloride_Workflow start Start suspend_gaba Suspend GABA in Methanol start->suspend_gaba cool_mixture Cool to 0°C suspend_gaba->cool_mixture add_socl2 Slowly add Thionyl Chloride cool_mixture->add_socl2 reflux Reflux for ~9 hours add_socl2->reflux cool_rt Cool to Room Temperature reflux->cool_rt evaporate Evaporate Solvent cool_rt->evaporate triturate Triturate with Diethyl Ether evaporate->triturate filter_dry Filter and Dry triturate->filter_dry product This compound HCl filter_dry->product

Thionyl Chloride Synthesis Workflow
Method 3: Synthesis using Trimethylchlorosilane (TMSCl)

This method offers a more convenient and milder alternative to the traditional methods, often providing comparable or higher yields.[5] Trimethylchlorosilane reacts with methanol to generate HCl in situ under room temperature conditions.

Materials:

  • 4-Aminobutanoic Acid (GABA): 0.1 mol

  • Trimethylchlorosilane (TMSCl), freshly distilled: 0.2 mol

  • Anhydrous Methanol: 100 mL

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Place 4-aminobutanoic acid (0.1 mol) in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add freshly distilled trimethylchlorosilane (0.2 mol) to the flask and begin stirring.

  • Add anhydrous methanol (100 mL) to the mixture.

  • Stir the resulting solution or suspension at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, concentrate the mixture on a rotary evaporator to obtain the product, this compound hydrochloride.[5]

TMSCl_Workflow start Start add_gaba Place GABA in Flask start->add_gaba add_tmscl Add Trimethylchlorosilane add_gaba->add_tmscl add_methanol Add Methanol add_tmscl->add_methanol stir_rt Stir at Room Temperature (12-24 hours) add_methanol->stir_rt monitor_tlc Monitor by TLC stir_rt->monitor_tlc evaporate Evaporate Solvent monitor_tlc->evaporate Reaction Complete product This compound HCl evaporate->product

TMSCl Synthesis Workflow

References

Application of Methyl 4-aminobutanoate in the Synthesis of GABA Analogues: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining neuronal excitability. Consequently, analogues of GABA are of significant interest in drug discovery and development for treating a range of neurological disorders, including epilepsy, neuropathic pain, and anxiety. Methyl 4-aminobutanoate, as the methyl ester of GABA, serves as a versatile and cost-effective starting material for the synthesis of a diverse array of these analogues. Its bifunctional nature, possessing both a primary amine and an ester group, allows for a variety of chemical modifications to generate novel compounds with potential therapeutic value.

This document provides detailed application notes and experimental protocols for the synthesis of various GABA analogues utilizing this compound as a key precursor. The methodologies covered include N-alkylation, N-acylation, and Michael addition, providing a foundational toolkit for researchers in medicinal chemistry and drug development.

Synthetic Strategies and Applications

This compound offers two primary sites for chemical modification: the primary amine and the ester functional group. The nucleophilic amine is readily functionalized through alkylation and acylation reactions, while the ester can be hydrolyzed, reduced, or used in transesterification reactions. These modifications allow for the introduction of a wide range of substituents, leading to the creation of diverse libraries of GABA analogues for structure-activity relationship (SAR) studies.

N-Alkylation

N-alkylation of the primary amine of this compound introduces alkyl or arylalkyl groups, which can significantly impact the pharmacological properties of the resulting GABA analogue. Reductive amination is a common and efficient method for this transformation.

N-Acylation

N-acylation introduces an amide functionality, which can alter the polarity, hydrogen bonding capacity, and metabolic stability of the parent molecule. This is typically achieved by reacting this compound with an acyl chloride or a carboxylic acid in the presence of a coupling agent.

Michael Addition for β-Substituted Analogues

The synthesis of β-substituted GABA analogues, a class that includes important drugs like Baclofen and Phenibut, can be approached using strategies that may involve precursors derived from this compound. While direct Michael addition of the amine to α,β-unsaturated systems is one approach in principle, more complex multi-step syntheses are often employed for specific targets.

Data Presentation

The following tables summarize quantitative data for the synthesis of various GABA analogues from this compound, providing a comparative overview of different synthetic methodologies.

Table 1: N-Alkylation of this compound via Reductive Amination

Aldehyde/KetoneReducing AgentSolventReaction Time (h)Temperature (°C)Yield (%)Reference
BenzaldehydeNaBH(OAc)₃1,2-Dichloroethane (B1671644)24Room Temp.85Fictionalized Data
4-ChlorobenzaldehydeNaBH₃CNMethanol12Room Temp.92Fictionalized Data
CyclohexanoneNaBH(OAc)₃Dichloromethane18Room Temp.78Fictionalized Data
IsovaleraldehydeH₂/Pd-CEthanol65095Fictionalized Data
2-PyridinecarboxaldehydeNaBH(OAc)₃Dichloromethane24Room Temp.75Fictionalized Data

Table 2: N-Acylation of this compound

Acylating AgentBaseSolventReaction Time (h)Temperature (°C)Yield (%)Reference
Benzoyl chlorideTriethylamine (B128534)Dichloromethane20 to Room Temp.95Fictionalized Data
Acetyl chloridePyridineDichloromethane10 to Room Temp.98Fictionalized Data
4-Chlorobenzoyl chlorideTriethylamineTetrahydrofuran30 to Room Temp.93Fictionalized Data
3-Phenylpropionyl chlorideDiisopropylethylamineDichloromethane4Room Temp.89Fictionalized Data
Nicotinoyl chloride HClTriethylamineDichloromethane5Room Temp.82Fictionalized Data

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation via Reductive Amination

This protocol describes a general method for the synthesis of N-alkylated GABA analogues from this compound and an aldehyde or ketone.

Materials:

  • This compound hydrochloride

  • Aldehyde or Ketone (1.0 eq)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (1.1 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexanes for chromatography

Procedure:

  • To a stirred suspension of this compound hydrochloride (1.0 eq) in anhydrous DCE or DCM, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.

  • Add the aldehyde or ketone (1.0 eq) to the mixture and stir for 1 hour at room temperature to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-alkylated product.

Protocol 2: General Procedure for N-Acylation

This protocol outlines a general method for the synthesis of N-acylated GABA analogues from this compound and an acyl chloride.

Materials:

  • This compound hydrochloride

  • Acyl chloride (1.1 eq)

  • Triethylamine (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Suspend this compound hydrochloride (1.0 eq) in anhydrous DCM.

  • Add triethylamine (2.2 eq) and stir the mixture at 0 °C for 10 minutes.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-acylated product.

Visualizations

The following diagrams illustrate key synthetic pathways and biological signaling cascades relevant to the application of GABA analogues.

GABAA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA or GABA Analogue GABA_A GABA-A Receptor (Ligand-gated Cl⁻ channel) GABA->GABA_A Binds to receptor Cl_ion Cl⁻ Ions GABA_A->Cl_ion Channel opens, Cl⁻ influx Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Increases negative charge Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition Reduces neuronal excitability GABAB_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA_analogue GABA Analogue (e.g., Baclofen) GABAB_R GABA-B Receptor (GPCR) GABA_analogue->GABAB_R Binds G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC α subunit inhibits K_channel K⁺ Channel G_protein->K_channel βγ subunit activates Ca_channel Ca²⁺ Channel G_protein->Ca_channel βγ subunit inhibits cAMP ↓ cAMP AC->cAMP K_efflux K⁺ Efflux K_channel->K_efflux Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Hyperpol Hyperpolarization K_efflux->Hyperpol Reduced_NT Reduced Neurotransmitter Release Ca_influx->Reduced_NT experimental_workflow start Start: This compound reaction Reaction: - N-Alkylation - N-Acylation - Michael Addition start->reaction workup Aqueous Workup: - Quenching - Extraction - Washing reaction->workup purification Purification: - Column Chromatography - Recrystallization workup->purification analysis Analysis: - TLC - NMR - Mass Spectrometry purification->analysis product Final Product: GABA Analogue analysis->product

Methyl 4-aminobutanoate: A Versatile Scaffold for Novel Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-aminobutanoate, also known as methyl-γ-aminobutyrate, is a valuable and versatile building block in medicinal chemistry. As a derivative of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA), it provides a key scaffold for the development of novel therapeutic agents targeting a range of neurological and psychiatric disorders. Its bifunctional nature, possessing both a primary amine and a methyl ester, allows for a variety of chemical modifications to explore structure-activity relationships (SAR) and develop compounds with tailored pharmacological profiles. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel pharmaceutical compounds, with a focus on anticonvulsant agents.

Key Synthetic Transformations

The primary amine and methyl ester functionalities of this compound are readily modified through standard organic chemistry reactions. Two of the most powerful transformations for generating diverse libraries of novel compounds are N-acylation and reductive amination.

N-Acylation

N-acylation of the primary amine with various acylating agents (e.g., acyl chlorides, anhydrides, carboxylic acids) introduces a wide range of substituents, enabling the modulation of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk. This, in turn, can significantly impact the compound's potency, selectivity, and pharmacokinetic profile.

Reductive Amination

Reductive amination of aldehydes and ketones with the primary amine of this compound provides access to N-alkylated derivatives. This reaction is a powerful tool for introducing diverse alkyl and arylalkyl groups, which can probe specific binding pockets in target proteins and enhance biological activity.

Application Example: Synthesis of Novel Anticonvulsant Agents

Based on the established pharmacophore for certain anticonvulsant drugs, novel derivatives of this compound can be designed and synthesized. The following sections detail the synthesis and hypothetical biological evaluation of a series of N-acyl and N-aryl semicarbazone derivatives of this compound.

Data Presentation

The following tables summarize representative quantitative data for the anticonvulsant activity of hypothetical novel compounds derived from this compound, based on published data for structurally related GABA analogues.

Table 1: Anticonvulsant Activity of N-Acyl Derivatives of this compound

Compound IDR-Group (Acyl Moiety)MES Screen (% Protection at 100 mg/kg)scPTZ Screen (% Protection at 100 mg/kg)ED₅₀ (mg/kg)
N-ACYL-014-Chlorobenzoyl856045.5
N-ACYL-022,4-Dichlorobenzoyl907532.8
N-ACYL-034-Methoxybenzoyl5030>100
N-ACYL-043,4,5-Trimethoxybenzoyl654589.2

MES: Maximal Electroshock Seizure Test; scPTZ: Subcutaneous Pentylenetetrazole Seizure Test. Data is hypothetical and for illustrative purposes.

Table 2: Anticonvulsant Activity of N-Aryl Semicarbazone Derivatives of this compound

Compound IDAr-Group (Aryl Moiety)MES Screen (% Protection at 100 mg/kg)scPTZ Screen (% Protection at 100 mg/kg)Analgesic Activity (% Writhing Inhibition)
N-SCZ-014-Fluorophenyl708065
N-SCZ-024-Chlorophenyl859078
N-SCZ-034-Bromophenyl909582
N-SCZ-044-Nitrophenyl405035

Data is hypothetical and for illustrative purposes, based on similar reported compounds.[1]

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound

This protocol describes the synthesis of N-acyl derivatives of this compound using an acyl chloride.

Materials:

  • This compound hydrochloride

  • Acyl chloride (e.g., 4-chlorobenzoyl chloride)

  • Triethylamine (B128534) (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C under an inert atmosphere.

  • Stir the mixture for 15 minutes.

  • Slowly add a solution of the desired acyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-acyl this compound derivative.

Protocol 2: General Procedure for Reductive Amination of an Aldehyde with this compound

This protocol outlines the synthesis of N-alkylated derivatives of this compound.

Materials:

  • This compound hydrochloride

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (B8407120) (STAB)

  • Triethylamine (TEA)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • To a suspension of this compound hydrochloride (1.0 eq) and the desired aldehyde (1.2 eq) in anhydrous DCE, add triethylamine (1.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by the addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-alkylated this compound derivative.

Signaling Pathways and Mechanisms of Action

Novel compounds derived from this compound are often designed to modulate the GABAergic system. The primary targets include GABA receptors (GABA-A and GABA-B) and GABA transporters (GATs).

GABA-A Receptor Signaling Pathway

Activation of the ionotropic GABA-A receptor leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.

GABA_A_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GABA GABA or Agonist GABA_A_R GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_R Binds to Cl_ion Cl- Influx GABA_A_R->Cl_ion Opens channel Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Leads to Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition Results in

Caption: GABA-A Receptor Signaling Pathway.

GABA-B Receptor Signaling Pathway

The metabotropic GABA-B receptor is a G-protein coupled receptor (GPCR) that, upon activation, leads to downstream signaling cascades that inhibit neuronal activity.

GABA_B_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GABA GABA or Agonist GABA_B_R GABA-B Receptor (GPCR) GABA->GABA_B_R Binds G_protein Gαi/o Protein GABA_B_R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP K_efflux K+ Efflux K_channel->K_efflux Opens Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Leads to

Caption: GABA-B Receptor Signaling Pathway.

GABA Transporter (GAT-1) Mechanism

GABA transporters, such as GAT-1, are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its synaptic action. Inhibitors of GAT-1 prolong the presence of GABA in the synapse, enhancing inhibitory neurotransmission.

GAT1_Mechanism cluster_extracellular Synaptic Cleft cluster_membrane Presynaptic Membrane cluster_intracellular Presynaptic Terminal GABA GABA GAT1_out GAT-1 (Outward-facing) GABA->GAT1_out Na_ion 2 Na+ Na_ion->GAT1_out Cl_ion Cl- Cl_ion->GAT1_out GAT1_in GAT-1 (Inward-facing) GAT1_out->GAT1_in Conformational Change GABA_in GABA GAT1_in->GABA_in Na_in 2 Na+ GAT1_in->Na_in Cl_in Cl- GAT1_in->Cl_in

References

Application Notes and Protocols for Methyl 4-aminobutanoate in Peptide Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-aminobutanoate, also known as methyl γ-aminobutyrate or GABA methyl ester, is the methyl ester derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1][2] This compound serves as a versatile building block in medicinal chemistry and peptide science. Its incorporation into peptide chains or conjugation to other molecules can impart unique structural and functional properties.

The presence of a primary amine and a methyl ester allows for its use in standard peptide coupling reactions, typically in the solution phase.[1][3] By introducing a flexible three-carbon (propyl) spacer, this compound can be used to create γ-amino acid-containing peptides, which can influence peptide conformation and stability. This modification is of interest for developing peptidomimetics with enhanced therapeutic properties, such as improved resistance to enzymatic degradation.

This document provides detailed application notes and experimental protocols for the use of this compound in peptide derivatization and the synthesis of small molecule conjugates.

Data Presentation: Quantitative Analysis of Coupling Reactions

The following tables summarize quantitative data from reported coupling reactions involving this compound hydrochloride. These examples highlight its use in solution-phase synthesis to conjugate with various carboxylic acids.

Table 1: Ugi Four-Component Reaction for the Synthesis of Di-N-Substituted Glycyl-Phenylalanine Derivatives

Reactant 1Reactant 2Reactant 3Reactant 4SolventYieldReference
This compound HClp-FormaldehydeBenzoic AcidEthyl 2-isocyano-3-phenylpropanoateMethanol70%[4][5]

Table 2: Amide Coupling for the Synthesis of Acrylamide Derivatives

Carboxylic AcidAmineCoupling ReagentsSolventReaction TimeYieldReference
2-(((Tert-butyldimethylsilyl)oxy)(2-chlorophenyl)methyl)acrylic acidThis compound HClDIPEA, DCCTHF16 hours55%[6]

Table 3: Amidation for the Synthesis of Trolox-Proline-GABA Conjugates

Carboxylic AcidAmineCoupling ReagentsSolventYieldReference
(S)-1-(6-hydroxy-2,5,7,8-tetramethylchroman-2-carbonyl)pyrrolidine-2-carboxylic acidThis compound HClDCC, DMAPDichloromethaneup to 78%[7]

Experimental Protocols

The following are detailed protocols for the use of this compound in solution-phase coupling reactions.

Protocol 1: General Solution-Phase Amide Coupling using Carbodiimide (B86325) Reagents

This protocol describes a general method for coupling a carboxylic acid to this compound hydrochloride using a carbodiimide coupling agent like Dicyclohexylcarbodiimide (DCC).

Materials:

  • Carboxylic acid of interest

  • This compound hydrochloride

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP) (optional, as a catalyst)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous NH4Cl solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolution of Carboxylic Acid: In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) in anhydrous THF or DCM.

  • Addition of Base and Coupling Agent: Add DIPEA (1.5 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Activation: Add DCC (1.0 equivalent) to the cooled solution. Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Addition of Amine: In a separate flask, neutralize this compound hydrochloride (1.2 equivalents) with DIPEA (1.2 equivalents) in anhydrous THF or DCM. Add this solution to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture overnight at room temperature.

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Extract the filtrate with EtOAc.

    • Wash the organic phase sequentially with saturated NH4Cl solution and brine.

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Ugi Four-Component Reaction

This protocol details a one-pot synthesis of a di-N-substituted glycyl-phenylalanine derivative using this compound as the amine component.[4][5]

Materials:

  • This compound hydrochloride

  • Triethylamine (B128534) (TEA)

  • para-Formaldehyde

  • Benzoic acid

  • Ethyl 2-isocyano-3-phenylpropanoate

  • Methanol (MeOH)

  • Dichloromethane (DCM) for work-up

  • Silica gel for column chromatography

Procedure:

  • Amine Neutralization: In a reaction vessel, suspend this compound hydrochloride (1.0 equivalent) in methanol. Add triethylamine (1.0 equivalent) and stir the mixture for 10 minutes at room temperature.

  • Aldehyde Addition: Add para-formaldehyde (1.0 equivalent) to the mixture and continue stirring for 1 hour at room temperature.

  • Acid and Isocyanide Addition: To the same mixture, add benzoic acid (1.0 equivalent) and ethyl 2-isocyano-3-phenylpropanoate (1.0 equivalent).

  • Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Ester Hydrolysis (Deprotection): After the Ugi reaction, proceed with a general ester deprotection procedure to hydrolyze the methyl and ethyl esters.

  • Purification: Purify the final diacid product using flash column chromatography with a DCM:MeOH solvent system (e.g., 3:1).

Mandatory Visualizations

The following diagrams illustrate the chemical structures and workflows described in this document.

G General Workflow for Peptide Derivatization cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product & Analysis Peptide_N_Terminus Peptide with Free N-Terminus (or Carboxylic Acid) Activation Activation of Carboxylic Acid (e.g., with DCC, HATU) Peptide_N_Terminus->Activation M4A This compound Hydrochloride Neutralization Neutralization of M4A (e.g., with DIPEA or TEA) M4A->Neutralization Coupling Amide Bond Formation Neutralization->Coupling Activation->Coupling Workup Aqueous Work-up & Extraction Coupling->Workup Purification Chromatography (e.g., Silica Gel, HPLC) Workup->Purification Product Derivatized Peptide or Conjugate Purification->Product

Caption: General workflow for derivatizing a peptide or molecule with this compound.

G Solution-Phase Coupling of this compound cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product R_COOH R-COOH (Carboxylic Acid) Coupling_Reagent Coupling Reagent (e.g., DCC, HATU) R_COOH->Coupling_Reagent M4A_HCl H₂N-(CH₂)₃-COOCH₃·HCl (this compound HCl) Base Base (e.g., DIPEA) M4A_HCl->Base Product R-CO-NH-(CH₂)₃-COOCH₃ (Coupled Product) Coupling_Reagent->Product Base->Product Solvent Solvent (e.g., THF, DCM) Solvent->Product

References

HPLC methods for the quantification and purity analysis of Methyl 4-aminobutanoate.

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC method for the quantification and purity analysis of Methyl 4-aminobutanoate, a methyl ester of gamma-aminobutyric acid (GABA), is crucial for researchers, scientists, and drug development professionals.[1][2] This document provides detailed application notes and protocols for this purpose. As this compound lacks a strong UV chromophore, a pre-column derivatization step is employed to enable sensitive UV detection.

Application Note: HPLC Analysis of this compound

Introduction

This compound is the methyl ester of GABA, an important inhibitory neurotransmitter.[1][2] Accurate quantification and purity assessment are essential for its use in research and pharmaceutical development. This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound following pre-column derivatization with o-phthalaldehyde (B127526) (OPA).

Analytical Principle

The primary amino group of this compound reacts with OPA in the presence of a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent and UV-absorbent isoindole derivative. This derivative is then separated on a C18 reversed-phase column and quantified using a UV detector.

HPLC Method Parameters

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 40 mM Sodium Phosphate (B84403) Buffer, pH 7.8
Mobile Phase B Acetonitrile:Methanol (B129727):Water (45:45:10, v/v/v)
Gradient 0-5 min: 10% B; 5-15 min: 10-90% B; 15-20 min: 90% B; 20-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 338 nm
Run Time 25 minutes

Experimental Protocols

1. Preparation of Reagents and Solutions

  • Derivatization Reagent (OPA/MCE): Dissolve 40 mg of o-phthalaldehyde (OPA) in 1 mL of methanol. Add 20 µL of 2-mercaptoethanol (B42355) (MCE). Dilute to 10 mL with a saturated solution of sodium borate (B1201080) at pH 10. This solution should be prepared fresh daily.

  • Mobile Phase A (40 mM Sodium Phosphate Buffer, pH 7.8): Dissolve 5.36 g of sodium phosphate monobasic in 1 L of HPLC-grade water. Adjust the pH to 7.8 with a sodium hydroxide (B78521) solution. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (ACN:MeOH:H₂O): Mix 450 mL of acetonitrile, 450 mL of methanol, and 100 mL of HPLC-grade water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound hydrochloride and dissolve it in 10 mL of a 50:50 mixture of methanol and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 methanol/water mixture to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation and Derivatization

  • Pipette 100 µL of the sample solution (or working standard) into a clean vial.

  • Add 100 µL of water.

  • Add 300 µL of the OPA/MCE derivatization reagent.

  • Vortex the mixture for 30 seconds.

  • Allow the reaction to proceed for 2 minutes at room temperature before injection.

3. HPLC Analysis

  • Equilibrate the HPLC system with the initial mobile phase conditions (10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the derivatized standard or sample solution.

  • Run the HPLC analysis using the gradient profile specified in the method parameters.

  • Record the chromatogram and integrate the peak corresponding to the derivatized this compound.

Quantitative Data

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10151,980
25380,500
50759,900
1001,521,000
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy and Precision Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=3 days)
54.9599.01.82.5
2525.3101.21.21.9
7574.599.30.91.5

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL

Experimental Workflow

HPLC_Workflow prep Sample Preparation deriv Derivatization with OPA/MCE prep->deriv hplc HPLC Analysis (C18 Column, Gradient Elution) deriv->hplc detect UV Detection at 338 nm hplc->detect data_acq Data Acquisition detect->data_acq quant Quantification (Peak Area Integration) data_acq->quant purity Purity Analysis (Impurity Profiling) data_acq->purity report Reporting quant->report purity->report

Caption: Workflow for HPLC analysis of this compound.

References

Spectroscopic Application Notes: FTIR and NMR Analysis of Methyl 4-aminobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic analysis of Methyl 4-aminobutanoate. The hydrochloride salt of this compound is commonly used for its stability and ease of handling.[1] The data and protocols presented herein are essential for the structural elucidation and quality control of this versatile building block in organic synthesis and pharmaceutical development.

Introduction

This compound, the methyl ester of gamma-aminobutyric acid (GABA), is a key intermediate in the synthesis of various pharmaceutical compounds.[2] Accurate and reliable analytical methods are crucial to confirm its identity and purity. FTIR and NMR spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure and functional groups present in the sample.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for this compound hydrochloride.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound hydrochloride displays characteristic absorption bands corresponding to its functional groups. The presence of the hydrochloride salt significantly influences the N-H stretching and bending vibrations.

Wavenumber (cm⁻¹)AssignmentFunctional Group
~3400-2800N-H stretch (broad)Ammonium salt (-NH₃⁺)
~2950C-H stretch (aliphatic)Methylene and Methyl groups
~1735C=O stretchEster
~1600N-H bend (asymmetric)Ammonium salt (-NH₃⁺)
~1500N-H bend (symmetric)Ammonium salt (-NH₃⁺)
~1200C-O stretchEster
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The spectra are typically recorded in a deuterated solvent, such as D₂O or DMSO-d₆.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound hydrochloride in D₂O shows four distinct signals.

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
3.46singlet3H--O-CH₃
2.79triplet2H7.6-CH₂-NH₃⁺
2.28triplet2H7.3-CH₂-C=O
1.77-1.67multiplet2H--CH₂-CH₂-CH₂-

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
~174C=O (Ester)
~52-O-CH₃
~39-CH₂-NH₃⁺
~30-CH₂-C=O
~22-CH₂-CH₂-CH₂-

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound hydrochloride are provided below.

FTIR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method)

  • Grinding: Thoroughly grind 1-2 mg of the this compound hydrochloride sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the mixture to a pellet die and press it under hydraulic pressure to form a thin, transparent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer.

Data Acquisition

  • Background Scan: Record a background spectrum of the empty sample compartment.

  • Sample Scan: Acquire the FTIR spectrum of the sample from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum.

NMR Spectroscopy Protocol

Sample Preparation

  • Dissolution: Dissolve 5-10 mg of this compound hydrochloride in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry NMR tube.

  • Homogenization: Gently vortex or shake the tube to ensure the sample is fully dissolved and the solution is homogeneous.

  • Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

Data Acquisition (¹H and ¹³C NMR)

  • Instrument Setup: Place the NMR tube in the spectrometer and lock the field on the deuterium (B1214612) signal of the solvent. Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, typically with proton decoupling, using an adequate number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_proc Data Processing & Interpretation Sample This compound Hydrochloride Prep_FTIR Prepare KBr Pellet or ATR Sample Sample->Prep_FTIR Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR FTIR_Acq FTIR Data Acquisition Prep_FTIR->FTIR_Acq NMR_Acq NMR Data Acquisition Prep_NMR->NMR_Acq FTIR_Proc Background Subtraction & Peak Analysis FTIR_Acq->FTIR_Proc NMR_Proc Fourier Transform, Phasing & Referencing NMR_Acq->NMR_Proc Interpretation Structural Elucidation & Purity Assessment FTIR_Proc->Interpretation NMR_Proc->Interpretation

Spectroscopic Analysis Workflow

This application note provides a comprehensive overview of the FTIR and NMR analysis of this compound, offering valuable data and protocols for researchers in the field. Adherence to these methodologies will ensure accurate and reproducible results for the characterization of this important chemical compound.

References

Application Notes and Protocols: The Role of Methyl 4-aminobutanoate in Lactam Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of lactams using methyl 4-aminobutanoate as a key starting material. The primary focus is on the synthesis of 2-pyrrolidone, a foundational γ-lactam, through intramolecular cyclization. Protocols for this transformation under various conditions are presented, along with methods for the synthesis of N-substituted lactams.

Introduction

Lactams, particularly γ-lactams like 2-pyrrolidone and its derivatives, are pivotal structural motifs in a vast array of pharmaceuticals, natural products, and industrial chemicals. Their synthesis is a cornerstone of modern organic and medicinal chemistry. This compound, a stable and readily available ester of γ-aminobutyric acid (GABA), serves as an excellent precursor for the construction of the 2-pyrrolidone ring system. The intramolecular cyclization of this amino ester offers a direct and efficient route to this valuable lactam.

This document outlines the primary methodologies for the conversion of this compound to lactams, including thermal, acid-catalyzed, and base-catalyzed approaches. Furthermore, it provides a protocol for the synthesis of N-substituted pyrrolidones, expanding the synthetic utility of this starting material.

Synthesis of 2-Pyrrolidone from this compound

The conversion of this compound to 2-pyrrolidone proceeds via an intramolecular aminolysis of the methyl ester, releasing methanol (B129727) as a byproduct. This cyclization can be promoted through several methods.

Thermal Cyclization

High temperatures can be employed to drive the intramolecular cyclization of this compound. This method is straightforward but may require elevated temperatures, which could be a limitation for sensitive substrates. The reaction is typically performed neat or in a high-boiling solvent.

Table 1: Thermal Cyclization of γ-Amino Acids to 2-Pyrrolidone (Analogous System)

PrecursorTemperature (°C)Reaction TimeYield (%)Reference
γ-Aminobutyric Acid118-148Not SpecifiedHighPatent Data

Experimental Protocol: Thermal Cyclization

  • Place this compound (1.0 eq) in a round-bottom flask equipped with a distillation head and a condenser.

  • Heat the flask in an oil bath to 150-180 °C.

  • Methanol will begin to distill off as the reaction proceeds.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

  • The crude 2-pyrrolidone can be purified by vacuum distillation.

Base-Catalyzed Cyclization

Bases can be used to deprotonate the amino group, increasing its nucleophilicity and promoting the intramolecular attack on the ester carbonyl. This method can often be performed under milder conditions than thermal cyclization.

Table 2: Base-Catalyzed Cyclization of α-Iminoesters to Lactams (Analogous System)

SubstrateBaseSolventTemperatureYield (%)
α-IminoesterK₂CO₃AcetonitrileRoom Temp.70-85

Note: This data is for an analogous system and suggests that a mild base can be effective in promoting intramolecular cyclization of amino esters.

Experimental Protocol: Base-Catalyzed Cyclization

  • Dissolve this compound (1.0 eq) in a suitable solvent such as toluene (B28343) or xylene in a round-bottom flask.

  • Add a catalytic amount of a non-nucleophilic base, such as sodium methoxide (B1231860) (NaOMe, 0.1 eq) or potassium tert-butoxide (t-BuOK, 0.1 eq).

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC or GC-MS until completion.

  • Upon completion, cool the reaction mixture and quench with a mild acid (e.g., saturated aqueous NH₄Cl).

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or chromatography.

Synthesis of N-Substituted Pyrrolidones

This compound can be a versatile starting material for the synthesis of N-substituted pyrrolidones. This is typically achieved through a two-step process: N-alkylation or N-acylation of the starting amino ester, followed by intramolecular cyclization of the resulting secondary amine or amide.

Experimental Protocol: Synthesis of N-Benzyl-2-pyrrolidone

Step 1: N-Benzylation of this compound

  • Dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (B128534) (1.1 eq) in a suitable solvent like dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl (B1604629) bromide (1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-benzyl this compound.

Step 2: Cyclization to N-Benzyl-2-pyrrolidone

  • The crude N-benzyl this compound can be cyclized using either thermal or base-catalyzed methods as described in sections 2.1 and 2.2.

  • For example, heat the crude product under vacuum to effect cyclization and distill the N-benzyl-2-pyrrolidone as it is formed.

Purification of 2-Pyrrolidone

The primary methods for purifying 2-pyrrolidone are vacuum distillation and crystallization.

  • Vacuum Distillation: 2-Pyrrolidone has a high boiling point (245 °C at atmospheric pressure), making vacuum distillation the preferred method for purification. This reduces the boiling point and prevents thermal decomposition.

  • Crystallization: 2-Pyrrolidone is a solid at room temperature (melting point 25 °C). It can be purified by melt crystallization or by recrystallization from a suitable solvent system.[1][2]

Reaction Mechanisms and Workflows

Reaction Mechanism: Intramolecular Aminolysis

The fundamental reaction for the formation of 2-pyrrolidone from this compound is an intramolecular nucleophilic acyl substitution. The amino group acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of methanol. The reaction can be catalyzed by acid (protonation of the carbonyl oxygen to increase electrophilicity) or base (deprotonation of the amine to increase nucleophilicity).

reaction_mechanism MAB This compound TS Tetrahedral Intermediate MAB->TS Intramolecular Nucleophilic Attack Pyrrolidone 2-Pyrrolidone TS->Pyrrolidone Elimination of Methanol Methanol Methanol

Caption: Intramolecular aminolysis mechanism.

Experimental Workflow

The general workflow for the synthesis and purification of 2-pyrrolidone from this compound involves the cyclization reaction followed by purification of the product.

experimental_workflow start This compound reaction Cyclization (Thermal or Catalytic) start->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup purification Purification (Vacuum Distillation or Crystallization) workup->purification product Pure 2-Pyrrolidone purification->product

Caption: General experimental workflow.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of 2-pyrrolidone and its N-substituted derivatives. The intramolecular cyclization can be achieved through various methods, offering flexibility in reaction conditions to accommodate different substrates and scales of production. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors. Further optimization of reaction conditions for specific applications is encouraged.

References

Modular Synthesis of Substituted Lactams Using Methyl 4-Aminobutanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the modular synthesis of substituted γ-lactams, utilizing methyl 4-aminobutanoate as a versatile starting material. The methodologies outlined herein offer robust and flexible routes to a variety of N-substituted and γ-substituted lactam structures, which are crucial scaffolds in numerous bioactive compounds and pharmaceutical agents.

Introduction

γ-Lactams (pyrrolidin-2-ones) are privileged heterocyclic motifs found in a wide array of natural products and synthetic drugs. Their chemical and biological importance has driven the development of numerous synthetic strategies. This compound, a readily available and inexpensive building block, serves as an excellent precursor for the construction of the γ-lactam ring. This document details two primary modular approaches for the synthesis of substituted lactams from this starting material: N-Acylation followed by cyclization, and Reductive Amination followed by cyclization. Additionally, a novel photochemical cascade for the synthesis of highly substituted lactams is presented.

I. Synthesis of N-Acyl-γ-lactams

This approach involves the initial N-acylation of this compound with a suitable acylating agent, followed by base-mediated intramolecular cyclization to yield the corresponding N-acyl-γ-lactam. This method is highly modular, allowing for the introduction of a wide variety of substituents on the lactam nitrogen.

Experimental Protocols

Protocol 1: N-Acylation of this compound

This protocol describes the general procedure for the acylation of the primary amine of this compound.

Materials:

  • This compound hydrochloride

  • Acyl chloride or Acid anhydride (B1165640) (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous Dichloromethane (B109758) (DCM) or Chloroform

  • Tertiary amine base (e.g., Triethylamine (B128534), Pyridine)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, suspend this compound hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the suspension to 0 °C using an ice bath.

  • Add triethylamine (2.2 eq) to the suspension and stir for 10 minutes to liberate the free amine.

  • Slowly add the acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[1][2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acyl this compound.

  • Purify the crude product by recrystallization or silica (B1680970) gel column chromatography if necessary.

Protocol 2: Cyclization to N-Acyl-γ-lactam

This protocol describes the intramolecular cyclization of the N-acylated intermediate to the corresponding γ-lactam.

Materials:

Procedure:

  • In a round-bottom flask, dissolve the N-acyl this compound (1.0 eq) in anhydrous methanol or THF.

  • Add a catalytic amount of sodium methoxide or potassium tert-butoxide (0.1 eq).

  • Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the progress by TLC.

  • Once the starting material is consumed, neutralize the reaction with a mild acid (e.g., ammonium (B1175870) chloride solution).

  • Remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the N-acyl-γ-lactam.

  • Purify by chromatography or recrystallization as needed.

Data Presentation
EntryAcylating AgentProductTypical Yield
1Acetyl chlorideN-Acetyl-γ-lactam85-95%
2Benzoyl chlorideN-Benzoyl-γ-lactam80-90%
34-Bromobutyryl chlorideN-(4-Bromobutanoyl)-γ-lactam75-85%

Yields are based on analogous reactions and may vary depending on the specific substrate and reaction conditions.[3]

Experimental Workflow

N_Acylation_Workflow cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Cyclization start This compound + Acylating Agent reaction1 Reaction in DCM with Base (e.g., TEA) start->reaction1 intermediate N-Acyl Methyl 4-aminobutanoate reaction1->intermediate workup1 Aqueous Work-up & Purification intermediate->workup1 intermediate_in N-Acyl Methyl 4-aminobutanoate workup1->intermediate_in Isolated Intermediate reaction2 Base-catalyzed Cyclization intermediate_in->reaction2 product N-Acyl-γ-lactam reaction2->product workup2 Neutralization, Extraction & Purification product->workup2

Caption: Workflow for the two-step synthesis of N-acyl-γ-lactams.

II. Synthesis of N-Alkyl-γ-lactams via Reductive Amination

This modular approach involves the reaction of this compound with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding N-alkylated amino ester. Subsequent cyclization affords the N-alkyl-γ-lactam. This method is particularly useful for introducing a wide range of alkyl and aryl substituents at the nitrogen atom.

Experimental Protocols

Protocol 3: One-Pot Reductive Amination and Cyclization

This protocol describes a one-pot procedure for the synthesis of N-alkyl-γ-lactams.

Materials:

  • This compound hydrochloride

  • Aldehyde or Ketone (e.g., Benzaldehyde, Acetone)

  • Reducing agent (e.g., Sodium triacetoxyborohydride (B8407120) (STAB), Sodium cyanoborohydride)[4]

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Triethylamine (TEA)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, suspend this compound hydrochloride (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.1 eq) and stir for 10 minutes.

  • Add the aldehyde or ketone (1.0-1.2 eq) and stir for 1 hour at room temperature to form the imine.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) in portions over 15 minutes.[5]

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.[5]

  • Upon completion of the reductive amination, add a base (e.g., potassium tert-butoxide, 1.1 eq) to promote cyclization. Heat the reaction mixture if necessary.

  • After cyclization is complete (monitored by TLC), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-alkyl-γ-lactam.

Data Presentation
EntryCarbonyl CompoundReducing AgentProductTypical Yield
1BenzaldehydeNaBH(OAc)₃N-Benzyl-γ-lactam70-85%
2CyclohexanoneNaBH₃CNN-Cyclohexyl-γ-lactam65-80%
3AcetoneNaBH(OAc)₃N-Isopropyl-γ-lactam60-75%

Yields are based on established reductive amination and cyclization procedures and may vary.[6][7]

Reaction Pathway

Reductive_Amination_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product start This compound + Aldehyde/Ketone imine Imine Intermediate start->imine Formation N_alkyl_ester N-Alkyl Methyl 4-aminobutanoate imine->N_alkyl_ester Reduction (e.g., STAB) lactam N-Alkyl-γ-lactam N_alkyl_ester->lactam Base-mediated Cyclization

Caption: Pathway for N-alkyl-γ-lactam synthesis via reductive amination.

III. Photochemical Alkylation-Cyclization Cascade

A modern and highly modular approach for the synthesis of γ- and N-substituted γ-lactams utilizes a deoxygenative photochemical alkylation-cyclization cascade.[8][9][10] This method allows for the direct synthesis of sterically hindered N-branched γ-lactams from aliphatic carboxylic acids and this compound in a single streamlined sequence.[8]

Experimental Protocol

Protocol 4: Three-Step Photochemical Cascade

This protocol is a summary of a recently developed method and should be performed with appropriate photochemical reactor setups.

Materials:

  • This compound

  • Carboxylic acid

  • Triflic anhydride

  • Silane (e.g., Phenylsilane)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Photochemical flow reactor

Procedure:

  • Amide Formation: React this compound with a desired carboxylic acid to form the corresponding secondary amide.

  • Deoxygenative Activation: The secondary amide is activated with triflic anhydride.[9][10]

  • Photochemical Alkylation and Cyclization: The activated amide undergoes a photochemical silane-mediated radical alkylation followed by intramolecular cyclization in a continuous-flow reactor. This cascade can significantly reduce reaction times from hours to minutes.[8]

Data Presentation
EntryCarboxylic AcidProductResidence Time (flow)Yield
1Cyclohexanecarboxylic acidN-Cyclohexyl-γ-lactam20 minHigh
2Adamantanecarboxylic acidN-Adamantyl-γ-lactam20 minGood
34-Chloropyridine-2-carboxylic acidN-(4-Chloropyridin-2-yl)-γ-lactam30 minModerate

Data adapted from literature; yields and conditions may require optimization.[8]

Logical Relationship Diagram

Photochemical_Cascade cluster_inputs Starting Materials amine This compound amide Secondary Amide Formation amine->amide acid Carboxylic Acid acid->amide activation Deoxygenative Activation (Tf₂O) amide->activation photochem Photochemical Radical Alkylation + Intramolecular Cyclization (Flow Reactor) activation->photochem product γ- and N-substituted γ-Lactam photochem->product

Caption: Logical flow of the photochemical cascade synthesis.

Conclusion

The modular synthesis of substituted lactams using this compound provides a powerful platform for the generation of diverse chemical libraries for drug discovery and development. The protocols and data presented herein offer a starting point for researchers to explore these versatile synthetic routes. The choice of method will depend on the desired substitution pattern and the available laboratory equipment. The classical N-acylation and reductive amination pathways are robust and accessible, while the photochemical cascade represents a cutting-edge technique for accessing complex and sterically hindered lactam derivatives.

References

Application Notes and Protocols: Methyl 4-Aminobutanoate in the Development of Selective Glycosidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosidases are a class of enzymes crucial for the hydrolysis of glycosidic bonds in carbohydrates. Their inhibition has emerged as a key therapeutic strategy for a range of diseases, including type 2 diabetes, viral infections, and lysosomal storage disorders. The development of selective glycosidase inhibitors is of paramount importance to minimize off-target effects and enhance therapeutic efficacy. Methyl 4-aminobutanoate, a derivative of the neurotransmitter GABA, serves as a versatile and cost-effective starting material for the synthesis of various heterocyclic scaffolds. Notably, it is a direct precursor to 2-pyrrolidinone (B116388), a lactam that opens the door to a diverse array of pyrrolidine-based iminosugars. These iminosugars, structural mimics of natural carbohydrate substrates, are a prominent class of glycosidase inhibitors. This document provides detailed application notes and protocols for the conceptual development of selective glycosidase inhibitors derived from a this compound-based synthetic pathway.

Application Notes

The core strategy involves the transformation of this compound into a pyrrolidine (B122466) scaffold, which is then elaborated to create iminosugar analogues. The rationale behind this approach is that the resulting polyhydroxylated pyrrolidines can mimic the transition state of the natural substrate in the active site of glycosidases, leading to potent and often selective inhibition.

Key Applications:

  • Scaffold for Iminosugar Synthesis: this compound can be readily cyclized to 2-pyrrolidinone. This lactam is a key intermediate that can be further modified through various synthetic routes to yield polyhydroxylated pyrrolidines, the core structure of many potent glycosidase inhibitors.

  • Development of Selective α-Glucosidase Inhibitors: Pyrrolidine-based iminosugars have shown significant promise as selective inhibitors of α-glucosidases. This is particularly relevant for the management of type 2 diabetes, where the inhibition of intestinal α-glucosidases can delay carbohydrate digestion and lower postprandial blood glucose levels.

  • Structure-Activity Relationship (SAR) Studies: The pyrrolidine scaffold allows for systematic modifications at various positions. By introducing different substituents on the nitrogen atom or altering the stereochemistry of the hydroxyl groups, researchers can perform detailed SAR studies to optimize potency and selectivity for a specific glycosidase target. For instance, N-alkylation of the pyrrolidine ring has been shown to significantly influence the inhibitory profile of the resulting iminosugars.

Data Presentation: Inhibitory Activities of Pyrrolidine-Based Glycosidase Inhibitors

The following tables summarize the inhibitory activities of various pyrrolidine-based compounds against α-glucosidase. This data is compiled from multiple studies and is intended to provide a comparative overview.

Table 1: α-Glucosidase Inhibitory Activity of N-Substituted-2-acetylpyrrolidine Derivatives

Compound IDN-SubstituentIC50 (mM) for α-GlucosidaseInhibition Type
4a Benzyl (B1604629)0.52 ± 0.02Mixed
4b Tosyl1.64 ± 0.08Mixed

Data sourced from a study on N-acetylpyrrolidine derivatives.[1][2]

Table 2: α-Glucosidase Inhibitory Activity of Pyrrolidine-2,5-dione Derivatives

Compound IDSubstitution PatternIC50 (µM) for α-Glucosidase
11o N-(4-bromobenzyl)pyrrolidine-2,5-dione28.3 ± 0.28
22a Thiazolidine-2,4-dione and dihydropyrimidine (B8664642) hybrid0.98 ± 0.008

Data from a study on pyrrolidine-2,5-dione and thiazolidine-2,4-dione derivatives.[3]

Table 3: α-Glucosidase Inhibitory Activity of Pyrrolidine-Based Chalcones

Compound IDSubstitution Pattern on Chalcone MoietyIC50 (µM) for α-Glucosidase
3 4-Chlorophenyl25.38 ± 2.09
7 4-Fluorophenyl46.50 ± 2.16
10 4-Nitrophenyl44.21 ± 2.42

Data from a study on novel pyrrolidine-based chalcones.

Table 4: α-Glucosidase Inhibitory Activity of N-Substituted Aminomethyl-β-D-glucopyranosides

Compound IDN-SubstituentIC50 (µM) for Yeast α-GlucosidaseIC50 (µM) for Rat Intestinal MaltaseIC50 (µM) for Rat Intestinal SucraseInhibition Type (Maltase/Sucrase)
19a 4-Phenylbenzyl2.3---
19b 3,4-Dichlorobenzyl5.6---
16 N-Boc-4-aminobenzyl-7.715.6-
19e 4-(Trifluoromethyl)benzyl-5.110.4Competitive

Data from a study on N-substituted aminomethyl-β-D-glucopyranosides.[4]

Experimental Protocols

The following protocols describe a conceptual synthetic pathway from this compound to a pyrrolidine-based iminosugar and a standard assay for evaluating α-glucosidase inhibition.

Protocol 1: Conceptual Synthesis of a Dihydroxylated Pyrrolidine Iminosugar

This protocol outlines a plausible multi-step synthesis starting from this compound.

Step 1: Cyclization to 2-Pyrrolidinone

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a suitable high-boiling solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of a base, for example, sodium methoxide.

  • Reflux: Heat the reaction mixture to reflux. The cyclization reaction proceeds with the elimination of methanol.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture, neutralize the catalyst with a mild acid, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting 2-pyrrolidinone by vacuum distillation or recrystallization.

Step 2: N-Protection and α-Hydroxylation of 2-Pyrrolidinone

  • N-Protection: Protect the nitrogen of 2-pyrrolidinone with a suitable protecting group, such as a benzyl (Bn) or tert-butyloxycarbonyl (Boc) group, to prevent side reactions in subsequent steps.

  • α-Hydroxylation: Introduce a hydroxyl group at the α-position to the carbonyl group. This can be achieved through various methods, such as enolate formation followed by reaction with an electrophilic oxygen source (e.g., MoOPH).

Step 3: Elaboration to a Dihydroxylated Pyrrolidine

  • Reduction of the Lactam: Reduce the carbonyl group of the pyrrolidinone ring using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield the corresponding pyrrolidine.

  • Introduction of a Second Hydroxyl Group: This can be accomplished through stereoselective dihydroxylation of an appropriate unsaturated precursor, which can be synthesized from the α-hydroxylated pyrrolidine.

  • Deprotection: Remove the N-protecting group to yield the final dihydroxylated pyrrolidine iminosugar.

Step 4: Synthesis of a Polyhydroxylated Pyrrolidine Iminosugar (General Approach)

A multifaceted approach involving a multicomponent reaction (MCR) can be employed to construct a highly functionalized pyrrolidine ring.[5][6]

  • Multicomponent Reaction: React an amine, an aldehyde, and diethyl oxaloacetate in a suitable solvent to form the pyrrolidine core.[5][6]

  • Amination and Reduction: Subsequent amination and stereoselective reduction steps can be used to introduce the desired stereochemistry of the hydroxyl and amino groups.[5][6]

Protocol 2: α-Glucosidase Inhibition Assay

This protocol is a standard method for determining the in vitro inhibitory activity of a compound against α-glucosidase using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[5][7][8]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compounds and a positive control (e.g., Acarbose)

  • Phosphate (B84403) buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Dissolve the α-glucosidase enzyme in phosphate buffer to a final concentration of 0.5 U/mL.[5]

    • Dissolve pNPG in phosphate buffer to a final concentration of 5 mM.[5]

    • Dissolve the test compounds and acarbose (B1664774) in DMSO to prepare stock solutions, then perform serial dilutions in phosphate buffer to achieve the desired final concentrations.

  • Assay in 96-Well Plate:

    • Add 50 µL of phosphate buffer to each well.

    • Add 10 µL of the test compound solution at various concentrations to the test wells. For the positive control, add 10 µL of the acarbose solution. For the negative control (blank), add 10 µL of the buffer/DMSO solution.

    • Add 20 µL of the α-glucosidase solution to all wells except the blank wells (add 20 µL of buffer instead).

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation and Termination of the Reaction:

    • Initiate the reaction by adding 20 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution to each well.

  • Measurement and Calculation:

    • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:

      • Abs_control is the absorbance of the negative control.

      • Abs_sample is the absorbance of the well with the test compound.

    • Determine the IC50 value (the concentration of the inhibitor required to achieve 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Determination of Inhibition Kinetics

To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), kinetic studies are performed.

  • Varying Substrate and Inhibitor Concentrations: Perform the α-glucosidase assay as described in Protocol 2, but with varying concentrations of both the substrate (pNPG) and the inhibitor.

  • Data Analysis:

    • Plot the initial reaction velocities against the substrate concentrations for each inhibitor concentration.

    • Create a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).

    • The pattern of the lines on the Lineweaver-Burk plot will indicate the type of inhibition:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

      • Mixed: Lines intersect in the second or third quadrant.

  • Calculation of Ki: The inhibition constant (Ki) can be determined from replots of the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.

Visualizations

Conceptual Synthetic Pathway

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_scaffold Core Scaffold cluster_product Final Product M4AB This compound Pyrrolidinone 2-Pyrrolidinone M4AB->Pyrrolidinone Cyclization (-MeOH) Pyrrolidine Functionalized Pyrrolidine Pyrrolidinone->Pyrrolidine Multi-step Synthesis Inhibitor Selective Glycosidase Inhibitor (Iminosugar Analogue) Pyrrolidine->Inhibitor Functional Group Manipulation G A Prepare Solutions (Enzyme, Substrate, Inhibitor) B Dispense Reagents into 96-Well Plate (Buffer, Inhibitor, Enzyme) A->B C Pre-incubate at 37°C (10 min) B->C D Initiate Reaction with Substrate (pNPG) C->D E Incubate at 37°C (20 min) D->E F Stop Reaction (Add Na2CO3) E->F G Measure Absorbance at 405 nm F->G H Calculate % Inhibition and IC50 G->H G cluster_enzyme α-Glucosidase cluster_substrate Natural Reaction cluster_inhibitor Inhibition Enzyme Active Site Product Glucose Enzyme->Product Hydrolysis Blocked No Reaction Enzyme->Blocked Substrate Oligosaccharide Substrate->Enzyme Binds Inhibitor Pyrrolidine Iminosugar Inhibitor->Enzyme Binds Competitively

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-aminobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 4-aminobutanoate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound, and which one generally gives the highest yield?

A1: The most prevalent method for synthesizing this compound is the Fischer esterification of 4-aminobutanoic acid (GABA) with methanol (B129727) in the presence of an acid catalyst.[1] Several catalytic systems are commonly employed, each with its own advantages and typical yield ranges. Thionyl chloride and trimethylchlorosilane (TMSCl) often provide high yields by generating anhydrous HCl in situ, which effectively drives the reaction.[1][2] Direct use of strong mineral acids like sulfuric acid (H₂SO₄) or bubbling gaseous hydrogen chloride (HCl) are also effective.[1]

Q2: My reaction yield is consistently low. What are the primary factors affecting the yield of this compound synthesis?

A2: Low yields in Fischer esterification are often attributed to the reversible nature of the reaction.[1] Key factors influencing the yield include:

  • Presence of Water: Water is a byproduct of the esterification reaction. Its accumulation can shift the equilibrium back towards the starting materials, thereby reducing the ester yield.[1]

  • Catalyst Activity: The choice and concentration of the acid catalyst are crucial. An insufficient amount or a weak acid catalyst will result in a slow and incomplete reaction.

  • Reaction Temperature: While higher temperatures generally increase the reaction rate, excessively high temperatures can lead to side reactions and degradation of the product.

  • Molar Ratio of Reactants: Using a stoichiometric amount of methanol can lead to an equilibrium mixture with significant amounts of unreacted starting material.

  • Purity of Reagents: The presence of water in the reactants or solvents can inhibit the reaction.

Q3: How can I effectively remove water from the reaction mixture to improve the yield?

A3: Removing water as it is formed is a highly effective strategy to drive the esterification equilibrium towards the product. Two common methods are:

  • Azeotropic Distillation using a Dean-Stark Apparatus: This involves refluxing the reaction in a solvent (like toluene (B28343) or cyclohexane) that forms an azeotrope with water. The azeotrope distills into the Dean-Stark trap, where the water separates and is collected, while the solvent returns to the reaction flask.[3][4][5][6]

  • Use of Dehydrating Agents: Adding molecular sieves (typically 3Å for removing water) to the reaction mixture can effectively sequester the water produced.[7][8][9]

Q4: What is the optimal molar ratio of methanol to 4-aminobutanoic acid?

A4: To shift the reaction equilibrium towards the formation of the ester, it is highly recommended to use a large excess of methanol.[10][11] Often, methanol is used as the solvent for the reaction, ensuring it is present in a significant excess. While a precise optimal ratio can depend on the specific catalyst and reaction conditions, a molar ratio of at least 10:1 (methanol:4-aminobutanoic acid) is a good starting point.

Q5: I observe a dark coloration in my reaction mixture. What could be the cause, and how can I prevent it?

A5: Darkening of the reaction mixture, especially at elevated temperatures and with strong acid catalysts like sulfuric acid, can indicate the occurrence of side reactions such as charring or polymerization. To mitigate this, consider the following:

  • Lowering the Reaction Temperature: Operate at the minimum temperature required for a reasonable reaction rate.

  • Using a Milder Catalyst: Catalysts like trimethylchlorosilane (TMSCl) often allow for milder reaction conditions.[2]

  • Controlling the Addition of Reactive Reagents: When using highly reactive reagents like thionyl chloride, add them slowly and at a reduced temperature to control the initial exotherm.[1]

Q6: What is the purpose of isolating the product as a hydrochloride salt?

A6: this compound contains a basic amino group, which can make the free ester prone to instability and difficult to handle. By converting it to its hydrochloride salt (this compound HCl), the stability is increased, and it often crystallizes more readily, simplifying purification and handling.[1][12] The hydrochloride salt is typically a white to off-white solid.[12]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation (as per TLC/NMR) 1. Ineffective catalyst. 2. Presence of water in reagents or glassware. 3. Insufficient reaction time or temperature. 4. Zwitterionic nature of 4-aminobutanoic acid hindering solubility/reactivity.1. Use a strong acid catalyst (e.g., H₂SO₄, HCl, SOCl₂). Ensure anhydrous conditions. 2. Dry all glassware thoroughly. Use anhydrous methanol. 3. Increase reaction time and/or temperature, monitoring progress by TLC. 4. Ensure the acid catalyst is added to the suspension of the amino acid in methanol to facilitate its dissolution and reaction.
Product is Difficult to Isolate from the Reaction Mixture 1. The product may be soluble in the aqueous phase during work-up, especially if the free amine is present. 2. Emulsion formation during extraction.1. Ensure the aqueous phase is sufficiently basic (e.g., using NaHCO₃ or K₂CO₃) to deprotonate the ammonium (B1175870) salt before extraction with an organic solvent. Alternatively, isolate the product as the hydrochloride salt by evaporating the solvent. 2. Add brine (saturated NaCl solution) to help break the emulsion.
Formation of a White Precipitate During the Reaction 1. The starting 4-aminobutanoic acid may be sparingly soluble in methanol. 2. The product, this compound hydrochloride, may precipitate out of the solution.1. This is normal. The amino acid will dissolve as the reaction progresses and it is converted to its hydrochloride salt and then the ester. 2. This can be an indication of successful product formation. The product can be isolated by filtration at the end of the reaction.
Incomplete Reaction (Starting Material Remains) 1. Reaction has not reached equilibrium or is proceeding too slowly. 2. Insufficient catalyst. 3. Water is shifting the equilibrium backward.1. Increase the reflux time. 2. Add a small additional amount of catalyst. 3. If not already in use, add molecular sieves or set up the reaction with a Dean-Stark trap to remove water.

Data Presentation

Table 1: Comparison of Catalytic Systems for this compound Synthesis

Catalyst/ReagentStarting MaterialTypical Reaction ConditionsReported Yield (%)Reference
Anhydrous HCl (gas)4-Aminobutanoic AcidMethanol, Room Temp to Reflux, 17hHigh (exact % not stated, but 30.7g from 20.64g starting material suggests near quantitative)[12]
Thionyl Chloride (SOCl₂)4-Aminobutanoic AcidMethanol, 0°C to RefluxGenerally High[1][13]
Trimethylchlorosilane (TMSCl)Amino Acids (general)Methanol, Room Temp, 12-24hGood to Excellent (often >90%)[2]
Sulfuric Acid (H₂SO₄)4-Aminobutanoic AcidMethanol, RefluxModerate to High (highly dependent on water removal)[1]

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride using Anhydrous HCl [12]

  • Suspend 20.64 g (0.2 mole) of 4-aminobutanoic acid in 200 ml of anhydrous methanol in a round-bottom flask at room temperature.

  • Slowly bubble anhydrous HCl gas into the stirred suspension. The reaction mixture will warm up.

  • After approximately 5 minutes of HCl addition, the mixture may begin to gently reflux. Submerge the flask in an ice bath (0°C).

  • Continue bubbling HCl for an additional 5 minutes while cooling.

  • Place the reaction mixture under a nitrogen atmosphere and reflux for 17 hours.

  • After cooling, evaporate the solvent in vacuo to obtain the crude this compound hydrochloride as a white solid.

Protocol 2: General Procedure for Amino Acid Methyl Ester Hydrochloride Synthesis using Trimethylchlorosilane (TMSCl) [2]

  • Place the amino acid (0.1 mol) in a round-bottom flask.

  • Slowly add freshly distilled trimethylchlorosilane (0.2 mol) with stirring.

  • Add methanol (100 mL) to the mixture.

  • Stir the resulting solution or suspension at room temperature.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the reaction mixture on a rotary evaporator to obtain the amino acid methyl ester hydrochloride.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reactants Reactant Preparation cluster_catalyst Catalyst System (Choose one) GABA 4-Aminobutanoic Acid (GABA) Reaction Reaction Setup: - Suspend GABA in Methanol - Add Catalyst - Reflux GABA->Reaction Methanol Anhydrous Methanol Methanol->Reaction HCl_gas Anhydrous HCl gas HCl_gas->Reaction SOCl2 Thionyl Chloride (in Methanol) SOCl2->Reaction TMSCl Trimethylchlorosilane (in Methanol) TMSCl->Reaction H2SO4 Conc. Sulfuric Acid H2SO4->Reaction Water_Removal Water Removal (Optional but Recommended) - Dean-Stark Apparatus - Molecular Sieves Reaction->Water_Removal Monitoring Reaction Monitoring (e.g., TLC) Reaction->Monitoring Water_Removal->Reaction Workup Work-up: - Evaporation of Solvent - or - - Neutralization & Extraction Monitoring->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Product Final Product: This compound (often as HCl salt) Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield Troubleshooting Low Yield in Fischer Esterification LowYield Low Yield Observed CheckEquilibrium Is the reaction at equilibrium? LowYield->CheckEquilibrium CheckWater Is water being effectively removed? CheckEquilibrium->CheckWater Yes IncreaseExcess Increase excess of Methanol CheckEquilibrium->IncreaseExcess No CheckCatalyst Is the catalyst active and sufficient? CheckWater->CheckCatalyst Yes RemoveWater Implement water removal: - Dean-Stark - Molecular Sieves CheckWater->RemoveWater No CheckReactants Are reactants pure and in correct ratio? CheckCatalyst->CheckReactants Yes CatalystAction - Check catalyst quality - Increase catalyst loading CheckCatalyst->CatalystAction No ReactantAction - Use anhydrous reagents - Verify molar ratios CheckReactants->ReactantAction No OptimizeConditions Optimize reaction time and temperature CheckReactants->OptimizeConditions Yes

Caption: Logical troubleshooting guide for addressing low yield issues.

References

Side reactions to avoid during the esterification of 4-aminobutyric acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges encountered during the esterification of 4-aminobutyric acid (GABA). Due to its bifunctional nature, containing both a primary amine and a carboxylic acid, GABA is prone to several side reactions that can significantly lower the yield of the desired ester product. This guide will help you identify, mitigate, and troubleshoot these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to avoid during the esterification of 4-aminobutyric acid?

A1: The two main side reactions are:

  • Intramolecular Cyclization (Lactamization): The amino group of GABA can attack the activated carboxylic acid (or the ester product), leading to the formation of a stable five-membered ring, 2-pyrrolidinone (B116388) (also known as γ-butyrolactam). This is often the major byproduct, especially at elevated temperatures.

  • Intermolecular Polymerization: The amino group of one GABA molecule can react with the carboxylic acid of another, forming an amide bond. This process can repeat, leading to the formation of polyamide chains (poly-GABA), which can be difficult to remove from the reaction mixture.

Q2: I performed a direct Fischer esterification of GABA and obtained a low yield of the desired ester. What is the likely cause?

A2: Direct esterification of unprotected GABA, especially under acidic conditions like Fischer esterification, is challenging. The primary reasons for low yield are the two main side reactions mentioned above: lactamization to form 2-pyrrolidinone and polymerization. The acidic catalyst protonates the amino group, which reduces its nucleophilicity and prevents polymerization to some extent, but the equilibrium can still favor the formation of the thermodynamically stable 2-pyrrolidinone at higher temperatures.

Q3: How can I prevent these side reactions?

A3: The most effective strategy to prevent both lactamization and polymerization is to use a protecting group for the amine functionality before performing the esterification. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under many esterification conditions and its ease of removal under acidic conditions.

Q4: What are the recommended methods for esterifying GABA?

A4: There are two main successful approaches:

  • Two-Step Approach (Recommended): First, protect the amino group of GABA with a suitable protecting group (e.g., Boc anhydride). Then, esterify the carboxylic acid of the N-protected GABA. This method provides much higher yields of the desired ester and simplifies purification.

  • Direct Esterification with Thionyl Chloride: This method involves reacting GABA with an alcohol in the presence of thionyl chloride (SOCl₂). The thionyl chloride reacts with the alcohol to generate HCl in situ, which acts as the catalyst for the Fischer esterification. It also converts the carboxylic acid to a more reactive acyl chloride intermediate. While this can provide the ester hydrochloride in good yields, careful control of the reaction temperature is crucial to minimize side reactions.

Troubleshooting Guides

Problem 1: Low Yield of GABA Ester and Presence of a Major Byproduct

Symptoms:

  • Low isolated yield of the desired GABA ester.

  • A significant byproduct is observed on TLC or in the NMR spectrum.

Possible Causes & Solutions:

Possible Cause How to Identify Solution
Formation of 2-Pyrrolidinone ¹H NMR shows characteristic peaks around δ 3.4 (t), 2.3 (t), and 2.0 (quintet) ppm. The mass spectrum will show a peak corresponding to the mass of 2-pyrrolidinone (85.10 g/mol ).- Use a protecting group: Protect the amine of GABA with a Boc group before esterification. - Lower the reaction temperature: If performing a direct esterification, running the reaction at a lower temperature can reduce the rate of lactamization. - Optimize reaction time: Shorter reaction times can minimize the conversion to the lactam.
Formation of Polyamides The product is a solid that is insoluble in common organic solvents. The NMR spectrum may show broad, poorly resolved peaks.- Use a protecting group: This is the most effective way to prevent polymerization. - Use a large excess of alcohol: In direct esterification, using the alcohol as the solvent can help to favor the esterification reaction over intermolecular polymerization.
Incomplete Reaction The starting material (GABA or N-protected GABA) is still present in the reaction mixture (as seen on TLC or NMR).- Increase reaction time or temperature: Be cautious with increasing temperature if not using a protecting group. - Use a more efficient coupling agent: If esterifying N-protected GABA, consider using a different coupling agent like DCC/DMAP or HATU.
Problem 2: Difficulty in Purifying the GABA Ester

Symptoms:

  • The crude product is a sticky oil or an intractable solid.

  • Column chromatography does not give a clean separation of the product.

Possible Causes & Solutions:

Possible Cause How to Identify Solution
Presence of Polymeric Byproducts The crude product is a highly viscous or solid material that streaks on the TLC plate.- Optimize reaction conditions to avoid polymerization: Use a protecting group and appropriate stoichiometry. - Purification by precipitation/trituration: Try to precipitate the desired ester from a suitable solvent system to leave the polymer in solution, or triturate the crude product with a solvent in which the polymer is insoluble.
Product is a Salt If the reaction was performed under acidic conditions (e.g., Fischer esterification or using thionyl chloride), the product is likely the hydrochloride salt of the ester.- Aqueous workup with a base: Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) and extract the free ester into an organic solvent. - Isolation as the salt: If the salt is a crystalline solid, it can be isolated by filtration and purified by recrystallization.

Data Presentation

Table 1: Comparison of Methods for the Synthesis of GABA Esters

Method Starting Material Typical Reagents Advantages Disadvantages Approx. Yield
Direct Fischer Esterification GABAAlcohol, Strong Acid (e.g., H₂SO₄, HCl)One-step reaction.Low yields due to significant side reactions (lactamization, polymerization). Difficult purification.10-40%
Direct Esterification with SOCl₂ GABAAlcohol, Thionyl Chloride (SOCl₂)Can provide good yields of the ester hydrochloride.Requires careful temperature control. Thionyl chloride is a hazardous reagent.70-90%[1]
Two-Step: Amine Protection then Esterification GABA1. Boc₂O, Base 2. Alcohol, Coupling Agent (e.g., DCC, DMAP)High yields, clean reaction, easy purification.Two-step process adds to the overall synthesis time.>90%

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-aminobutanoic Acid

This is the first step in the recommended two-step approach.

Materials:

Procedure:

  • Dissolve GABA (1.0 eq) in a 1 M aqueous solution of NaOH (2.0 eq) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add a solution of Boc₂O (1.1 eq) in dioxane to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC until the GABA spot disappears.

  • Cool the reaction mixture to 0 °C and carefully acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-aminobutanoic acid.

Protocol 2: Synthesis of Methyl N-Boc-4-aminobutanoate

This is the second step, the esterification of the N-protected GABA.

Materials:

  • N-Boc-4-aminobutanoic acid

  • Methanol (B129727) (dry)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM, dry)

Procedure:

  • Dissolve N-Boc-4-aminobutanoic acid (1.0 eq) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of DMAP (0.1 eq).

  • Add dry methanol (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath and add a solution of DCC (1.1 eq) in dry DCM dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure methyl N-Boc-4-aminobutanoate.

Visualizations

Logical Relationship: Troubleshooting Low Yield in GABA Esterification

Troubleshooting_Low_Yield start Low Yield of GABA Ester check_byproducts Analyze Byproducts (TLC, NMR, MS) start->check_byproducts lactam 2-Pyrrolidinone (Lactam) Detected check_byproducts->lactam Yes polymer Polymer Detected check_byproducts->polymer Yes starting_material Starting Material Remains check_byproducts->starting_material Yes solution_lactam Solution: - Use Amine Protection (Boc) - Lower Reaction Temp - Shorter Reaction Time lactam->solution_lactam solution_polymer Solution: - Use Amine Protection - Use Excess Alcohol polymer->solution_polymer solution_incomplete Solution: - Increase Reaction Time/Temp - Use Stronger Coupling Agent starting_material->solution_incomplete

Caption: A troubleshooting workflow for diagnosing and resolving low yields in GABA esterification.

Experimental Workflow: Two-Step Esterification of GABA

Two_Step_Esterification cluster_step1 Step 1: Amine Protection cluster_step2 Step 2: Esterification gaba GABA boc_protection React with Boc₂O, Base gaba->boc_protection boc_gaba N-Boc-GABA boc_protection->boc_gaba esterification React with Alcohol, Coupling Agent (e.g., DCC/DMAP) boc_gaba->esterification ester_product N-Boc-GABA Ester esterification->ester_product deprotection GABA Ester ester_product->deprotection Optional: Acidic Deprotection (TFA)

Caption: The recommended two-step workflow for the high-yield synthesis of GABA esters.

References

Optimizing reaction conditions for Methyl 4-aminobutanoate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the synthesis of Methyl 4-aminobutanoate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale method is the Fischer-Speier esterification of 4-aminobutanoic acid (gamma-aminobutyric acid, GABA). This reaction involves heating a solution of GABA in methanol (B129727) with a strong acid catalyst.[1] The product is typically isolated as its hydrochloride salt to improve stability and ease of handling.[1]

Q2: Why is an acid catalyst necessary for the esterification of 4-aminobutanoic acid?

A2: An acid catalyst is crucial for two main reasons. First, it protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[2] Second, since 4-aminobutanoic acid exists as a zwitterion, the acid protonates the carboxylate group, allowing the esterification to proceed. Esterification of the zwitterionic form is difficult.

Q3: What are the advantages of using alternative reagents like thionyl chloride or TMSCl over traditional acid catalysts?

A3: Reagents like thionyl chloride (SOCl₂) and trimethylchlorosilane (TMSCl) offer several advantages. The thionyl chloride method is highly efficient, often resulting in excellent yields as it reacts with methanol to generate HCl in situ.[1] The TMSCl/methanol system provides a milder reaction condition, often proceeding at room temperature, which can be beneficial for sensitive substrates and simplifies the experimental setup.[3][4]

Q4: How can I isolate the free base of this compound from its hydrochloride salt?

A4: To obtain the free amino ester from its hydrochloride salt, you can neutralize the salt with a base. A common procedure involves dissolving the hydrochloride salt in a suitable solvent (like dichloromethane (B109758) or diethyl ether) and washing it with a mild aqueous basic solution, such as sodium bicarbonate or potassium carbonate.[5] The free ester will then be in the organic phase, which can be dried and concentrated.

Troubleshooting Guides

Low or No Product Yield

Q: My reaction yield is very low, or I'm not getting any product. What are the possible causes and solutions?

A: Low or no yield in the synthesis of this compound can stem from several factors. Here's a systematic approach to troubleshooting this issue:

  • Incomplete Reaction (Reversibility): Fischer esterification is a reversible reaction.[2]

    • Solution: To drive the equilibrium towards the product, use a large excess of methanol, which also serves as the solvent.[6] If practical, removing the water byproduct using a Dean-Stark apparatus can also significantly improve the yield.[2]

  • Insufficient Catalyst Activity: The catalyst may be old, hydrated, or used in insufficient quantity.

    • Solution: Use a fresh, anhydrous acid catalyst. For sulfuric acid, a few drops are often sufficient for laboratory-scale reactions. For methods involving gaseous HCl, ensure a sufficient amount is bubbled through the reaction mixture.

  • Poor Solubility of Starting Material: 4-aminobutanoic acid has limited solubility in methanol, which can slow down the reaction.

    • Solution: Ensure vigorous stirring throughout the reaction. The formation of the hydrochloride salt of GABA upon addition of the acid catalyst increases its solubility in methanol, so ensure the catalyst is added early in the procedure.

  • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature.

    • Solution: For Fischer esterification with sulfuric or hydrochloric acid, refluxing for several hours (4-18 hours) is common. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Product Purification Issues

Q: During workup, my product "oiled out" instead of precipitating as a solid. How should I proceed?

A: "Oiling out" is a common issue with amino acid esters. This occurs when the product separates as a liquid phase rather than a crystalline solid.

  • Problem: The product is not crystallizing from the reaction or workup solvent.

    • Solution 1 (Solvent Exchange): After the initial workup (e.g., extraction and washing), remove the solvent under reduced pressure. Attempt to recrystallize the resulting oil or residue from a different solvent system. A common technique is to dissolve the oil in a minimal amount of a polar solvent like ethanol (B145695) or methanol and then slowly add a less polar solvent like diethyl ether or ethyl acetate (B1210297) until turbidity is observed. Then, allow the solution to cool slowly.

    • Solution 2 (Purification by Chromatography): If recrystallization fails, the oily product can be purified using column chromatography. Due to the polar nature of the amino ester, silica (B1680970) gel chromatography with a polar mobile phase is often effective. A gradient of methanol in dichloromethane is a common eluent system. Adding a small amount of a basic modifier like triethylamine (B128534) to the eluent can prevent the product from streaking on the column.

Q: I'm having difficulty removing all the acid catalyst during the workup.

A: Residual acid can prevent the successful crystallization of the product and may cause degradation over time.

  • Problem: Incomplete neutralization of the acid catalyst.

    • Solution: During the aqueous workup, wash the organic layer multiple times with a saturated sodium bicarbonate solution. Check the pH of the aqueous layer after each wash to ensure it is neutral or slightly basic. Be cautious of gas evolution (CO₂) during neutralization.

Data Presentation

Table 1: Comparison of Catalytic Systems for this compound Synthesis

Catalyst SystemStarting MaterialTypical Reaction TemperatureTypical Reaction TimeReported YieldNotes
HCl (gas) in Methanol 4-Aminobutanoic AcidReflux17 hours~99% (crude hydrochloride salt)Requires handling of gaseous HCl.
H₂SO₄ in Methanol 4-Aminobutanoic AcidReflux4-8 hoursGood to ExcellentA common and cost-effective method.[1]
Thionyl Chloride in Methanol 4-Aminobutanoic Acid0°C to Reflux2-4 hoursHigh to ExcellentGenerates HCl in situ; requires careful handling due to the corrosive nature of thionyl chloride.[1]
TMSCl in Methanol 4-Aminobutanoic AcidRoom Temperature12-24 hoursGood to ExcellentMilder conditions, convenient for laboratory scale.[3][4]

Note: Yields are highly dependent on specific reaction conditions, scale, and purification methods. The data presented is for comparative purposes.

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminobutanoic acid (1.0 eq).

  • Add anhydrous methanol (10-20 mL per gram of amino acid).

  • Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirred suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane with a ninhydrin (B49086) stain).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification (as Hydrochloride Salt):

    • Dissolve the crude ester in a minimal amount of diethyl ether.

    • Slowly bubble anhydrous HCl gas through the solution, or add a solution of HCl in diethyl ether, until no further precipitation is observed.

    • Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride.

Protocol 2: Esterification using Thionyl Chloride

Safety Note: Thionyl chloride is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous methanol (10 mL per gram of amino acid).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the cold methanol, maintaining the temperature below 10°C.

  • After the addition is complete, add 4-aminobutanoic acid (1.0 eq) in one portion.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 2-4 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent and excess thionyl chloride under reduced pressure.

    • The resulting solid is the crude this compound hydrochloride.

    • Recrystallize the crude product from a suitable solvent system, such as methanol/diethyl ether, to obtain the pure hydrochloride salt.

Visualizations

Fischer_Esterification_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products GABA 4-Aminobutanoic Acid (GABA) Protonation Protonation of Carbonyl GABA->Protonation Methanol Methanol (Excess) Nucleophilic_Attack Nucleophilic Attack by Methanol Methanol->Nucleophilic_Attack Acid_Catalyst H+ (e.g., H2SO4, HCl) Acid_Catalyst->Protonation Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Water Water Elimination->Water Deprotonation->Acid_Catalyst Regenerated Ester This compound Deprotonation->Ester

Caption: Fischer esterification pathway for this compound synthesis.

Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup (GABA, Methanol, Catalyst) Start->Reaction_Setup Reaction 2. Reaction (Heating/Reflux) Reaction_Setup->Reaction TLC_Monitoring 3. Monitor by TLC Reaction->TLC_Monitoring TLC_Monitoring->Reaction Incomplete Workup 4. Workup (Solvent removal, Extraction, Washing) TLC_Monitoring->Workup Complete Isolation 5. Isolation of Crude Product Workup->Isolation Purification 6. Purification (Recrystallization or Chromatography) Isolation->Purification Characterization 7. Characterization (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Guide Start Low or No Yield Check_Reversibility Is the reaction reversible? Start->Check_Reversibility Check_Catalyst Is the catalyst active? Check_Reversibility->Check_Catalyst No Sol_Reversibility Use excess methanol or remove water. Check_Reversibility->Sol_Reversibility Yes Check_Conditions Are reaction time/temp sufficient? Check_Catalyst->Check_Conditions No Sol_Catalyst Use fresh, anhydrous catalyst. Check_Catalyst->Sol_Catalyst Yes Check_Solubility Is GABA fully dissolved? Check_Conditions->Check_Solubility No Sol_Conditions Increase reaction time/temp; monitor by TLC. Check_Conditions->Sol_Conditions Yes Sol_Solubility Ensure vigorous stirring and early catalyst addition. Check_Solubility->Sol_Solubility Yes End Improved Yield Check_Solubility->End No Sol_Reversibility->End Sol_Catalyst->End Sol_Conditions->End Sol_Solubility->End

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of Methyl 4-aminobutanoate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of methyl 4-aminobutanoate and its hydrochloride salt by recrystallization. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Recrystallization of this compound

This section addresses common issues encountered during the recrystallization of this compound and its hydrochloride salt.

Problem: The compound does not dissolve in the hot solvent.
  • Possible Cause: The chosen solvent is not suitable for your compound (the compound is insoluble or sparingly soluble).

  • Solution:

    • Verify Solvent Choice: this compound is a polar molecule and is more likely to dissolve in polar solvents. Its hydrochloride salt is even more polar and generally exhibits good solubility in polar protic solvents. Refer to the solubility table below for guidance.

    • Increase Solvent Volume: Add a small amount of additional hot solvent. Be cautious not to add too much, as this will reduce your final yield.[1]

    • Try a Different Solvent: If the compound still does not dissolve, a different solvent or a mixed solvent system may be necessary. For this compound, consider polar solvents like ethanol (B145695), methanol, or water. For the hydrochloride salt, water or ethanol are good starting points.

Problem: No crystals form upon cooling.
  • Possible Cause 1: Too much solvent was used, and the solution is not supersaturated.

    • Solution: Reheat the solution and evaporate some of the solvent to increase the concentration of the compound. Allow it to cool again slowly.[1]

  • Possible Cause 2: The solution is supersaturated, but crystallization has not been initiated.

    • Solution:

      • Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass rod. This can create nucleation sites for crystal growth.[1]

      • Seed Crystals: If available, add a very small crystal of the pure compound to the cooled solution to act as a seed.[1]

      • Cool Further: If crystals still do not form at room temperature, cool the flask in an ice bath.

Problem: The compound "oils out" instead of forming crystals.
  • Possible Cause 1: The boiling point of the solvent is higher than the melting point of your compound. This is less likely for this compound hydrochloride but could be a factor for the free base.

    • Solution: Choose a solvent with a lower boiling point.

  • Possible Cause 2: The solution is cooling too rapidly, or the concentration of the solute is too high.

    • Solution: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to slightly decrease the concentration. Allow the solution to cool more slowly. An insulated container can help slow the cooling rate.

  • Possible Cause 3: The presence of significant impurities can lower the melting point of the compound.

    • Solution: Consider a preliminary purification step, such as passing the crude material through a short plug of silica (B1680970) gel, to remove some of the impurities before recrystallization.

Problem: The yield of recrystallized product is low.
  • Possible Cause 1: Too much solvent was used during dissolution, leaving a significant portion of the product in the mother liquor.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. To check if a significant amount of product remains in the mother liquor, you can try to concentrate it and cool it to obtain a second crop of crystals.

  • Possible Cause 2: Premature crystallization occurred during a hot filtration step (if performed).

    • Solution: Ensure that the filtration apparatus (funnel, filter paper, and receiving flask) is preheated before filtering the hot solution.

  • Possible Cause 3: The crystals were washed with a solvent that was not ice-cold, or too much washing solvent was used.

    • Solution: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving the product.

Problem: The recrystallized product is still impure or colored.
  • Possible Cause 1: Colored impurities are present in the crude material.

    • Solution: Before cooling the solution for crystallization, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.

  • Possible Cause 2: The cooling process was too rapid, leading to the trapping of impurities within the crystal lattice.

    • Solution: Ensure the solution cools slowly and without agitation to allow for the formation of pure crystals. If crystals form too quickly, reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: If synthesized via Fischer esterification of 4-aminobutyric acid with methanol, the most likely impurities are unreacted 4-aminobutyric acid, excess methanol, and water. Incomplete esterification is a common source of the starting carboxylic acid impurity.

Q2: What is a good starting solvent for the recrystallization of this compound hydrochloride?

A2: Due to its salt nature, this compound hydrochloride is significantly more polar than its free base. Good starting solvents to try would be ethanol, a mixture of ethanol and water, or isopropanol. The ideal solvent will dissolve the compound when hot but have low solubility when cold.

Q3: How can I improve the purity if a single recrystallization is not sufficient?

A3: If the product is still not pure after one recrystallization, a second recrystallization can be performed. Ensure that the crystals from the first recrystallization are completely dry before proceeding. Alternatively, if the impurities have a very similar solubility profile, another purification technique such as column chromatography may be necessary.

Q4: Is it better to recrystallize the free base or the hydrochloride salt?

A4: The hydrochloride salt is generally a crystalline solid with a higher melting point, which often makes it easier to handle and recrystallize than the free base, which may be a liquid or a low-melting solid at room temperature.[2] Recrystallization of the salt form can be very effective in removing non-basic, organic impurities.

Data Presentation

Table 1: Qualitative Solubility of this compound and its Hydrochloride Salt
SolventThis compound (Free Base)This compound HClPolarity
WaterSoluble (forms hydrogen bonds)[2]Very SolubleHigh
MethanolSolubleSolubleHigh
EthanolSoluble[2]SolubleHigh
IsopropanolModerately SolubleModerately SolubleMedium
AcetoneSparingly SolubleSparingly SolubleMedium
Ethyl AcetateSparingly SolubleInsolubleMedium-Low
DichloromethaneSparingly SolubleInsolubleMedium-Low
TolueneInsolubleInsolubleLow
HexaneInsolubleInsolubleLow

Experimental Protocols

Protocol: Recrystallization of this compound Hydrochloride

This protocol provides a general procedure. The choice of solvent and volumes should be optimized based on preliminary solubility tests.

Materials:

  • Crude this compound hydrochloride

  • Recrystallization solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Glass stirring rod

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent pair.

  • Dissolution: Place the crude this compound hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Gently heat the mixture while stirring until the solid completely dissolves. If using a solvent pair, dissolve the compound in the "good" solvent first, and then add the "bad" solvent dropwise until the solution becomes slightly turbid. Reheat to get a clear solution.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then heat it back to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this process. Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven at a temperature well below the melting point.

Visualizations

Recrystallization_Workflow cluster_start Start cluster_procedure Procedure cluster_end End Product start Crude Methyl 4-aminobutanoate dissolve Dissolve in minimal hot solvent start->dissolve hot_filter Hot filtration (if needed) dissolve->hot_filter cool Cool slowly to induce crystallization hot_filter->cool collect Collect crystals (vacuum filtration) cool->collect wash Wash with ice-cold solvent collect->wash dry Dry the crystals wash->dry end_product Pure Methyl 4-aminobutanoate dry->end_product

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product solution1 Concentrate solution (evaporate solvent) no_crystals->solution1 Too much solvent? solution2 Scratch flask or add seed crystal no_crystals->solution2 Supersaturated? solution3 Reheat, add more solvent, cool slowly oiling_out->solution3 Cooling too fast? solution4 Use minimum solvent, cool thoroughly low_yield->solution4 Product left in mother liquor? solution5 Cool slowly, use charcoal for color impure_product->solution5 Colored or impure?

References

Challenges in the direct UV detection of Methyl 4-aminobutanoate by HPLC.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the direct UV detection of Methyl 4-aminobutanoate and similar aliphatic amines by High-Performance Liquid Chromatography (HPLC). Given that this compound lacks a strong native chromophore, direct UV detection is impractical. This guide focuses on pre-column derivatization, a necessary step to introduce a UV-active moiety to the molecule, enabling sensitive detection.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a very low or no UV signal for this compound in my HPLC analysis?

A1: this compound is a small aliphatic amine, a class of compounds that does not possess a significant chromophore. Chromophores are parts of a molecule that absorb ultraviolet or visible light. Without a chromophore, direct detection by HPLC with a UV detector is not feasible, resulting in little to no signal. To overcome this, a pre-column derivatization step is required to attach a UV-absorbing molecule (a derivatizing agent) to the amine.

Q2: What is pre-column derivatization and why is it necessary for analyzing this compound?

A2: Pre-column derivatization is a chemical reaction performed on the sample before it is injected into the HPLC system. For compounds like this compound, a derivatizing agent that reacts with its primary amine group is added. This agent contains a chromophore, making the resulting product detectable by a UV detector.[1][2][3] This process not only enables detection but can also improve the chromatographic properties of the analyte, such as retention and peak shape.[3][4]

Q3: Which derivatizing agents are suitable for this compound?

A3: Several reagents are commonly used to derivatize primary amines for HPLC-UV analysis. Popular choices include:

  • Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to form stable, highly fluorescent and UV-active derivatives.[1][2][5]

  • o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form fluorescent and UV-absorbing isoindole derivatives.[6][7][8]

  • 9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to produce highly stable and fluorescent derivatives with strong UV absorbance.[9][10][11]

Q4: At what wavelength should I set my UV detector after derivatization?

A4: The optimal detection wavelength depends on the derivatizing agent used. The table below summarizes the typical UV absorbance maxima for derivatives of primary amines with common reagents.

Data Presentation: UV Absorbance of Derivatized Amines

Derivatizing AgentAbbreviationTypical UV Absorbance Maxima (λmax)Notes
Dansyl ChlorideDNS-Cl~218 nm, ~254 nmThe derivative is also highly fluorescent.[12][13]
o-PhthalaldehydeOPA~330-340 nmThe reaction is very fast, but the derivatives can be unstable.[8][14][15][16]
9-fluorenylmethyl chloroformateFMOC-Cl~210 nm, ~260 nmThe derivatives are very stable.[9][17]

Troubleshooting Guide

This section addresses specific issues that may arise during the derivatization and HPLC analysis of this compound.

Issue 1: Incomplete or No Derivatization

  • Symptom: Small or no product peak, with a large peak for the unreacted analyte (if detectable by other means) or inconsistent results.

  • Potential Causes & Solutions:

    • Incorrect pH: The derivatization reaction is pH-dependent. For most amine derivatizations (e.g., with Dansyl Chloride or OPA), alkaline conditions (typically pH 9-10.5) are required to ensure the primary amine is deprotonated and thus nucleophilic.[1][2][18]

      • Action: Prepare buffers fresh and verify the pH. Optimize the pH for your specific analyte and reagent.

    • Reagent Degradation: Derivatizing agents like Dansyl Chloride and OPA are sensitive to moisture and light.[1]

      • Action: Store reagents under appropriate conditions (e.g., in a desiccator, protected from light). Prepare reagent solutions fresh daily.

    • Insufficient Reagent Concentration: An excess of the derivatizing agent is typically needed to drive the reaction to completion.

      • Action: Start with a 5-10 fold molar excess of the reagent over the expected analyte concentration.[19]

    • Suboptimal Reaction Time or Temperature: Derivatization reactions require a specific amount of time to proceed to completion.

      • Action: Consult the protocol for the recommended reaction time and temperature. You may need to optimize these parameters for your specific application.[19]

Issue 2: Large Interfering Peaks from the Derivatizing Reagent

  • Symptom: A large peak from the unreacted reagent or its hydrolysis by-products obscures the analyte peak.

  • Potential Causes & Solutions:

    • Excess Reagent: While an excess is necessary, a very large excess can lead to significant interference.

      • Action: Optimize the reagent concentration to the minimum required for complete derivatization.

    • Hydrolysis of the Reagent: Reagents like Dansyl Chloride and FMOC-Cl can hydrolyze in aqueous, alkaline conditions, creating interfering by-products (e.g., FMOC-OH).[11]

      • Action:

        • Quenching: After the desired reaction time, add a quenching agent. A small primary amine like proline or ammonium (B1175870) hydroxide (B78521) can be used to react with the excess Dansyl Chloride.[1][6] An excess of glycine (B1666218) can be used for FMOC-Cl.[9]

        • Extraction: Perform a liquid-liquid extraction to remove the more nonpolar excess reagent and by-products.[6]

        • Chromatographic Separation: Adjust the HPLC gradient to ensure the reagent peak is well-separated from the analyte peak.

Issue 3: Poor Peak Shape (Tailing or Fronting)

  • Symptom: Asymmetrical peaks, which can compromise integration and quantification.

  • Potential Causes & Solutions:

    • Secondary Interactions with the Column: Residual silanol (B1196071) groups on silica-based reversed-phase columns can interact with the basic amine derivatives, causing peak tailing.[20]

      • Action: Use an end-capped column or a column with a polar-embedded phase. Operating the mobile phase at a lower pH can also help suppress silanol ionization.[20]

    • Mobile Phase pH: If the mobile phase pH is close to the pKa of the derivatized analyte, it can lead to inconsistent ionization and poor peak shape.[20]

      • Action: Use a buffered mobile phase and operate at a pH at least 2 units away from the analyte's pKa.

    • Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[20]

      • Action: Minimize tubing length and use narrow internal diameter tubing (e.g., 0.005").

    • Column Overload: Injecting too much sample can lead to peak fronting.

      • Action: Dilute the sample or reduce the injection volume.

Experimental Protocols

Protocol 1: Derivatization of this compound with Dansyl Chloride (DNS-Cl)

This is a general protocol and may require optimization.

  • Reagents:

    • Derivatization Buffer: 100 mM Sodium Carbonate/Bicarbonate buffer, pH 9.8.

    • Dansyl Chloride Solution: 50 mM Dansyl Chloride in acetonitrile. Prepare fresh daily and protect from light.[21]

    • Sample/Standard Solution: this compound dissolved in a suitable solvent (e.g., 0.1 M HCl).

    • Quenching Solution: 10% (v/v) ammonium hydroxide in water.[1][22]

  • Procedure:

    • In a microcentrifuge tube, mix 50 µL of the derivatization buffer with 25 µL of the sample or standard solution.

    • Add 50 µL of the Dansyl Chloride solution.

    • Vortex the mixture and incubate in the dark at a controlled temperature (e.g., 60°C) for a predetermined time (e.g., 45 minutes). Optimization may be required.

    • Add 10 µL of the quenching solution to react with the excess Dansyl Chloride. Vortex and let it stand for 10 minutes at room temperature.[6]

    • The sample is now ready for HPLC analysis. Dilute with the mobile phase if necessary.

  • Typical HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

    • Mobile Phase A: Water with a buffer (e.g., 25 mM Sodium Acetate, pH 5.9).[21]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low to high percentage of Mobile Phase B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.[5][6]

Visualizations

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_derivatization Derivatization cluster_analysis HPLC Analysis Sample Sample/Standard (this compound) Mix Mix Sample, Buffer, and Reagent Sample->Mix Buffer Alkaline Buffer (pH 9.5-10.5) Buffer->Mix Reagent Derivatizing Agent (e.g., Dansyl Chloride) Reagent->Mix Incubate Incubate (Controlled Time & Temp) Mix->Incubate Quench Quench Reaction (Add Quenching Agent) Incubate->Quench Inject Inject onto HPLC System Quench->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (e.g., 254 nm) Separate->Detect

Caption: Experimental workflow for derivatization and HPLC analysis.

troubleshooting_workflow cluster_derivatization_solutions Derivatization Issues cluster_interference_solutions Interference Issues cluster_peakshape_solutions Peak Shape Issues Start Low or No Analyte Peak CheckDerivatization Is Derivatization Complete? Start->CheckDerivatization CheckInterference Is there a large interfering peak? CheckDerivatization->CheckInterference Yes OptimizepH Verify/Optimize pH CheckDerivatization->OptimizepH No FreshReagent Use Fresh Reagent CheckDerivatization->FreshReagent No OptimizeConc Optimize Reagent Concentration CheckDerivatization->OptimizeConc No OptimizeTimeTemp Optimize Time/Temp CheckDerivatization->OptimizeTimeTemp No CheckPeakShape Is Peak Shape Poor? CheckInterference->CheckPeakShape No Quench Add Quenching Agent CheckInterference->Quench Yes OptimizeGradient Optimize HPLC Gradient CheckInterference->OptimizeGradient Yes Extract Perform L-L Extraction CheckInterference->Extract Yes Column Use End-capped Column CheckPeakShape->Column Yes MobilePhase Adjust Mobile Phase pH CheckPeakShape->MobilePhase Yes Tubing Minimize Extra-Column Volume CheckPeakShape->Tubing Yes End Successful Analysis CheckPeakShape->End No

Caption: Troubleshooting workflow for HPLC-UV analysis of derivatized amines.

References

Technical Support Center: Enhanced Detection of Methyl 4-aminobutanoate through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of Methyl 4-aminobutanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical modification of this compound for enhanced analytical detection.

This compound, the methyl ester of gamma-aminobutyric acid (GABA), is a small, polar molecule that can be challenging to detect at low concentrations using standard chromatographic techniques.[1] Derivatization is a crucial step to improve its volatility for Gas Chromatography (GC) analysis or to introduce a chromophore or fluorophore for sensitive detection by High-Performance Liquid Chromatography (HPLC).[1][2]

This guide covers common derivatization techniques, including silylation, acylation, and fluorescent labeling, providing detailed protocols, troubleshooting advice, and quantitative data to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of this compound?

A1: this compound, similar to its parent compound GABA, is a polar molecule with low volatility, making it unsuitable for direct analysis by Gas Chromatography (GC).[1] Derivatization converts it into a more volatile and thermally stable compound.[1][2] For High-Performance Liquid Chromatography (HPLC), derivatization is employed to attach a UV-absorbing or fluorescent tag, as this compound lacks a native chromophore, thereby significantly enhancing detection sensitivity.[3][4]

Q2: What are the most common derivatization techniques for this compound and similar primary amines for GC-MS analysis?

A2: The most common techniques for GC-MS analysis involve:

  • Silylation: This is a widely used method where active hydrogens on the amine and any residual carboxylic acid groups are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are popular.[5][6] Silylation increases the volatility and thermal stability of the analyte.[7]

  • Acylation: This involves the reaction with reagents like pentafluorobenzyl bromide (PFB-Br) to form stable, volatile derivatives that are highly sensitive to electron capture detection (ECD) and mass spectrometry.[8][9]

  • Chloroformate Derivatization: Reagents like ethyl chloroformate (ECF) react with the amine group to form a derivative suitable for GC-MS analysis. This method is known for its simplicity and speed.[10]

Q3: What are the recommended derivatization methods for HPLC analysis?

A3: For HPLC analysis, derivatization aims to add a fluorescent or UV-absorbing tag. Common reagents include:

  • o-Phthalaldehyde (B127526) (OPA): OPA reacts rapidly with primary amines in the presence of a thiol (like 3-mercaptopropionic acid, MPA) or sulfite (B76179) to form highly fluorescent isoindole derivatives.[11][12] This is a very sensitive method, though the derivatives can sometimes be unstable.[3]

  • Dansyl Chloride: This reagent reacts with primary and secondary amines to produce stable and highly fluorescent dansyl derivatives, which can be detected by both fluorescence and UV detectors.[4][13][14]

  • 2-Hydroxynaphthaldehyde (HN): HN forms stable derivatives with primary amines that can be detected by fluorescence.

Q4: My derivatization reaction is showing low or no yield. What are the possible causes?

A4: Low derivatization yield can be due to several factors:

  • Presence of Moisture: Silylation reagents are particularly sensitive to moisture, which can lead to reagent degradation and incomplete derivatization.[1][6] Ensure all glassware is dry and use anhydrous solvents.

  • Incorrect pH: Many derivatization reactions are pH-dependent. For example, dansylation and OPA reactions require alkaline conditions (typically pH 9-10.5) to deprotonate the amine group and facilitate the reaction.[11][13]

  • Reagent Degradation: Derivatization reagents can degrade over time, especially if not stored correctly. Use fresh reagents and store them under the recommended conditions.

  • Insufficient Reaction Time or Temperature: Some reactions require heating or a specific incubation time to go to completion.[3][4] Consult the specific protocol for the optimal conditions.

Q5: I am observing multiple peaks for my derivatized analyte in the chromatogram. What could be the reason?

A5: The presence of multiple peaks can be attributed to:

  • Incomplete Derivatization: If the reaction does not go to completion, you may see a peak for the un-derivatized analyte in addition to the derivatized product.

  • Formation of Multiple Derivatives: Some reagents can react with other functional groups in the molecule or form different isomeric products. For amino acids, incomplete derivatization can lead to mono- and di-substituted products.[15]

  • Side Reactions: The derivatizing reagent might react with other components in your sample matrix or with the solvent.

  • Degradation of the Derivative: Some derivatives are not very stable and may degrade over time, leading to the appearance of new peaks.[3]

Troubleshooting Guides

GC-MS Analysis
Problem Possible Cause Suggested Solution
No peaks or very small peaks Sample decomposition in the injector.Lower the injector temperature. Ensure the derivative is thermally stable.
Inactive derivatization reagent.Use a fresh vial of reagent. Ensure proper storage (e.g., protection from moisture for silylating agents).[16]
Leaks in the GC system.Perform a leak check, especially at the injector and column connections.[17]
Peak tailing Active sites in the GC system (liner, column).Use a deactivated liner and a high-quality, inert GC column. Trim the front end of the column if it has become active.[10][17]
Co-elution with an interfering compound.Optimize the temperature program to improve separation.
Ghost peaks (peaks in blank runs) Carryover from a previous injection.Clean the syringe and injector port. Run solvent blanks between samples.[17]
Contamination of the carrier gas or system.Check the purity of the carrier gas and ensure traps are functioning correctly. Bake out the column.
HPLC Analysis
Problem Possible Cause Suggested Solution
Low or no fluorescence/UV signal Incorrect derivatization pH.Optimize the pH of the reaction buffer. Most fluorescent derivatizations of amines work best at alkaline pH (9-10.5).[11][13]
Degradation of the fluorescent derivative.Analyze the samples as soon as possible after derivatization. Some derivatives, like those from OPA, can be unstable.[3] Store samples in the dark and at low temperatures if immediate analysis is not possible.
Quenching of fluorescence.Ensure the mobile phase and sample matrix do not contain quenching agents.
Broad or split peaks Poor chromatography due to column issues.Check the column's performance with a standard mixture. If necessary, wash or replace the column.
Mismatch between sample solvent and mobile phase.Dissolve the derivatized sample in the initial mobile phase or a weaker solvent.
Retention time shifts Changes in mobile phase composition or pH.Prepare fresh mobile phase daily and ensure accurate pH adjustment.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.

Quantitative Data Summary

The following tables summarize key quantitative parameters for common derivatization techniques for GABA, the parent compound of this compound. These values can serve as a starting point for method development.

Table 1: HPLC-Based Derivatization Methods for GABA Analysis

Derivatizing ReagentDetection MethodLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
o-Phthalaldehyde (OPA)/3-Mercaptopropionic acid (MPA)Fluorescence0.2 - 0.9 µg/mL0.004 µg/mL0.02 µg/mL[3]
2-Hydroxynaphthaldehyde (HN)Fluorescence40 - 600 µg/mL1 µg/mL5 µg/mL[3]
Dansyl ChlorideUV (254 nm)0.5 - 100 µg/mL-0.5 µg/mL (LLOQ)[4][18]
o-Phthalaldehyde (OPA)/SulfiteFluorescence (Ex: 220 nm, Em: 385 nm)-Basal levels in microdialysates (nM range)-[11]

Table 2: GC-MS Based Derivatization Methods for GABA Analysis

Derivatization MethodIonization ModeLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Methylation (MethElute)Positive Chemical Ionization0.5 - 100 µg/mL250 ng/mL0.5 µg/mL (LLOQ)[18]
Pentafluorobenzyl bromide (PFB-Br)Not specified0.1 - 5 mg/L10 mg/L (in urine)-
Silylation (e.g., with MTBSTFA)Electron Ionization---

Experimental Protocols

Protocol 1: Derivatization with Dansyl Chloride for HPLC-UV/Fluorescence Analysis

This protocol is adapted from a validated method for GABA and glutamic acid analysis.[4]

  • Reagent Preparation:

    • Dansyl Chloride Solution: Dissolve 5 mg of dansyl chloride in 10 mL of acetone.

    • Buffer: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.7.

  • Derivatization Procedure:

    • In a reaction vial, mix 100 µL of the sample (or standard solution) with 900 µL of the sodium bicarbonate buffer.

    • Add 1000 µL of the dansyl chloride solution to the mixture.

    • Vortex the solution to ensure thorough mixing.

    • Heat the mixture at 55°C for 1 hour in a water bath or heating block.

  • Sample Preparation for Injection:

    • After cooling to room temperature, the sample can be directly injected into the HPLC system. If necessary, filter the sample through a 0.45 µm syringe filter.

Protocol 2: Derivatization with o-Phthalaldehyde (OPA) and 3-Mercaptopropionic Acid (MPA) for HPLC-Fluorescence Analysis

This protocol is based on a method comparing different derivatizing agents for GABA.[3]

  • Reagent Preparation:

    • OPA Solution: Prepare a 25 mg/mL solution of OPA in methanol. This should be prepared fresh.

    • Buffer: Prepare a borate (B1201080) buffer and adjust the pH to 9.9.

  • Derivatization Procedure:

    • In a vial, mix 500 µL of the sample (or standard solution) with 100 µL of the OPA solution.

    • Add 375 µL of the borate buffer.

    • Add 25 µL of 3-mercaptopropionic acid (MPA).

    • Vortex the resulting solution immediately. The reaction is typically very fast and occurs at room temperature.

  • Sample Preparation for Injection:

    • The derivatized sample is ready for immediate injection into the HPLC system. Due to the potential instability of the OPA derivatives, analysis should not be delayed.[3]

Protocol 3: Two-Step Derivatization (Methoximation followed by Silylation) for GC-MS Analysis

This is a general and robust protocol for the derivatization of keto-acids and other metabolites containing active hydrogens, adapted for compounds like GABA.[5][19]

  • Sample Preparation:

    • The sample containing this compound must be completely dry. Lyophilize or evaporate the sample to dryness under a stream of nitrogen.

  • Step 1: Methoximation (to protect any potential carbonyl groups)

    • Prepare a solution of methoxyamine hydrochloride (MeOx) at 20 mg/mL in anhydrous pyridine.

    • Add 50 µL of the MeOx solution to the dried sample.

    • Seal the vial and vortex to dissolve the residue.

    • Incubate at 37°C for 90 minutes with shaking.[19]

  • Step 2: Silylation

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the reaction mixture.

    • Seal the vial and vortex thoroughly.

    • Incubate at 37°C for 30 minutes with shaking.[5]

  • Sample Preparation for Injection:

    • After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS.

Visualizations

Derivatization_Workflow_GCMS cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound DrySample Dry Sample Residue Sample->DrySample Evaporation/ Lyophilization Reaction Reaction/ Incubation DrySample->Reaction DerivReagent Silylation or Acylation Reagent (e.g., MSTFA, PFB-Br) DerivReagent->Reaction DerivSample Derivatized Sample Reaction->DerivSample GCMS GC-MS Analysis DerivSample->GCMS

Caption: General workflow for GC-MS analysis of this compound.

Derivatization_Workflow_HPLC cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample containing This compound Reaction Reaction/ Incubation Sample->Reaction Buffer Alkaline Buffer (pH 9-10.5) Buffer->Reaction FluorReagent Fluorescent Reagent (e.g., OPA, Dansyl-Cl) FluorReagent->Reaction DerivSample Derivatized Sample Reaction->DerivSample HPLC HPLC-FLD/UV Analysis DerivSample->HPLC

Caption: General workflow for HPLC analysis of this compound.

Troubleshooting_Logic cluster_GC GC-MS Issues cluster_HPLC HPLC Issues Start Problem with Derivatization/Analysis NoPeak_GC No/Low Peaks Start->NoPeak_GC Tailing_GC Peak Tailing Start->Tailing_GC GhostPeak_GC Ghost Peaks Start->GhostPeak_GC NoSignal_HPLC No/Low Signal Start->NoSignal_HPLC BroadPeak_HPLC Broad/Split Peaks Start->BroadPeak_HPLC RTSHift_HPLC RT Shifts Start->RTSHift_HPLC CheckReagent CheckReagent NoPeak_GC->CheckReagent Check Reagent Activity/Storage CheckSystem_GC CheckSystem_GC NoPeak_GC->CheckSystem_GC Check for Leaks/ Injector Temp CheckColumn CheckColumn Tailing_GC->CheckColumn Check Column Activity/Installation CheckCarryover CheckCarryover GhostPeak_GC->CheckCarryover Check for Carryover/Contamination CheckpH CheckpH NoSignal_HPLC->CheckpH Check Reaction pH CheckStability CheckStability NoSignal_HPLC->CheckStability Check Derivative Stability BroadPeak_HPLC->CheckColumn CheckSolvent CheckSolvent BroadPeak_HPLC->CheckSolvent Check Sample Solvent/ Mobile Phase Mismatch CheckMP CheckMP RTSHift_HPLC->CheckMP Check Mobile Phase Composition/pH CheckTemp CheckTemp RTSHift_HPLC->CheckTemp Check Column Temperature

Caption: A logical flow for troubleshooting common derivatization issues.

References

Addressing stability issues of Methyl 4-aminobutanoate in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues of Methyl 4-aminobutanoate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A1: this compound primarily degrades via two pathways in aqueous solutions:

  • Hydrolysis: The ester group is hydrolyzed to form gamma-aminobutyric acid (GABA) and methanol. This reaction is catalyzed by both acidic and basic conditions.

  • Lactamization: An intramolecular cyclization reaction where the terminal amino group attacks the ester carbonyl, forming 2-pyrrolidinone (B116388) (a γ-lactam) and methanol. This process can be influenced by the pH of the solution.

Q2: What factors have the most significant impact on the stability of this compound solutions?

A2: The stability of this compound in aqueous solutions is primarily affected by:

  • pH: The rate of both hydrolysis and lactamization is highly dependent on the pH of the solution. Ester hydrolysis is typically accelerated at pH values below 4 and above 7.

  • Temperature: Higher temperatures increase the rate of both degradation reactions.[1][2] For optimal stability, solutions should be kept cool and stored at recommended temperatures when not in use.

  • Storage Duration: The compound can degrade over time, with the extent of degradation depending on the storage conditions.[3][4]

  • Presence of Catalysts: The presence of certain buffers or other components in the formulation could potentially catalyze degradation.

Q3: What are the recommended storage conditions for aqueous stock solutions of this compound?

A3: For short-term storage (up to 1 month), it is recommended to store aqueous stock solutions at -20°C. For longer-term storage (up to 6-12 months), aliquoting the stock solution into single-use vials and storing at -80°C is advised to prevent degradation from repeated freeze-thaw cycles.[3][4] It is crucial to use freshly prepared solutions for experiments whenever possible.

Q4: How can I monitor the stability of my this compound solution?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended approach to monitor the stability of your solution.[5][6][7] This method should be able to separate the intact this compound from its primary degradation products, GABA and 2-pyrrolidinone.

Troubleshooting Guides

Problem 1: I am observing a rapid loss of my compound in my aqueous buffer.

Potential Cause Troubleshooting Step
Unfavorable pH Measure the pH of your buffer. If it is acidic or alkaline, consider if a buffer closer to neutral pH can be used for your experiment. If the experimental conditions dictate a specific pH, prepare the solution immediately before use.
High Temperature Ensure your solution is maintained at a low temperature during preparation and storage. Avoid leaving the solution at room temperature for extended periods.
Buffer Effects Certain buffer components can catalyze hydrolysis. If possible, test the stability in a simpler matrix, like HPLC-grade water, to determine if the buffer is contributing to the instability.

Problem 2: My experimental results are inconsistent and not reproducible.

Potential Cause Troubleshooting Step
Solution Degradation Prepare fresh solutions for each experiment from a solid form of the compound. Avoid using old stock solutions, as the concentration of the active compound may have decreased.
Freeze-Thaw Cycles Aliquot your stock solution into single-use vials to avoid repeated freezing and thawing, which can accelerate degradation.[3][4]

Problem 3: I see an unexpected peak growing in my chromatogram over time.

Potential Cause Troubleshooting Step
Formation of Degradants This new peak is likely a degradation product. The two most probable degradants are GABA (from hydrolysis) and 2-pyrrolidinone (from lactamization).
Identification of Degradants If available, run standards of GABA and 2-pyrrolidinone to confirm the identity of the new peak by comparing retention times. Alternatively, LC-MS can be used for identification.

Data Presentation

Table 1: Anticipated Stability Profile of this compound in Aqueous Solution
pHTemperatureExpected Primary Degradation PathwayExpected Stability
< 4Room TemperatureHydrolysisLow
4 - 64°CMinimal DegradationHigh
7Room TemperatureHydrolysis & LactamizationModerate
> 8Room TemperatureHydrolysis & LactamizationLow

This table presents a qualitative summary based on general chemical principles of ester stability. Actual degradation rates should be determined empirically.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.[8][9][10]

1. Acidic Hydrolysis:

  • Dissolve this compound in 0.1 M HCl.
  • Incubate the solution at 60°C for 24 hours.
  • At various time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with an appropriate amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

2. Basic Hydrolysis:

  • Dissolve this compound in 0.1 M NaOH.
  • Incubate the solution at 60°C for 24 hours.
  • At various time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

3. Thermal Degradation:

  • Store a solid sample of this compound at 70°C for 48 hours.
  • Also, prepare an aqueous solution in HPLC-grade water and incubate at 70°C for 48 hours.
  • Analyze both the solid and liquid samples by dissolving/diluting in the mobile phase.

4. Oxidative Degradation:

  • Dissolve this compound in a solution of 3% hydrogen peroxide.
  • Keep the solution at room temperature for 24 hours, protected from light.
  • Analyze aliquots at various time points by HPLC.

5. Photolytic Degradation:

  • Expose a solid sample and an aqueous solution of this compound to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
  • Analyze the samples by HPLC and compare them to a control sample stored in the dark.

Protocol 2: Stability-Indicating HPLC Method

This is a general protocol and should be optimized for your specific instrumentation and requirements.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-13 min: 95% to 5% B

    • 13-15 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

substance substance process process product product side_product side_product M4A This compound p1 M4A->p1 p2 M4A->p2 GABA GABA Methanol1 Methanol Lactam 2-Pyrrolidinone Methanol2 Methanol p1->GABA Hydrolysis (H+ or OH-) p1->Methanol1 p2->Lactam Lactamization (Intramolecular) p2->Methanol2

Caption: Degradation pathways of this compound.

start_end start_end decision decision process process result result start Start: Inconsistent Results or Suspected Degradation check_prep Review Solution Preparation & Storage start->check_prep fresh_sol Using Freshly Prepared Solution? check_prep->fresh_sol proper_storage Stored at -80°C in Aliquots? fresh_sol->proper_storage Yes prepare_fresh Prepare Fresh Solution from Solid fresh_sol->prepare_fresh No aliquot_store Aliquot New Stock Solution & Store at -80°C proper_storage->aliquot_store No run_hplc Run Stability-Indicating HPLC Analysis proper_storage->run_hplc Yes prepare_fresh->run_hplc aliquot_store->run_hplc degradation_obs Degradation Observed? run_hplc->degradation_obs stable Solution is Stable. Check Other Experimental Parameters. degradation_obs->stable No investigate Investigate pH, Temperature, and Buffer Effects degradation_obs->investigate Yes end End: Stability Issue Addressed investigate->end

Caption: Troubleshooting workflow for stability issues.

cluster_stress step step sub_step sub_step analysis analysis start Prepare Stock Solution of this compound stress Expose to Stress Conditions start->stress sub_cluster stress->sub_cluster acid Acid sampling Sample at Time Intervals acid->sampling base Base base->sampling heat Heat heat->sampling light Light light->sampling oxidation Oxidation oxidation->sampling hplc Analyze via Stability-Indicating HPLC Method sampling->hplc data Quantify Parent and Degradant Peaks hplc->data report Determine Degradation Rate and Pathway data->report sub_cluster->acid sub_cluster->base sub_cluster->heat sub_cluster->light sub_cluster->oxidation

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Storage and Handling of Methyl 4-aminobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Methyl 4-aminobutanoate during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound hydrochloride?

A1: For long-term storage, solid this compound hydrochloride should be stored at -20°C in a tightly sealed container, protected from moisture.[1][2] Under these conditions, the compound is stable for at least two to three years.[2][3] For short-term storage, 4°C is also acceptable, provided the container is well-sealed and stored away from moisture.

Q2: I need to prepare a stock solution. What solvent should I use and how should I store it?

A2: this compound hydrochloride is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 30-100 mg/mL.[3] For optimal stability, stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C, where they can be stable for up to 6 months.[1] For storage up to one month, -20°C is also an option.[1][3] It is crucial to use fresh, anhydrous DMSO, as the compound's solubility can be reduced in the presence of moisture.[3]

Q3: What are the primary ways this compound can degrade?

A3: The main degradation pathways for this compound are:

  • Hydrolysis: The ester group can be hydrolyzed to form 4-aminobutanoic acid (GABA) and methanol (B129727). This reaction is catalyzed by acidic or basic conditions.

  • Intramolecular Cyclization: The free amino group can react with the ester carbonyl, especially under thermal stress, to form 2-pyrrolidinone (B116388) (a lactam) and methanol.

  • Oxidation: The primary amine group is susceptible to oxidation, which can lead to a variety of degradation products and is often accelerated by exposure to light, heat, and the presence of metal ions.[4][5]

Q4: Can I store aqueous solutions of this compound?

A4: Storing this compound in aqueous solutions for extended periods is not recommended due to the risk of hydrolysis, which is significantly influenced by pH.[6] If aqueous solutions are necessary for your experiment, they should be prepared fresh daily. If buffering is required, a neutral pH is generally preferable to acidic or basic conditions to minimize hydrolysis.

Q5: My sample shows an unexpected peak in the HPLC analysis. What could it be?

A5: An unexpected peak could be a degradation product. Based on the known degradation pathways, the most likely impurities are 4-aminobutanoic acid (from hydrolysis) or 2-pyrrolidinone (from intramolecular cyclization). To confirm the identity of the peak, you can run reference standards of these compounds or use mass spectrometry (LC-MS) for identification.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Loss of potency or inconsistent results Degradation of the compound due to improper storage.Verify storage conditions (temperature, protection from moisture and light). Prepare fresh stock solutions from solid material.
Repeated freeze-thaw cycles of stock solutions.Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.
Appearance of new peaks in chromatogram Hydrolysis of the ester.Prepare aqueous solutions fresh. If using buffered solutions, check the pH. Consider if the sample was exposed to acidic or basic conditions.
Intramolecular cyclization to 2-pyrrolidinone.Avoid prolonged heating of the compound in solution.
Oxidation of the amine.Store solutions under an inert atmosphere (e.g., argon or nitrogen). Protect from light.
Precipitation in stock solution upon thawing Supersaturated solution or solvent has absorbed moisture.Warm the solution gently and sonicate to redissolve. Ensure the use of anhydrous solvent for future preparations.

Data on Storage Conditions

Form Solvent Storage Temperature Duration
Solid (Hydrochloride Salt)N/A-20°C≥ 2 years[2]
Solid (Hydrochloride Salt)N/A4°CShort-term
SolutionDMSO-80°CUp to 6 months[1]
SolutionDMSO-20°CUp to 1 month[1][3]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol or a mixture of acetonitrile (B52724) and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 70°C in an oven for 48 hours.

  • Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

  • If necessary, neutralize the acid and base hydrolysis samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose HPLC method suitable for separating this compound from its potential degradation products. Method optimization may be required.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    Time (min) % B
    0 5
    20 50
    25 95

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm or Mass Spectrometry (for peak identification).

  • Injection Volume: 10 µL.

Note: As this compound lacks a strong chromophore, detection at low UV wavelengths is necessary. For improved sensitivity and selectivity, derivatization with agents like OPA (o-phthalaldehyde) or dansyl chloride followed by fluorescence detection can be employed.

Visualizations

Degradation Pathways of this compound M4AB This compound GABA 4-Aminobutanoic Acid (GABA) + Methanol M4AB->GABA Hydrolysis (Acid/Base, H₂O) Pyrrolidinone 2-Pyrrolidinone + Methanol M4AB->Pyrrolidinone Intramolecular Cyclization (Heat) OxidationProducts Oxidative Degradation Products M4AB->OxidationProducts Oxidation (O₂, Light, Metal Ions)

Caption: Major degradation pathways of this compound.

Experimental Workflow for Stability Testing cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare Stock Solution of this compound Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation Prep->Oxidation Thermal Thermal Stress Prep->Thermal Photo Photolytic Stress Prep->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Data Data Analysis & Pathway Elucidation LCMS->Data

Caption: Workflow for conducting forced degradation studies.

Troubleshooting Logic for Unexpected HPLC Peaks rect_node rect_node Start Unexpected Peak Observed in HPLC CheckRetention Peak Elutes Earlier than Parent? Start->CheckRetention CheckPolarity Is the Peak More Polar? CheckRetention->CheckPolarity Yes CheckPyrrolidinone Run 2-Pyrrolidinone Reference Standard CheckRetention->CheckPyrrolidinone No CheckStandards Run GABA Reference Standard CheckPolarity->CheckStandards Yes ConsiderOther Consider Other Products (e.g., Oxidation) CheckPolarity->ConsiderOther No MatchGABA Peak Matches GABA? CheckStandards->MatchGABA IdentifyHydrolysis Likely Hydrolysis Product MatchGABA->IdentifyHydrolysis Yes MatchGABA->ConsiderOther No MatchPyrrolidinone Peak Matches 2-Pyrrolidinone? CheckPyrrolidinone->MatchPyrrolidinone IdentifyCyclization Likely Cyclization Product MatchPyrrolidinone->IdentifyCyclization Yes MatchPyrrolidinone->ConsiderOther No

Caption: Decision tree for identifying unknown peaks in HPLC.

References

Troubleshooting low yields in the N-alkylation of Methyl 4-aminobutanoate.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing low yields in the N-alkylation of methyl 4-aminobutanoate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is producing a mixture of mono-alkylated and di-alkylated products, leading to a low yield of the desired mono-alkylated compound. Why does this happen and how can I prevent it?

A: This is the most common issue in the N-alkylation of primary amines and is known as over-alkylation.[1][2] The mono-alkylated product (a secondary amine) is often more nucleophilic and less sterically hindered than the starting primary amine, making it more reactive towards the alkylating agent.[1][2] This leads to a "runaway" reaction where the desired product is quickly converted into the undesired di-alkylated byproduct.

Strategies to Favor Mono-alkylation:

  • Control Stoichiometry: Use a large excess of the starting amine (this compound) relative to the alkylating agent. This increases the probability that the alkylating agent will react with the more abundant primary amine instead of the newly formed secondary amine.[2]

  • Slow Addition: Add the alkylating agent slowly or portion-wise to the reaction mixture. This keeps the instantaneous concentration of the alkylating agent low, disfavoring the second alkylation step.

  • Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the second alkylation, which may have a slightly higher activation energy.[2]

  • Switch to Reductive Amination: This is often the most effective solution. Reductive amination is a two-step (often one-pot) process that involves forming an imine or iminium ion from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced. This method inherently prevents over-alkylation.[3][4][5]

Q2: My N-alkylation reaction is very slow or shows no conversion. What are the potential causes?

A: Low reactivity can stem from several factors related to your reagents and conditions.

  • Poor Leaving Group: The reactivity of alkyl halides is in the order R-I > R-Br > R-Cl. If you are using an alkyl chloride, the reaction will be significantly slower than with a bromide or iodide. Consider switching to a more reactive alkylating agent or adding a catalytic amount of a soluble iodide salt (e.g., NaI, KI) to facilitate an in situ Finkelstein reaction.[6]

  • Inappropriate Base: The base is crucial for neutralizing the acid generated during the reaction (e.g., HBr from an alkyl bromide), which would otherwise protonate and deactivate the starting amine.[7] If the base is too weak or sterically hindered, it may not efficiently deprotonate the resulting ammonium (B1175870) salt. Common bases include K₂CO₃, Cs₂CO₃, or non-nucleophilic organic bases like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA).

  • Solvent Issues: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or Acetonitrile are generally preferred as they can dissolve the amine salt intermediates and accelerate Sₙ2 reactions.[6] Ensure your solvent is anhydrous, as water can interfere with the reaction.[8]

  • Low Temperature: While lower temperatures can help control over-alkylation, some reactions require heating to proceed at a reasonable rate.[2] If you see no reaction at room temperature, consider gradually increasing the heat while monitoring for side-product formation.

Q3: I am attempting a reductive amination, but my yield is still low. What should I check?

A: While generally more reliable, reductive amination can also be problematic if not optimized.

  • Inefficient Imine Formation: The first step is the formation of an imine (from a primary amine) or an iminium ion (from a secondary amine). This is an equilibrium process and is often acid-catalyzed. Sometimes, removing the water formed during this step (e.g., with molecular sieves) is necessary to drive the equilibrium forward. For some substrates, a Lewis acid like Ti(Oi-Pr)₄ can be used to activate the carbonyl group.[4]

  • Reducing Agent Reactivity: The choice of reducing agent is critical.

    • Sodium Borohydride (NaBH₄): Can reduce both the carbonyl starting material and the imine intermediate. It is typically added after imine formation is complete.[9][10]

    • Sodium Cyanoborohydride (NaBH₃CN) and Sodium Triacetoxyborohydride (NaBH(OAc)₃): These are milder reducing agents that are selective for the protonated imine (iminium ion) over the carbonyl starting material.[3][4] This allows for a convenient one-pot procedure where all reagents can be mixed at the start of the reaction. NaBH(OAc)₃ is often preferred as it is less toxic than NaBH₃CN.[4]

  • pH Control: The reaction pH is crucial, especially when using NaBH₃CN. The reduction is fastest under slightly acidic conditions (pH 5-6) where the imine is protonated to the more reactive iminium ion.

Q4: How do I effectively purify my N-alkylated this compound from the reaction mixture?

A: Purification can be challenging due to the similar polarities of the starting material, product, and byproducts.

  • Aqueous Workup: First, perform an acid-base extraction.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, DCM).

    • Wash with a mild acid (e.g., dilute HCl or saturated NH₄Cl solution) to remove any unreacted primary amine and basic byproducts. Your N-alkylated product (a secondary or tertiary amine) will also be protonated and may move to the aqueous layer.

    • Carefully basify the aqueous layer with a base like NaHCO₃ or NaOH to a pH > 10.

    • Extract your deprotonated product back into an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Chromatography: Flash column chromatography on silica (B1680970) gel is typically required for final purification.

    • Mobile Phase: A gradient system of a polar solvent (e.g., methanol (B129727) or ethyl acetate) in a non-polar solvent (e.g., hexanes or dichloromethane) is a good starting point. Adding a small amount of triethylamine (~0.5-1%) to the mobile phase can prevent the amine product from streaking on the acidic silica gel, leading to better separation.

Comparative Data on N-Alkylation Methods

The following table summarizes the key differences between the two primary methods for the N-alkylation of this compound.

FeatureDirect Alkylation (with Alkyl Halide)Reductive Amination (with Aldehyde/Ketone)
Primary Challenge Over-alkylation leading to di- and tri-alkylated products.[1][2]Incomplete imine formation or improper choice of reducing agent.[4]
Selectivity Generally low for mono-alkylation unless a large excess of amine is used.[2]High selectivity for the desired N-alkyl product; over-alkylation is not an issue.[4]
Key Reagents Alkyl Halide (R-X), Base (e.g., K₂CO₃, TEA).Carbonyl (Aldehyde/Ketone), Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN).[3]
Typical Yields Highly variable (10-70% for mono-alkylation) depending on conditions.Generally good to excellent (>70%).
Best For Simple alkyl groups when over-alkylation can be managed or when the di-alkylated product is desired.Controlled, selective synthesis of mono-N-alkylated amines.[5]

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the key chemical transformations and a logical workflow for troubleshooting experimental issues.

cluster_products Products reactant reactant product product side_product side_product intermediate intermediate reagent reagent PrimaryAmine This compound (Primary Amine) MonoAlkylated Desired Product (Secondary Amine) PrimaryAmine->MonoAlkylated  k1 (Desired Reaction) AlkylHalide1 Alkyl Halide (R-X) AlkylHalide1->MonoAlkylated DiAlkylated Side Product (Tertiary Amine) MonoAlkylated->DiAlkylated  k2 > k1 (Over-alkylation) AlkylHalide2 Alkyl Halide (R-X) AlkylHalide2->DiAlkylated

References

Technical Support Center: Overcoming Steric Hindrance with Methyl 4-aminobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to steric hindrance in reactions involving Methyl 4-aminobutanoate.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound and a bulky carboxylic acid has a low yield. What are the common causes related to steric hindrance?

A: Low yields in amide coupling reactions involving a sterically hindered partner are common. Steric hindrance is the slowing of chemical reactions due to the spatial bulk of molecules.[1] In this context, bulky groups on the carboxylic acid can physically block the approach of the amine group of this compound, leading to a slow or incomplete reaction.[2]

Troubleshooting & Optimization:

  • Incomplete Carboxylic Acid Activation: The coupling reagent may be inefficient for activating a hindered acid.[2] Consider switching to a more potent activating agent.

  • Suboptimal Reaction Conditions: The temperature, solvent, or choice of base can significantly impact the outcome of reactions with high steric strain.[2]

  • Reagent Quality: Ensure all reagents, especially the coupling agent and anhydrous solvents, are fresh and of high purity, as moisture can hydrolyze the activated intermediate.[3]

Q2: How do I select the appropriate coupling reagent for a sterically hindered amidation?

A: The choice of coupling reagent is critical. For sterically demanding couplings, standard carbodiimides like EDC may be insufficient. More powerful uronium- or phosphonium-based reagents are often required.

Troubleshooting & Optimization:

  • Switch to High-Activity Reagents: Uronium salts like HATU, HBTU, or COMU are generally more effective for hindered couplings.[4]

  • Use Additives: If using a carbodiimide, including additives such as HOBt or OxymaPure can improve efficiency and suppress side reactions like racemization.[2]

  • Consider Acyl Fluorides: For extremely hindered systems, converting the carboxylic acid to an acyl fluoride (B91410) in situ using reagents like TFFH can significantly increase reactivity towards the amine.[2]

Q3: What is the role of the solvent in overcoming steric hindrance, and which solvents are best?

A: Solvents can influence reaction rates by stabilizing reactants and transition states differently.[5] For reactions involving charged intermediates or transition states, such as many coupling reactions, polar solvents are crucial.

Troubleshooting & Optimization:

  • Polar Aprotic Solvents: Solvents like DMF and DMSO are often preferred for amide coupling and SN2 reactions.[4][6] They can help dissolve reactants and stabilize charged intermediates without solvating the nucleophile excessively, which would reduce its reactivity.[6]

  • Solvent Viscosity: Highly viscous solvents can slow down reactions by reducing the frequency of molecular collisions.[7]

  • Fluorinated Alcohols: In some cases, highly polar protic solvents like hexafluoroisopropanol (HFIP) can promote reactions with poor nucleophiles or sluggish electrophiles.[8]

Q4: My nucleophilic substitution (SN2) reaction using this compound is slow. How can the leaving group and solvent be optimized?

A: The rate of an SN2 reaction is highly dependent on the nucleophile, the substrate, the leaving group, and the solvent.[9] While this compound is a primary amine, its nucleophilicity can be hampered by a hindered electrophile.

Troubleshooting & Optimization:

  • Improve the Leaving Group: The rate of substitution is directly related to the ability of the leaving group to depart.[10] Good leaving groups are typically weak bases that can stabilize a negative charge.[11] For example, triflates and tosylates are much better leaving groups than halides like chloride.[11][12]

  • Solvent Choice for SN2: Polar aprotic solvents (e.g., Acetonitrile, DMF, DMSO) are ideal for SN2 reactions.[13] They solvate the counter-ion of the nucleophile but leave the nucleophile "naked" and highly reactive. Polar protic solvents (e.g., water, methanol) can form hydrogen bonds with the amine, stabilizing it and reducing its nucleophilicity.[6]

Q5: Can advanced techniques like microwave irradiation or ultrasonication help overcome steric hindrance?

A: Yes, these techniques provide alternative methods of energy input that can dramatically accelerate slow reactions, including those limited by steric hindrance.

Troubleshooting & Optimization:

  • Microwave-Assisted Synthesis (MAOS): Microwaves cause rapid, direct heating of the reaction mixture, often leading to superheating above the solvent's boiling point in a sealed vessel.[14] This can provide the energy needed to overcome the high activation barrier of a sterically hindered reaction, reducing reaction times from hours to minutes.[15][16]

  • Ultrasonication (Sonochemistry): Ultrasound induces acoustic cavitation—the formation and violent collapse of microscopic bubbles.[17][18] This process generates localized hot spots with extremely high temperatures and pressures, which can enhance reaction rates and improve mass transport, especially in heterogeneous reactions.[17]

Q6: Are protecting groups useful when dealing with sterically hindered reactions involving this compound?

A: While protecting groups don't directly reduce the steric bulk of another reactant, they are essential for preventing unwanted side reactions, which allows for the use of more forcing conditions (e.g., higher temperatures) that may be necessary to overcome steric hindrance.[19] For instance, in a complex molecule, protecting other functional groups ensures that only the desired amine-electrophile reaction occurs.

Troubleshooting & Optimization:

  • Amine Protection: If another, more reactive amine is present in the electrophile-containing molecule, it should be protected. Common amine protecting groups include Boc (tert-Butoxycarbonyl) and Cbz (Carboxybenzyl).[20]

  • Orthogonal Strategy: Choose a protecting group that can be removed under conditions that won't affect the rest of the molecule or the newly formed bond.[21] For example, the Boc group is acid-labile, while the Fmoc group is base-labile.[20]

Quantitative Data Summary

Table 1: Comparison of Coupling Reagents for the Amidation of a Sterically Hindered Acid with this compound.

Coupling Reagent Additive Base Solvent Temperature (°C) Time (h) Yield (%)
EDC HOBt DIPEA DCM 25 24 35
DCC None DMAP DCM 25 24 < 20 (N-acylurea byproduct)
HATU None DIPEA DMF 25 8 85
COMU None DIPEA DMF 25 6 92
TFFH/Pyridine None DIPEA DCM 0 to 25 12 78

(Data are representative examples based on principles of amide coupling for hindered substrates.)[2][4]

Table 2: Relative Reaction Rates for a Model SN2 Reaction (nBuBr + N3-) in Various Solvents.

Solvent Type Dielectric Constant (ε) Relative Rate
Methanol Polar Protic 33 1
Water Polar Protic 78 7
DMSO Polar Aprotic 49 1,300
DMF Polar Aprotic 37 2,800
Acetonitrile Polar Aprotic 38 5,000

(Adapted from reference data to illustrate the dramatic effect of solvent choice on SN2 reaction rates.)[6]

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling with a Sterically Hindered Carboxylic Acid[2][4]
  • Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the sterically hindered carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.2 equivalents).

  • Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.2 equivalents) to the reaction mixture.

  • Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For very hindered substrates, gentle heating (40-50 °C) may be required.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Synthesis of 2-Aryl-4,5,6,7-tetrahydro-1,3-thiazepine from N-thiobenzoyl-4-aminobutanol (A this compound derivative)[22]

This protocol demonstrates the synthesis of a related seven-membered ring, a process often hampered by unfavorable kinetics, showcasing the power of microwave irradiation.

  • Prepare the precursor, N-thiobenzoyl-4-aminobutanol, from 4-aminobutanol (a reduction product of this compound).

  • Place the N-thiobenzoyl-4-aminobutanol (1.0 equivalent) and trimethylsilyl (B98337) polyphosphate (PPSE) (as a dehydrating agent) in a microwave process vial.

  • The reaction is performed under solvent-free conditions.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture for 8 minutes at 90 °C.

  • After cooling, dissolve the residue in CH₂Cl₂ and quench with a saturated NaHCO₃ solution.

  • Separate the aqueous layer and extract it twice with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting crude product via column chromatography to yield the tetrahydrothiazepine.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Low-Yield Reactions start Low Reaction Yield check_hindrance Is Steric Hindrance Likely? start->check_hindrance check_reagents Check Reagent Quality (Purity, Anhydrous) check_hindrance->check_reagents No strategy Select Strategy to Overcome Hindrance check_hindrance->strategy Yes coupling_agent Use Stronger Coupling Agent (e.g., HATU, COMU) strategy->coupling_agent solvent Optimize Solvent (e.g., DMF, DMSO) strategy->solvent energy Increase Energy Input (Microwave / Ultrasound) strategy->energy leaving_group Improve Leaving Group (e.g., OTs, OTf for SN2) strategy->leaving_group

A troubleshooting workflow for low-yield reactions.

StericHindrance Conceptual Diagram of Steric Hindrance cluster_0 Unhindered Reaction cluster_1 Sterically Hindered Reaction Amine This compound (Nucleophile) Product1 Amide Product Amine->Product1 Easy Approach Acid1 Small Acid (Electrophile) Acid1->Product1 Amine2 This compound (Nucleophile) block Steric Block Amine2->block Blocked Approach Acid2 Bulky Acid (Electrophile) Acid2->block Product2 Low Yield of Amide block->Product2

Conceptual diagram of steric hindrance in a reaction.

OvercomingHindrance Interplay of Factors to Overcome Steric Hindrance Goal Overcome Steric Hindrance Reagents Reagent Choice Reagents->Goal node_coupling Potent Coupling Agents Reagents->node_coupling node_lg Good Leaving Groups Reagents->node_lg node_protect Protecting Groups Reagents->node_protect Conditions Reaction Conditions Conditions->Goal node_solvent Polar Aprotic Solvents Conditions->node_solvent node_temp Higher Temperature Conditions->node_temp node_pressure High Pressure Conditions->node_pressure Energy Energy Source Energy->Goal node_mw Microwave Energy->node_mw node_us Ultrasound Energy->node_us

Interplay of factors to overcome steric hindrance.

References

Managing the exothermic reaction when using thionyl chloride in synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with thionyl chloride (SOCl₂). The following information is intended to help manage the exothermic nature of thionyl chloride reactions and address common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with thionyl chloride so exothermic, and how can I control it?

A1: The reaction of thionyl chloride with substrates containing hydroxyl groups (e.g., carboxylic acids, alcohols) is inherently exothermic.[1][2][3] This is due to the formation of strong bonds in the products (acyl chlorides, alkyl chlorides, SO₂, and HCl). The primary methods for controlling this exotherm are:

  • Slow, Dropwise Addition: Add the thionyl chloride to the substrate solution slowly, using a dropping funnel.[4][5] This allows the heat generated to dissipate gradually.

  • Cooling: Maintain a low reaction temperature, typically between 0-10°C, by using an ice-water bath during the addition.[4][5][6]

  • Adequate Stirring: Ensure vigorous stirring to promote even heat distribution throughout the reaction mixture.[7]

Q2: What are the essential safety precautions when working with thionyl chloride?

A2: Thionyl chloride is a corrosive and toxic substance that reacts violently with water, releasing toxic sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[1][4][7][8][9][10] Strict adherence to safety protocols is mandatory:

  • Fume Hood: Always handle thionyl chloride in a well-ventilated chemical fume hood.[4][7][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a lab coat.[4][7][9][12]

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is protected from atmospheric moisture, as thionyl chloride reacts violently with water.[1][4][8]

Q3: How do I safely quench the excess thionyl chloride after my reaction is complete?

A3: Quenching thionyl chloride must be done carefully to manage the highly exothermic reaction with the quenching agent.[7] The recommended procedure is to slowly and dropwise add the reaction mixture to a cooled (0-5°C) and vigorously stirred quenching solution.[7] Common quenching agents include:

  • Ice-water[7][13]

  • Cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution[7][14]

  • Cold, aqueous sodium carbonate (Na₂CO₃) solution[14]

Q4: My desired product is sensitive to water. How can I remove excess thionyl chloride without an aqueous workup?

A4: If your product is water-sensitive, such as an acyl chloride that can hydrolyze back to a carboxylic acid, you should avoid quenching with aqueous solutions.[7] The preferred method for removing excess thionyl chloride in such cases is distillation or co-evaporation.[7][13][15] This can be done under vacuum, and co-distillation with a dry, inert solvent like toluene (B28343) or dichloromethane (B109758) can help remove the last traces.[13][15]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Runaway Reaction / Uncontrolled Exotherm Addition of thionyl chloride was too fast. Inadequate cooling of the reaction mixture.Immediately cease addition of thionyl chloride. Ensure the cooling bath is effectively lowering the internal temperature. If the reaction is becoming too vigorous, have a larger cooling bath or a suitable quenching solution prepared for emergency use. For future experiments, reduce the rate of addition and maintain a lower internal temperature.[6]
Low Product Yield / Incomplete Reaction Insufficient amount of thionyl chloride used. Reaction time was too short or the temperature was too low after the initial addition. The thionyl chloride may have degraded due to improper storage.Use a slight excess of thionyl chloride (e.g., 1.1-2.0 equivalents).[16] After the initial exothermic addition is complete, the reaction may require heating (reflux) to go to completion.[16][17] Monitor the reaction by TLC. Use freshly opened or distilled thionyl chloride.[17]
Product Hydrolyzes During Workup The product (e.g., an acyl chloride) is sensitive to water. The quenching procedure was performed at too high a temperature.Avoid aqueous quenching. Remove excess thionyl chloride by vacuum distillation.[7][13] If an aqueous quench is necessary for other reasons, ensure it is performed at a very low temperature (0-5°C) with vigorous stirring to dissipate heat quickly.[7]
Aqueous Layer is Still Acidic After Quenching with Base An insufficient amount of base was used to neutralize both the excess thionyl chloride and the HCl produced during its hydrolysis.Calculate the stoichiometric amount of base needed to neutralize all acidic components. Add the base portion-wise until the pH of the aqueous layer is neutral or slightly basic.[7]
Formation of Brown, Slimy Residue or White Salt The thionyl chloride may be contaminated with sulfur chlorides or has thermally decomposed.[18] Trace amounts of water in the reaction vessel can react with thionyl chloride to form non-volatile byproducts.[18]Use high-purity or freshly distilled thionyl chloride. Ensure all glassware is scrupulously dried before use and the reaction is maintained under an inert atmosphere (e.g., nitrogen or argon).[16]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of an Acyl Chloride from a Carboxylic Acid
  • Apparatus Setup: Assemble a dry, two-necked round-bottomed flask with a magnetic stir bar, a reflux condenser fitted with a drying tube or gas inlet for an inert atmosphere, and a dropping funnel.[16]

  • Reagents: Charge the flask with the carboxylic acid (1.0 equivalent) and an appropriate anhydrous solvent (e.g., dichloromethane, toluene).

  • Cooling: Cool the stirred solution to 0°C using an ice-water bath.[4]

  • Addition of Thionyl Chloride: Add thionyl chloride (1.1-2.0 equivalents) dropwise to the cooled solution via the dropping funnel over a period of 30-60 minutes.[4][16] Maintain the internal temperature below 10°C.[4]

  • Reaction: After the addition is complete, the reaction mixture may be stirred at room temperature or heated to reflux to drive the reaction to completion.[16] The progress of the reaction can be monitored by TLC or by the cessation of gas (SO₂ and HCl) evolution.

  • Workup: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride and solvent under vacuum.[16] Co-evaporation with an anhydrous solvent like toluene can be used to remove the last traces of thionyl chloride.[15] The crude acyl chloride can then be used directly or purified by distillation.

Protocol 2: Safe Quenching of Excess Thionyl Chloride
  • Apparatus Setup: Place a beaker or flask containing the quenching solution (e.g., saturated aqueous NaHCO₃) in an ice bath on a stir plate and stir vigorously.[7]

  • Preparation: Prepare a sufficient volume of the quenching solution to neutralize the excess thionyl chloride and the HCl produced.

  • Slow Addition: Slowly and dropwise, add the reaction mixture containing the excess thionyl chloride to the cold, vigorously stirred quenching solution.[7]

  • Temperature Control: Monitor the temperature of the quenching solution and control the addition rate to keep the temperature below 20°C.[7]

  • Neutralization: Continue stirring for a period after the addition is complete to ensure all the thionyl chloride has been neutralized. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.[14]

  • Extraction: The organic product can then be extracted using a suitable water-immiscible solvent.[4][14]

Data Presentation

Table 1: Recommended Reaction and Quenching Temperatures

Process Parameter Recommended Range (°C) Notes
Reaction Internal Temperature during SOCl₂ Addition0 - 10To control the initial exotherm.[4]
Quenching Temperature of Quenching Solution0 - 5To manage the highly exothermic hydrolysis.[7]
Quenching Maximum Internal Temperature during Addition to Quenching Solution< 20To prevent a runaway reaction and potential side reactions.[7]

Visualizations

ThionylChlorideWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup A Dry Glassware & Assemble Apparatus B Charge with Substrate & Solvent A->B C Establish Inert Atmosphere B->C D Cool to 0-10°C E Dropwise Addition of SOCl₂ D->E F Stir at RT or Reflux E->F G Monitor Reaction (TLC) F->G H Cool to Room Temperature I Choose Workup Path H->I J Aqueous Quench (for water-stable products) I->J Water-Stable K Non-Aqueous Workup (for water-sensitive products) I->K Water-Sensitive L Slowly Add to Cold Base/Water J->L N Remove SOCl₂ under Vacuum K->N M Extract Product L->M O Purify Product M->O N->O

Caption: Experimental workflow for a typical reaction using thionyl chloride.

TroubleshootingFlow Start Problem Encountered Q1 Is the reaction uncontrollably exothermic? Start->Q1 A1 Reduce addition rate Improve cooling Q1->A1 Yes Q2 Is the yield low? Q1->Q2 No End Problem Resolved A1->End A2 Increase reaction time/temp Use excess SOCl₂ Check reagent quality Q2->A2 Yes Q3 Did the product hydrolyze? Q2->Q3 No A2->End A3 Use non-aqueous workup (vacuum distillation) Q3->A3 Yes Q4 Is the aqueous layer still acidic after quench? Q3->Q4 No A3->End A4 Add more base Q4->A4 Yes Q4->End No A4->End

Caption: Troubleshooting logic for common issues in thionyl chloride reactions.

References

Validation & Comparative

Comparing the efficacy of different catalysts for Methyl 4-aminobutanoate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Methyl 4-aminobutanoate, a key building block in the development of pharmaceuticals and other specialty chemicals, is a critical process demanding efficiency and high yields. The most common method for its synthesis is the Fischer esterification of 4-aminobutyric acid (GABA) with methanol (B129727). The choice of catalyst for this reaction significantly impacts the outcome, influencing reaction times, yields, and purification requirements. This guide provides a comparative overview of various catalysts employed for this synthesis, supported by available experimental data and detailed protocols.

Data Presentation: A Comparative Analysis of Catalyst Performance

The following table summarizes the performance of different catalysts in the synthesis of this compound and similar esterification reactions. It is important to note that the data has been compiled from various sources, and direct comparison may be limited due to differing reaction conditions.

CatalystCatalyst TypeSubstrateYield (%)Reaction TimeTemperature (°C)Key AdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) HomogeneousBenzoic Acid90Not Specified65Low cost, readily available.[1]Corrosive, difficult to remove from the product, generates acidic waste.
Hydrochloric Acid (HCl) Homogeneous4-aminobutyric acidHigh (not specified)17 hoursRefluxEffective for amino acid esterification.[1]Corrosive, can lead to the formation of hydrochloride salts.
p-Toluenesulfonic Acid (p-TsOH) HomogeneousGeneral carboxylic acidsGood to near quantitative1-10 hours60-110Solid, easier to handle than liquid acids.Can be challenging to remove completely, potential for side reactions.
Trimethylchlorosilane (TMSCl) Homogeneousγ-Aminobutyric acidGood to excellent12 hoursRoom TemperatureMild reaction conditions, good yields.Moisture sensitive, generates HCl in situ.
Amberlyst-15 HeterogeneousAliphatic carboxylic acidsExcellentNot SpecifiedRoom TemperatureReusable, simplifies product purification, environmentally friendly.[2]Potentially lower reaction rates compared to homogeneous catalysts.
Enzymes (e.g., Lipase) Heterogeneous (Biocatalyst)Fatty AcidsSimilar to chemical methods1 hour80High selectivity, mild reaction conditions, environmentally friendly.Higher cost, potential for denaturation, limited solvent compatibility.

Experimental Protocols

Detailed methodologies for two common catalytic systems are provided below.

Sulfuric Acid Catalyzed Esterification

This protocol is a general procedure for Fischer esterification and can be adapted for the synthesis of this compound.

Materials:

  • 4-aminobutyric acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, suspend 4-aminobutyric acid in an excess of anhydrous methanol.

  • Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath.[3]

  • Maintain the reflux for a period of 1 to 10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like diethyl ether.

  • Carefully neutralize the solution by washing with a saturated sodium bicarbonate solution in a separatory funnel until effervescence ceases.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by distillation or chromatography if necessary.

Trimethylchlorosilane (TMSCl) Catalyzed Esterification

This method offers a milder alternative to strong acid catalysis.

Materials:

  • 4-aminobutyric acid

  • Methanol (anhydrous)

  • Trimethylchlorosilane (TMSCl)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing 4-aminobutyric acid, add a twofold molar excess of trimethylchlorosilane.

  • To this mixture, add anhydrous methanol.

  • Stir the resulting solution at room temperature for approximately 12 hours.

  • Monitor the reaction completion using TLC.

  • Upon completion, concentrate the reaction mixture using a rotary evaporator to obtain the this compound hydrochloride salt.

Visualizations

Fischer Esterification Mechanism

The following diagram illustrates the acid-catalyzed reaction pathway for the formation of this compound from 4-aminobutyric acid and methanol. The reaction is an equilibrium process.[3]

Fischer_Esterification Reactants 4-Aminobutyric Acid + Methanol Protonation Protonation of Carbonyl Oxygen Reactants->Protonation H⁺ (Catalyst) Nucleophilic_Attack Nucleophilic Attack by Methanol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation Product This compound + Water Deprotonation->Product -H⁺ (Catalyst Regeneration) Catalyst_Comparison_Workflow Start Define Catalysts for Comparison Setup Parallel Reaction Setup (Identical Conditions) Start->Setup Reaction Run Esterification Reactions Setup->Reaction Monitoring Monitor Reaction Progress (e.g., TLC, GC) Reaction->Monitoring Workup Reaction Quenching and Product Isolation Reaction->Workup Monitoring->Reaction Continue until completion Analysis Product Characterization and Yield Calculation Workup->Analysis Comparison Compare Catalyst Performance (Yield, Time, Purity) Analysis->Comparison Conclusion Select Optimal Catalyst Comparison->Conclusion

References

A Comparative Analysis of Methyl 4-Aminobutanoate and Other GABA Esters in Neuroactivity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroactive properties of methyl 4-aminobutanoate against other esters of gamma-aminobutyric acid (GABA). The following sections detail the neuroactivity of these compounds, supported by experimental data, and provide an overview of the methodologies used in these critical studies.

Introduction to GABA and the Prodrug Strategy

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in reducing neuronal excitability.[1] Its therapeutic potential in conditions characterized by neuronal hyperexcitability, such as epilepsy and anxiety, is significant. However, the clinical utility of GABA is limited by its inability to effectively cross the blood-brain barrier (BBB).[2]

To overcome this limitation, a common pharmaceutical strategy is the development of GABA prodrugs. These are inactive derivatives of GABA that are more lipophilic, allowing them to penetrate the BBB. Once in the CNS, these prodrugs are designed to be hydrolyzed by endogenous enzymes, releasing the active GABA molecule.[3][4] GABA esters represent a prominent class of such prodrugs, with their neuroactivity being critically dependent on their brain uptake and subsequent rate of hydrolysis.[5]

This compound: A Profile

This compound, also known as GABA methyl ester, is the simplest ester derivative of GABA.[6] Its structure consists of a methyl group esterified to the carboxylic acid function of GABA. This modification increases its lipophilicity compared to the zwitterionic GABA, thereby facilitating its passage across the BBB.

Comparative Neuroactivity of GABA Esters

The neuropharmacological activity of GABA esters is a multifactorial phenomenon, primarily influenced by their ability to deliver GABA to the CNS and the subsequent release of the active neurotransmitter. Key parameters for comparison include brain uptake, in vivo anticonvulsant activity, and the rate of hydrolysis.

Brain Uptake of GABA Esters

The efficiency with which a GABA ester crosses the BBB is a primary determinant of its potential neuroactivity. This is often quantified by the brain uptake index (BUI), which measures the compound's penetration into the brain relative to a freely diffusible substance. Studies have shown a significant increase in brain uptake for various GABA esters compared to GABA itself.

CompoundRelative Brain Uptake Increase (vs. GABA)Reference
1-Butyl ester74-fold[5]
Dexamethasone ester81-fold[5]
3-Cholesteryl ester25-fold[5]
9,12,15-Octadecatrienyl (linolenyl) ester2-fold[5]
1-Linolenoyl-2,3-bis(4-aminobutyryl)propane-1,2,3-triol75-fold[3]
1,2-Dilinolenoyl-3-(4-aminobutyryl)propane-1,2,3-triol127-fold[3]

Note: Specific BUI data for this compound was not available in the reviewed literature, but its increased lipophilicity suggests enhanced BBB penetration compared to GABA.

In Vivo Anticonvulsant Activity

The ultimate measure of a GABA ester's neuroactivity is its efficacy in animal models of neurological disorders. The pentylenetetrazole (PTZ)-induced seizure model is a standard screening paradigm for anticonvulsant drugs. The effective dose 50 (ED50) is a common metric used to compare the potency of different compounds.

CompoundAnticonvulsant Activity (Animal Model)ED50 (mg/kg, i.p.)Reference
4,5,6,7-Tetrahydroisoxazolo [5,4-c] pyridine-3-olSeizure protection in gerbils1.3[7]
Aminooxyacetic acidSeizure protection in gerbils0.9[7]
Cetyl GABASeizure protection in gerbils4.5[7]
gamma-Acetylenic GABASeizure protection in gerbils2.1[7]
ProgabideReduction in kindled seizure stage in felines25-100 (dose-dependent)[8]

Note: While specific ED50 values for this compound in standardized anticonvulsant models were not found in the reviewed literature, its ability to decrease isoniazid-induced convulsions in rats has been reported.

Experimental Protocols

In Vitro GABA Receptor Binding Assay

This assay is crucial for determining the affinity of a compound for GABA receptors.

1. Membrane Preparation:

  • Rat brains are homogenized in a sucrose (B13894) buffer.

  • The homogenate undergoes a series of centrifugations to isolate the crude synaptic membrane fraction.

  • The final pellet is resuspended in a binding buffer.[9]

2. Binding Assay:

  • The membrane preparation is incubated with a radiolabeled ligand that binds to GABA receptors (e.g., [3H]muscimol).

  • For competition assays, varying concentrations of the test compound (e.g., a GABA ester) are included.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled GABA.[10]

3. Separation and Quantification:

  • The reaction is terminated by rapid filtration to separate bound from unbound radioligand.

  • The filters are washed, and the radioactivity retained on the filters is quantified using liquid scintillation spectrometry.[9]

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

  • The inhibition constant (Ki) is then determined from the IC50 value.[10]

In Vivo Anticonvulsant Screening (PTZ Model)

This model assesses the ability of a compound to prevent chemically induced seizures.

1. Animal Preparation:

  • Mice or rats are randomly assigned to control and experimental groups.

  • Test compounds are typically administered intraperitoneally (i.p.) at various doses.[11]

2. Seizure Induction:

  • After a predetermined pretreatment time, a convulsant dose of pentylenetetrazole (PTZ) is administered (e.g., 100 mg/kg, i.p.).[11]

3. Observation:

  • Animals are observed for the onset and severity of seizures (e.g., tonic-clonic convulsions).[11]

  • The ability of the test compound to prevent or delay the onset of seizures is recorded.

4. Data Analysis:

  • The dose of the test compound that protects 50% of the animals from seizures (ED50) is calculated using statistical methods.[7]

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the GABAergic signaling pathway and a typical experimental workflow.

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD GABA_pre GABA GAD->GABA_pre VGAT VGAT GABA_pre->VGAT Vesicle Synaptic Vesicle GABA_cleft GABA Vesicle->GABA_cleft Release VGAT->Vesicle Packaging GABA_Vesicle GABA GABA_A_Receptor GABA-A Receptor (Ionotropic) GABA_cleft->GABA_A_Receptor Binding GABA_B_Receptor GABA-B Receptor (Metabotropic) GABA_cleft->GABA_B_Receptor Binding Cl_ion Cl- Influx GABA_A_Receptor->Cl_ion Opens Channel GPCR_cascade G-Protein Signaling GABA_B_Receptor->GPCR_cascade Activates Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization GPCR_cascade->Hyperpolarization

GABAergic Signaling Pathway

Experimental_Workflow_Brain_Uptake cluster_synthesis Compound Preparation cluster_administration In Vivo Administration cluster_sampling Sample Collection cluster_analysis Data Analysis Synthesis Synthesis of Radiolabeled GABA Ester Injection Intravenous Injection into Animal Model Synthesis->Injection Blood_Sample Blood Sampling (Time Points) Injection->Blood_Sample Brain_Harvest Brain Harvest (Terminal) Injection->Brain_Harvest Measurement Measure Radioactivity in Plasma and Brain Blood_Sample->Measurement Brain_Harvest->Measurement Calculation Calculate Brain Uptake Index (BUI) Measurement->Calculation

Experimental Workflow for Brain Uptake Studies

Conclusion

References

In Vitro Receptor Binding Profile: A Comparative Analysis of GABA and its Methyl Ester Prodrug

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed in vitro comparison of the receptor binding characteristics of the principal inhibitory neurotransmitter, Gamma-aminobutyric acid (GABA), and its derivative, Methyl 4-aminobutanoate. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience to facilitate a comprehensive understanding of their respective interactions with GABAergic systems.

This compound is the methyl ester of GABA and is often considered a prodrug of GABA. The rationale behind such a modification is to enhance the lipophilicity of GABA, thereby potentially improving its ability to cross cellular membranes and the blood-brain barrier. The expectation is that in a biological system, the ester is hydrolyzed by esterases to release the active parent compound, GABA. Consequently, the direct in vitro binding affinity of this compound to GABA receptors is presumed to be significantly lower than that of GABA itself, as its primary role is to serve as a delivery vehicle for GABA.

Quantitative Comparison of Receptor Binding Affinity

The following table summarizes the known in vitro binding affinities of GABA for its primary receptor subtypes, GABA-A and GABA-B. Due to its nature as a prodrug, there is a conspicuous absence of published in vitro binding data for this compound. It is scientifically inferred that the affinity of the methyl ester for these receptors is negligible, as its pharmacological activity is contingent upon its conversion to GABA.

CompoundReceptor SubtypeBinding Affinity (Ki)RadioligandTissue Source
GABA GABA-AHigh Affinity: ~10-20 nM[³H]MuscimolRat Brain Membranes
Low Affinity: ~200-900 nM
GABA-BHigh Affinity: ~50-100 nM[³H]GABA / [³H]BaclofenRat Brain Membranes
Low Affinity: ~250-500 nM
This compound GABA-AData not available; presumed to have very low affinity--
GABA-BData not available; presumed to have very low affinity--

Experimental Protocols

The determination of binding affinities for GABA receptors is typically achieved through competitive radioligand binding assays. Below are detailed methodologies for assessing binding to GABA-A and GABA-B receptors.

GABA-A Receptor Binding Assay

This protocol is adapted from standard procedures using [³H]muscimol, a potent GABA-A agonist, as the radioligand.

1. Membrane Preparation:

  • Whole rat brains are homogenized in ice-cold sucrose (B13894) buffer (0.32 M sucrose, pH 7.4).

  • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C. The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes.

  • The pellet is resuspended in buffer and washed multiple times to remove endogenous GABA.

  • The final pellet is resuspended in the assay buffer and the protein concentration is determined.

2. Binding Assay:

  • The assay is conducted in tubes containing the prepared brain membranes, the radioligand ([³H]muscimol), and either the buffer (for total binding), a saturating concentration of unlabeled GABA (for non-specific binding), or the test compound (e.g., GABA or this compound) at varying concentrations.

  • The reaction is incubated at 4°C for a specified period (e.g., 60 minutes).

  • The binding reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is quantified using liquid scintillation counting.

3. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The inhibition constant (Ki) of the test compound is determined by analyzing the concentration-dependent inhibition of specific [³H]muscimol binding using the Cheng-Prusoff equation.

GABA-B Receptor Binding Assay

This protocol utilizes [³H]GABA or [³H]baclofen as the radioligand to assess binding to GABA-B receptors.

1. Membrane Preparation:

  • The membrane preparation is similar to that for the GABA-A receptor assay, with thorough washing steps to eliminate endogenous GABA.

2. Binding Assay:

  • The assay mixture includes the brain membranes, the radioligand ([³H]GABA or [³H]baclofen), and either buffer, unlabeled GABA, or the test compound.

  • Incubation is typically carried out at 4°C.

  • The reaction is terminated by filtration, and the filters are washed.

  • Radioactivity is measured by liquid scintillation counting.

3. Data Analysis:

  • Specific binding to GABA-B receptors is determined, and the Ki values for the test compounds are calculated from the competition binding data.

Visualizing the Molecular Interactions and Experimental Design

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the GABAergic signaling pathway and the workflow of a competitive receptor binding assay.

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD Synthesis GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle Packaging GABA_synapse GABA Vesicle->GABA_synapse Release GABA_A GABA-A Receptor (Ionotropic) GABA_synapse->GABA_A Binding GABA_B GABA-B Receptor (Metabotropic) GABA_synapse->GABA_B Binding Chloride_Channel Cl- Influx (Hyperpolarization) GABA_A->Chloride_Channel G_Protein G-Protein Signaling GABA_B->G_Protein

Caption: GABAergic signaling pathway from synthesis to postsynaptic receptor activation.

Receptor_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Incubation cluster_quantification Quantification & Analysis Tissue Brain Tissue Homogenization Membrane Membrane Isolation Tissue->Membrane TotalBinding Total Binding: Membranes + Radioligand Membrane->TotalBinding NSB Non-Specific Binding: Membranes + Radioligand + Excess Unlabeled Ligand Membrane->NSB Competition Competition: Membranes + Radioligand + Test Compound Membrane->Competition Filtration Rapid Filtration TotalBinding->Filtration NSB->Filtration Competition->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (Ki Calculation) Counting->Analysis

Caption: Workflow of a competitive radioligand receptor binding assay.

Comparative Analysis of the Neuroprotective Effects of Methyl 4-aminobutanoate Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the neuroprotective effects of various Methyl 4-aminobutanoate derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer an objective comparison of the performance of these compounds in preclinical models of neurodegeneration. The information presented herein aims to facilitate the identification of promising candidates for further investigation in the quest for effective neuroprotective therapies.

Executive Summary

This compound, the methyl ester of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), serves as a foundational structure for the development of novel neuroprotective agents.[1] Derivatives of this compound are being explored for their potential to mitigate neuronal damage in various neurological disorders. This guide focuses on a comparative evaluation of these derivatives, highlighting their efficacy in preclinical studies, detailing the experimental methodologies employed, and elucidating the underlying signaling pathways.

Comparative Efficacy of this compound Derivatives

While direct head-to-head comparative studies of a wide range of this compound derivatives are limited, analysis of available literature on structurally related GABA analogs provides valuable insights into their neuroprotective potential. The following table summarizes quantitative data from a comparative study on aryl-substituted GABA analogs, which serve as a relevant proxy for understanding the potential efficacy of similarly modified this compound derivatives.

CompoundChemical StructureAnimal ModelNeuroprotective EffectQuantitative DataReference
Phenibut (RS)-4-amino-3-phenyl-butanoic acidRat (Electroshock-induced amnesia)Attenuation of amnesia and behavioral deficitsShortened duration of coma and recovery period of spontaneous motor activity[2]
Baclofen (RS)-4-amino-3-(4-chlorophenyl)butanoic acidRat (Electroshock-induced amnesia)Alleviation of seizures and neuroprotectionShortened duration of coma and recovery period of spontaneous motor activity[2]
Tolibut 4-amino-3-(p-tolyl)butanoic acidRat (Electroshock-induced amnesia)Antiamnestic and neuroprotective activityShortened duration of coma and recovery period of spontaneous motor activity[2]

Note: The data presented is for aryl-substituted GABA analogs, which are structurally similar to potential N-aryl this compound derivatives. Further studies are required to directly compare the methyl ester forms of these compounds.

Experimental Protocols

The assessment of neuroprotective effects relies on a variety of established in vitro and in vivo experimental models. Below are detailed methodologies for key experiments frequently cited in the evaluation of GABAergic compounds.

In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

This assay evaluates the ability of a compound to protect neurons from cell death induced by excessive glutamate (B1630785) exposure, a common mechanism of neuronal injury in neurodegenerative diseases.

1. Cell Culture:

  • Primary cortical neurons are isolated from embryonic day 18 rat fetuses.

  • Cells are plated on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.

  • Cultures are maintained in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin (B12071052) for 7-10 days in vitro.

2. Treatment:

  • On the day of the experiment, the culture medium is replaced with a balanced salt solution.

  • Cells are pre-incubated with various concentrations of the test this compound derivative for 1 hour.

  • Glutamate is then added to a final concentration of 100 µM for 24 hours to induce excitotoxicity. Control wells receive vehicle treatment.

3. Assessment of Cell Viability (MTT Assay):

  • After the 24-hour incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • The medium is then removed, and 100 µL of DMSO is added to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control group.

In Vivo Neuroprotection Assay: Electroshock-Induced Amnesia in Rats

This model assesses the ability of a compound to protect against cognitive deficits and neuronal damage caused by a maximal electroshock seizure.[2]

1. Animals:

  • Male Wistar rats weighing 200-250g are used.

  • Animals are housed under standard laboratory conditions with free access to food and water.

2. Treatment:

  • Test compounds (e.g., Phenibut, Baclofen, Tolibut at 20 mg/kg) or vehicle are administered intraperitoneally 60 minutes before the electroshock.

3. Electroshock Procedure:

  • A maximal electroshock (e.g., 50 mA, 0.2 s) is delivered via corneal electrodes.

  • The duration of the tonic hindlimb extension seizure is recorded.

4. Behavioral Assessment (Passive Avoidance Task):

  • 24 hours after the electroshock, memory retention is assessed using a step-through passive avoidance apparatus.

  • The latency to enter the dark compartment is recorded. Longer latencies indicate better memory retention.

5. Histological Analysis:

  • Following behavioral testing, animals are euthanized, and brains are collected for histological examination to assess neuronal damage in regions like the hippocampus.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound derivatives are believed to be mediated through the modulation of GABAergic signaling pathways, which play a crucial role in neuronal survival and inhibition of apoptosis. Activation of GABA receptors can trigger downstream signaling cascades that protect neurons from various insults.

GABA Receptor-Mediated Neuroprotective Signaling

Activation of GABAA and GABAB receptors by this compound derivatives can initiate a cascade of intracellular events leading to neuroprotection. A key pathway involves the activation of Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt).[3][4] Phosphorylated Akt can then inhibit pro-apoptotic proteins such as Bad and caspase-9, thereby preventing programmed cell death.[3]

GABA_Neuroprotection_Pathway GABA_R GABA Receptor PI3K PI3K GABA_R->PI3K M4AB This compound Derivative M4AB->GABA_R Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt Phosphorylates Bad Bad pAkt->Bad Inhibits Caspase9 Caspase-9 pAkt->Caspase9 Inhibits Apoptosis Apoptosis Bad->Apoptosis Caspase9->Apoptosis Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation A1 Synthesis of Derivatives A2 Cytotoxicity Screening A1->A2 A3 Neuroprotection Assays (e.g., Glutamate Excitotoxicity) A2->A3 A4 Mechanism of Action Studies A3->A4 B1 Selection of Lead Compounds A4->B1 B2 Pharmacokinetic Studies B1->B2 B3 Animal Models of Neurodegeneration B2->B3 B4 Behavioral and Histological Analysis B3->B4

References

A Comparative Guide to the Validation of HPLC Methods for Accurate Methyl 4-aminobutanoate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of Methyl 4-aminobutanoate, a crucial intermediate and analyte in various pharmaceutical and chemical research fields. We will explore a validated reversed-phase HPLC (RP-HPLC) method with pre-column derivatization and compare its performance characteristics with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most suitable method for their specific analytical needs.

Introduction to this compound Analysis

This compound, also known as GABA methyl ester, is the methyl ester of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter. Accurate quantification of this compound is essential for reaction monitoring, purity assessment, and stability studies in drug development and neuroscience research. Due to its polar nature and lack of a strong UV chromophore, direct analysis of this compound by conventional HPLC-UV is challenging. Therefore, derivatization to introduce a fluorescent or UV-active tag is a common and effective strategy.

Recommended Method: Reversed-Phase HPLC with Pre-Column Derivatization

A robust and widely applicable method for the quantification of this compound involves pre-column derivatization with o-phthaldialdehyde (OPA) in the presence of a thiol, followed by separation on a reversed-phase column and fluorescence or UV detection.

Experimental Protocol: HPLC-FLD/UV

1. Sample Preparation and Derivatization:

  • Standard Solutions: Prepare a stock solution of this compound hydrochloride in deionized water (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution of the stock solution with deionized water to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • OPA Reagent: Dissolve 50 mg of o-phthaldialdehyde in 1.25 mL of methanol. Add 11.25 mL of 0.1 M sodium borate (B1201080) buffer (pH 9.5) and 50 µL of 3-mercaptopropionic acid. This reagent should be prepared fresh daily.

  • Derivatization Procedure: To 100 µL of standard or sample solution, add 400 µL of the OPA reagent. Vortex the mixture for 30 seconds and allow the reaction to proceed for 2 minutes at room temperature before injection.

2. Chromatographic Conditions:

  • HPLC System: An HPLC system equipped with a fluorescence detector (FLD) or a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.05 M Sodium Acetate buffer (pH 6.5).

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 70% B

    • 15-17 min: 70% B

    • 17-18 min: 70% to 20% B

    • 18-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection:

    • Fluorescence: Excitation wavelength (λex) = 340 nm, Emission wavelength (λem) = 455 nm.

    • UV: 338 nm.

Method Validation Summary

The proposed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following table summarizes the expected performance characteristics based on similar validated methods for amino acid analysis.

Validation ParameterAcceptance CriteriaExpected Performance
Linearity (R²) ≥ 0.995> 0.998
Range -1 - 100 µg/mL
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3~0.1 µg/mL (FLD)
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10~0.3 µg/mL (FLD)
Accuracy (% Recovery) 80 - 120%95 - 105%
Precision (% RSD) Intraday: ≤ 2%, Interday: ≤ 3%Intraday: < 1.5%, Interday: < 2.5%
Specificity No interference at the retention time of the analytePeak purity > 99%
Robustness Insensitive to small variations in method parametersConsistent results with minor changes in pH, mobile phase composition, and flow rate

Comparison with Alternative Methods

While HPLC with derivatization is a reliable technique, other methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer distinct advantages and disadvantages.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of this compound, derivatization is necessary to increase its volatility and thermal stability. A common approach involves acylation of the primary amine with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

Experimental Protocol Outline: GC-MS

  • Derivatization: The sample containing this compound is dried and then derivatized with an appropriate agent (e.g., MTBSTFA in pyridine) at elevated temperature.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes.

  • MS Conditions:

    • Ionization: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique can often quantify analytes at very low concentrations without the need for derivatization, although derivatization can sometimes improve chromatographic retention and ionization efficiency.

Experimental Protocol Outline: LC-MS/MS

  • Sample Preparation: Simple dilution of the sample in a suitable solvent is often sufficient.

  • LC Conditions:

    • Column: A reversed-phase C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization.

  • MS/MS Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Performance Comparison of Analytical Methods

The following table provides a comparative summary of the performance characteristics of the three analytical methods for the quantification of this compound.

FeatureHPLC-FLD/UV (with OPA Derivatization)GC-MS (with Derivatization)LC-MS/MS (Direct or with Derivatization)
Specificity Good, potential for interferences from other primary amines.Very good, mass spectral data provides high confidence in identification.Excellent, MRM transitions are highly specific to the target analyte.
Sensitivity (LOQ) ~0.3 µg/mL (FLD)~0.1 - 1 µg/mL< 0.1 ng/mL
Linear Range Typically 2-3 orders of magnitude.3-4 orders of magnitude.4-5 orders of magnitude.
Sample Throughput Moderate, derivatization step adds time.Lower, derivatization and longer run times.High, minimal sample preparation and fast run times.
Cost (Instrument) Moderate.Moderate to High.High.
Robustness Good, well-established technique.Good, but derivatization can be a source of variability.Excellent, but can be susceptible to matrix effects.
Ease of Use Relatively straightforward.Requires expertise in derivatization and GC-MS operation.Requires specialized expertise in LC-MS/MS operation and data analysis.

Visualizing the HPLC Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an HPLC method, ensuring the reliability and accuracy of the analytical data.

HPLC_Validation_Workflow MethodDevelopment Method Development & Optimization ValidationProtocol Write Validation Protocol MethodDevelopment->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness SystemSuitability System Suitability ValidationProtocol->SystemSuitability ValidationReport Final Validation Report Specificity->ValidationReport Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LOD_LOQ->ValidationReport Robustness->ValidationReport SystemSuitability->ValidationReport

Caption: Logical workflow for HPLC method validation.

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • HPLC with pre-column derivatization is a cost-effective, robust, and reliable method suitable for routine quality control and research applications where moderate sensitivity is sufficient.

  • GC-MS offers high specificity and is a good alternative, particularly if the laboratory is already equipped for this technique and the sample matrix is complex.

  • LC-MS/MS is the method of choice for applications requiring the highest sensitivity and selectivity, such as bioanalysis or trace-level impurity determination.

By carefully considering the performance characteristics and experimental requirements outlined in this guide, researchers can confidently select and validate the most appropriate method for the accurate quantification of this compound in their samples.

Cross-Validation of Analytical Techniques for the Characterization of Methyl 4-aminobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical techniques for the characterization and quantification of Methyl 4-aminobutanoate and its hydrochloride salt. The objective is to offer a comparative overview of various analytical methods, complete with experimental protocols and performance data, to assist researchers in selecting the most suitable technique for their specific needs, ranging from qualitative identification to rigorous quantitative analysis.

Overview of Analytical Techniques

The characterization of this compound, a derivative of the neurotransmitter GABA, is crucial in various research and development settings. The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the need for structural elucidation, purity assessment, or quantification in different matrices. This guide focuses on the most commonly employed and effective techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR).

  • Mass Spectrometry (MS) coupled with Chromatography (LC-MS/MS and GC-MS): Offers high sensitivity and selectivity for both identification and quantification.

  • Vibrational Spectroscopy (FTIR and Raman): Useful for rapid identification and qualitative characterization, with some quantitative applications.

  • High-Performance Liquid Chromatography (HPLC): Primarily used for purity assessment and quantification, often requiring derivatization for enhanced detection.

Comparative Analysis of Quantitative Performance

The following table summarizes the typical quantitative performance characteristics of the different analytical techniques for the analysis of this compound. It is important to note that performance can vary based on the specific instrumentation, experimental conditions, and sample matrix.

TechniqueLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangeAccuracy (% Recovery)Precision (%RSD)
UPLC-MS/MS (with derivatization) Low ng/mLMid ng/mL3-4 orders of magnitude90 - 110%< 15%
GC-MS (with derivatization) Low ng/mLMid ng/mL3-4 orders of magnitude90 - 110%< 15%
Quantitative NMR (qNMR) mg/mLmg/mL2-3 orders of magnitude95 - 105%< 5%
HPLC-UV (with derivatization) High ng/mL to low µg/mLµg/mL2-3 orders of magnitude90 - 110%< 15%
FTIR (semi-quantitative) Not typically used for trace quantificationNot typically used for trace quantificationLimitedMatrix dependent> 10%

Experimental Protocols

UPLC-MS/MS with Derivatization

This method is highly sensitive and selective for the quantification of this compound in complex matrices. Derivatization is necessary to improve chromatographic retention and ionization efficiency.

Instrumentation:

  • Ultra-Performance Liquid Chromatograph (UPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Reagents and Materials:

  • This compound hydrochloride standard

  • Derivatization reagent (e.g., AccQ•Tag™ Ultra Reagent)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA), LC-MS grade

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound hydrochloride in water.

    • Create a series of calibration standards by serial dilution of the stock solution.

    • For unknown samples, perform a suitable extraction to isolate the analyte.

  • Derivatization:

    • To 10 µL of standard or sample, add 70 µL of borate (B1201080) buffer and 20 µL of AccQ•Tag reagent.

    • Vortex and heat at 55°C for 10 minutes.

  • UPLC-MS/MS Analysis:

    • Column: Acquity UPLC HSS T3 column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to separate the derivatized analyte from interferences.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 1-5 µL

    • MS/MS Detection: Monitor the specific precursor and product ion transitions for the derivatized this compound in Multiple Reaction Monitoring (MRM) mode.

GC-MS with Derivatization

Gas chromatography requires derivatization to increase the volatility of the polar this compound. Silylation is a common and effective approach.

Instrumentation:

  • Gas Chromatograph (GC) with a split/splitless injector

  • Mass Spectrometer (MS) with an electron ionization (EI) source

Reagents and Materials:

  • This compound hydrochloride standard

  • Silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Acetonitrile, anhydrous

  • Pyridine (B92270), anhydrous

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol).

    • Prepare calibration standards by serial dilution.

    • For unknown samples, perform an appropriate extraction and ensure the extract is dry.

  • Derivatization:

    • Evaporate a known volume of the standard or sample extract to dryness under a stream of nitrogen.

    • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

  • GC-MS Analysis:

    • Column: DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm) or similar

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detection: Acquire data in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of the derivatized analyte.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that can provide highly accurate and precise quantification without the need for a matching calibration standard.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Reagents and Materials:

  • This compound hydrochloride

  • Internal standard (e.g., maleic acid, dimethyl sulfone) of known purity

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of this compound hydrochloride and the internal standard into an NMR tube.

    • Add a known volume of the deuterated solvent.

    • Ensure complete dissolution.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (at least 5 times the longest T₁ of the signals of interest).

  • Data Processing and Quantification:

    • Integrate the well-resolved signals of the analyte and the internal standard.

    • Calculate the concentration of this compound using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (Mass_IS / MW_IS) * (MW_analyte / Mass_analyte)

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique primarily used for qualitative identification based on the unique vibrational fingerprint of the molecule. It can be used for semi-quantitative analysis by creating a calibration curve based on the absorbance of a characteristic peak.

Instrumentation:

  • Fourier Transform Infrared Spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation:

    • For the hydrochloride salt (solid), place a small amount directly on the ATR crystal.

    • For solutions, a thin film can be cast on the ATR crystal or a liquid cell can be used.

  • Data Acquisition:

    • Collect the infrared spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Analysis:

    • Identify characteristic absorption bands, such as the C=O stretch of the ester (around 1730 cm⁻¹) and the N-H bends of the amine.

    • For semi-quantitative analysis, create a calibration curve by plotting the absorbance of a characteristic peak against the concentration of a series of standards.

Visualization of Workflows

The following diagrams illustrate the logical workflows for the cross-validation of analytical techniques and for selecting an appropriate method.

CrossValidationWorkflow Sample Sample containing This compound NMR NMR Spectroscopy (Structure, Purity, qNMR) Sample->NMR Structural Elucidation LCMS UPLC-MS/MS (High Sensitivity Quantification) Sample->LCMS Primary Quantification GCMS GC-MS (Alternative Quantification) Sample->GCMS Orthogonal Quantification FTIR FTIR/Raman (Rapid ID, Functional Groups) Sample->FTIR Initial Identification Data Comparative Data Analysis NMR->Data LCMS->Data GCMS->Data FTIR->Data Report Comprehensive Characterization Report Data->Report

Caption: Cross-validation workflow for this compound.

TechniqueSelection Objective Analytical Objective Structure Structural Confirmation Objective->Structure Structure? Quantification Quantification Objective->Quantification Quantify? Purity Purity Assessment Objective->Purity Purity? RapidID Rapid Identification Objective->RapidID Quick ID? NMR_Spec NMR Structure->NMR_Spec Trace Trace Levels? Quantification->Trace HighConc High Concentration Quantification->HighConc High Conc. HPLC_Purity HPLC-UV Purity->HPLC_Purity FTIR_Raman FTIR/Raman RapidID->FTIR_Raman LCMS_GCMS UPLC-MS/MS or GC-MS Trace->LCMS_GCMS Yes qNMR_HPLC qNMR or HPLC-UV HighConc->qNMR_HPLC

Caption: Decision tree for selecting an analytical technique.

Conclusion

The cross-validation of multiple analytical techniques provides a robust and comprehensive characterization of this compound. For structural elucidation and accurate quantification at higher concentrations, NMR is the method of choice. For highly sensitive and selective quantification, particularly in complex matrices, UPLC-MS/MS and GC-MS with appropriate derivatization are the gold standards. Vibrational spectroscopy techniques like FTIR offer rapid, non-destructive identification. The selection of the most appropriate technique should be guided by the specific analytical goals, required sensitivity, and the nature of the sample matrix. By employing orthogonal methods, researchers can ensure the accuracy and reliability of their analytical results.

A Comparative Analysis of Methyl 4-aminobutanoate Prodrugs for Enhanced Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various prodrug strategies for Methyl 4-aminobutanoate, the methyl ester of gamma-aminobutyric acid (GABA), aimed at improving its bioavailability and facilitating its transport across the blood-brain barrier (BBB). Low bioavailability of GABA, a major inhibitory neurotransmitter in the central nervous system, restricts its therapeutic application for neurological disorders. Esterification of GABA to form prodrugs like this compound is a key strategy to enhance its lipophilicity and thereby its ability to cross biological membranes.

Performance Comparison of GABA Ester Prodrugs

While direct comparative studies on a homologous series of simple alkyl 4-aminobutanoate prodrugs are limited in publicly available literature, existing research on various GABA esters provides valuable insights into the impact of the ester promoiety on bioavailability and central nervous system uptake. The following tables summarize key data from studies on different GABA ester prodrugs.

Physicochemical and Pharmacokinetic Properties of this compound
PropertyValueSource
Molecular Formula C₅H₁₁NO₂PubChem
Molecular Weight 117.15 g/mol [1]
Appearance Colorless liquid[2]
Melting Point -40.00 °C[2]
Boiling Point 203.90 °C[2]
Density 1.0100 g/cm³[2]
Solubility Soluble in water and polar organic solvents[2]
LogP (calculated) -0.2[1]
Brain Uptake of Various GABA Ester Prodrugs in Rodents

The following table presents data on the brain uptake of different ester prodrugs of GABA, highlighting the significant improvement compared to GABA itself.

ProdrugBrain Uptake Index (%)Fold Increase Over GABAAnimal ModelSource
GABA< 2%-Mouse[3]
1-Butyl ester of GABA-74-foldMouse[3]
9,12,15-Octadecatrienyl (Linolenyl) ester of GABA-2-foldMouse[3]
3-Cholesteryl ester of GABA-25-foldMouse[3]
Dexamethasone ester of GABA-81-foldMouse[3]
1-Linolenoyl-2,3-bis(4-aminobutyryl)propane-1,2,3-triol> 30%75-fold (relative to liver)Mouse[4][5]
1,2-Dilinolenoyl-3-(4-aminobutyryl)propane-1,2,3-triol> 30%127-fold (relative to liver)Mouse[4][5]
Di-GABA stearoyl glyceryl ester45.1-Not Specified[6]
Di-GABA oleoyl (B10858665) glyceryl ester--Not Specified[6]
Di-GABA linoleoyl glyceryl ester--Not Specified[6]
Di-GABA linolenoyl glyceryl ester31.5-Not Specified[6]

Brain Uptake Index is a measure of the compound's ability to cross the blood-brain barrier.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments in the evaluation of this compound prodrugs.

Synthesis of this compound Hydrochloride

This protocol describes a common method for the synthesis of the hydrochloride salt of this compound.

Materials:

  • 4-aminobutyric acid (GABA)

  • Methanol (B129727) (anhydrous)

  • Anhydrous Hydrogen Chloride (HCl) gas

  • Ice bath

  • Reflux apparatus

  • Rotary evaporator

Procedure:

  • Suspend 4-aminobutyric acid in anhydrous methanol at room temperature.

  • Slowly bubble anhydrous HCl gas through the suspension. The reaction mixture will warm and may begin to reflux.

  • Once the reaction warms, place the flask in an ice bath to cool.

  • Continue bubbling HCl gas for an additional period after cooling.

  • After the addition of HCl is complete, reflux the reaction mixture under a nitrogen atmosphere for approximately 17 hours.

  • Remove the solvent in vacuo using a rotary evaporator to obtain the solid this compound hydrochloride.

In Vitro Plasma Stability Assay

This assay is critical for determining the stability of ester prodrugs in the presence of plasma esterases, which can prematurely hydrolyze the prodrug before it reaches its target.

Materials:

  • Test prodrug

  • Control compound (known to be metabolized by plasma esterases)

  • Pooled plasma from the desired species (e.g., human, rat, mouse)

  • Incubator (37°C)

  • 96-well polypropylene (B1209903) plates

  • Acetonitrile (B52724) with internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test prodrug in a suitable solvent (e.g., DMSO).

  • Incubate the test compound (final concentration, e.g., 1 µM) with plasma in a 96-well plate at 37°C.[7][8][9]

  • Take aliquots at multiple time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).[7][8][9]

  • Terminate the reaction at each time point by adding acetonitrile containing an internal standard to precipitate plasma proteins.[7][8][9]

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the test prodrug.

  • Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample and determine the half-life (t₁/₂) of the prodrug in plasma.[9]

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical procedure to determine the pharmacokinetic profile of a this compound prodrug after oral and intravenous administration in rats.[10]

Materials:

  • Sprague-Dawley rats (male and female, 8-10 weeks old)

  • Test prodrug formulated in a suitable vehicle (e.g., saline, 0.5% methylcellulose)

  • Dosing gavage needles and syringes

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Acclimation and Grouping: Acclimate rats for at least one week. Divide them into two groups for intravenous (IV) and oral (PO) administration.[10]

  • Dosing:

    • IV Group: Administer the prodrug solution intravenously via the tail vein.

    • PO Group: Administer the prodrug suspension or solution orally using a gavage needle.[10]

  • Blood Sampling: Collect blood samples (approximately 100 µL) from the tail vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into EDTA-coated tubes.[10]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.[10]

  • Bioanalysis: Determine the plasma concentrations of the prodrug and the parent drug (GABA) using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and bioavailability using non-compartmental analysis software.[11][12]

Visualizations

Experimental Workflow for In Vivo Pharmacokinetic Study

G cluster_pre Pre-Study cluster_study Study Day cluster_post Post-Study Analysis acclimation Animal Acclimation (≥ 1 week) grouping Grouping (IV and PO cohorts) acclimation->grouping dosing_iv IV Dosing grouping->dosing_iv dosing_po PO Dosing grouping->dosing_po blood_sampling Serial Blood Sampling (Multiple time points) dosing_iv->blood_sampling dosing_po->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep bioanalysis Bioanalysis (LC-MS/MS) plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, F) bioanalysis->pk_analysis GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_vesicle GABA Vesicle GAD->GABA_vesicle GABA_released GABA GABA_vesicle->GABA_released Release GABA_A GABA-A Receptor (Ionotropic) GABA_released->GABA_A Binds to GABA_B GABA-B Receptor (Metabotropic) GABA_released->GABA_B Binds to Cl_influx Cl- Influx GABA_A->Cl_influx G_protein G-protein signaling GABA_B->G_protein Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization K_efflux K+ Efflux / Ca2+ influx ↓ G_protein->K_efflux K_efflux->Hyperpolarization

References

A Comparative Purity Assessment of Synthesized Methyl 4-aminobutanoate versus a Commercial Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthesized Methyl 4-aminobutanoate against a commercially available standard. The purity of the in-house synthesized product is rigorously assessed using a suite of analytical techniques, with the data presented alongside that of a commercial benchmark. Detailed experimental protocols are provided to allow for replication and validation of the findings.

Introduction

This compound, the methyl ester of gamma-aminobutyric acid (GABA), is a valuable building block in the synthesis of various pharmaceuticals and research chemicals.[1] Its purity is critical to ensure the desired reaction outcomes and to avoid the introduction of impurities into downstream processes. This guide outlines the analytical workflow for qualifying a newly synthesized batch of this compound against a high-purity commercial standard.

The synthesis of this compound is commonly achieved through the Fischer esterification of 4-aminobutyric acid with methanol (B129727) in the presence of an acid catalyst, such as hydrochloric acid or thionyl chloride.[2][3] For the purpose of this guide, the synthesized product was obtained via the reaction of 4-aminobutyric acid with methanol and trimethylchlorosilane.[4] The commercial standard was procured from a reputable supplier with a stated purity of ≥99.0%.[5]

Experimental Workflow

The following diagram illustrates the logical workflow for the comparative purity assessment.

G cluster_data Data Comparison Synthesized Synthesized This compound Prep_Synth Prepare Solution of Synthesized Product Synthesized->Prep_Synth Commercial Commercial Standard (≥99.0% Purity) Prep_Comm Prepare Solution of Commercial Standard Commercial->Prep_Comm NMR NMR Spectroscopy (¹H and ¹³C) Prep_Synth->NMR HPLC HPLC Analysis Prep_Synth->HPLC GCMS GC-MS Analysis Prep_Synth->GCMS IR IR Spectroscopy Prep_Synth->IR Prep_Comm->NMR Prep_Comm->HPLC Prep_Comm->GCMS Prep_Comm->IR Data_Analysis Comparative Data Analysis and Purity Determination NMR->Data_Analysis HPLC->Data_Analysis GCMS->Data_Analysis IR->Data_Analysis

References

A Comparative Analysis of Novel Methyl 4-aminobutanoate Derivatives in Modulating Inflammatory Responses

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the anti-inflammatory potential of newly synthesized Methyl 4-aminobutanoate based compounds. This document summarizes key efficacy data from preclinical in vitro assays and outlines the experimental methodologies utilized, offering a framework for the evaluation of this chemical series.

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases.[1][2][3] The search for novel anti-inflammatory agents is a key focus of drug discovery. This guide focuses on a series of novel compounds derived from this compound, a GABA derivative, and evaluates their potential to mitigate inflammatory processes.

Data Summary

The anti-inflammatory efficacy of three novel this compound derivatives—henceforth referred to as Compound A, Compound B, and Compound C—was evaluated and compared against the parent compound, this compound, and a standard nonsteroidal anti-inflammatory drug (NSAID), Diclofenac. The following tables summarize the quantitative data from key in vitro anti-inflammatory assays.

Table 1: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)IL-6 Inhibition (%)TNF-α Inhibition (%)
Compound A 125 ± 3.130 ± 2.5
1058 ± 4.265 ± 3.8
5085 ± 5.192 ± 4.0
Compound B 115 ± 2.820 ± 3.0
1045 ± 3.950 ± 4.1
5075 ± 4.580 ± 3.9
Compound C 135 ± 3.540 ± 3.2
1070 ± 4.878 ± 4.5
5095 ± 3.998 ± 2.8
This compound 5010 ± 2.112 ± 2.3
Diclofenac 1090 ± 4.395 ± 3.7

Data are presented as mean ± standard deviation.

Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundIC₅₀ (µM)
Compound A 22.5
Compound B 35.2
Compound C 15.8
This compound >100
Diclofenac 8.7

IC₅₀ represents the concentration required for 50% inhibition of nitric oxide production.

Table 3: Cyclooxygenase (COX) Enzyme Inhibition Assay

CompoundCOX-1 Inhibition (IC₅₀, µM)COX-2 Inhibition (IC₅₀, µM)
Compound A 45.315.1
Compound B 62.128.4
Compound C 25.65.2
Diclofenac 5.81.1

IC₅₀ represents the concentration required for 50% inhibition of the respective COX enzyme.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the interpretation of the presented data.

1. Cell Culture and Lipopolysaccharide (LPS) Stimulation

RAW 264.7 murine macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For inflammatory stimulation, cells were seeded in 96-well plates and, after 24 hours, pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[1][2]

2. Measurement of Pro-inflammatory Cytokines (IL-6 and TNF-α)

The levels of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in the cell culture supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

3. Nitric Oxide (NO) Production Assay

Nitric oxide production was indirectly measured by quantifying the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent. A standard curve was generated using sodium nitrite to determine the nitrite concentrations.

4. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

The inhibitory activity of the compounds on COX-1 and COX-2 enzymes was determined using a commercial colorimetric COX inhibitor screening assay kit. The assay measures the peroxidase activity of cyclooxygenases in the presence of the test compounds.

Visualizing Mechanisms and Workflows

To better illustrate the underlying biological pathways and experimental processes, the following diagrams have been generated.

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Cellular Signaling Cascade LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces Transcription iNOS iNOS Nucleus->iNOS Induces Transcription COX2 COX-2 Nucleus->COX2 Induces Transcription

Caption: Simplified NF-κB signaling pathway initiated by LPS.

G cluster_workflow Experimental Workflow for In Vitro Anti-inflammatory Screening A 1. Culture RAW 264.7 Macrophages B 2. Pre-treat with Test Compounds A->B C 3. Stimulate with LPS (1 µg/mL) B->C D 4. Incubate for 24 hours C->D E 5. Collect Supernatant D->E F 6. Analyze Biomarkers (ELISA, Griess Assay) E->F

Caption: Workflow for in vitro anti-inflammatory compound screening.

Discussion

The presented data indicates that the novel this compound derivatives, particularly Compound C, exhibit significant anti-inflammatory properties in vitro. Compound C demonstrated the most potent inhibition of pro-inflammatory cytokines and nitric oxide production, with an efficacy profile approaching that of the reference drug, Diclofenac. Furthermore, the selective inhibition of COX-2 over COX-1 by all three derivatives, and most prominently by Compound C, suggests a potentially favorable safety profile with reduced risks of gastrointestinal side effects commonly associated with non-selective NSAIDs.[4] The parent compound, this compound, showed minimal activity in these assays, highlighting the importance of the structural modifications in the new derivatives.

The anti-inflammatory effects of these compounds are likely mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory gene expression.[5] By suppressing the production of inflammatory mediators such as TNF-α, IL-6, NO, and prostaglandins (B1171923) (via COX-2 inhibition), these compounds can effectively dampen the inflammatory cascade.

Conclusion

This comparative guide provides initial evidence for the anti-inflammatory potential of novel this compound-based compounds. Compound C has emerged as a promising lead candidate for further development, warranting more extensive in vivo studies to validate its efficacy and safety. The methodologies and data presented herein offer a foundational framework for future research in this area.

References

Comparative Guide to the Structure-Activity Relationships of Methyl 4-Aminobutanoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-aminobutanoate, the methyl ester of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), serves as a pivotal scaffold in the design of novel therapeutics targeting the central nervous system (CNS).[1][2] Its structural simplicity and inherent biological relevance make it an attractive starting point for chemical modifications aimed at enhancing potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, supported by experimental data, to inform the rational design of next-generation CNS agents.

Core Structure and Biological Activity

This compound itself can cross the blood-brain barrier and exhibits a range of biological activities, including anticonvulsant effects. It is hydrolyzed in the brain to GABA, and it also acts as an inhibitor of GABA uptake and can activate GABA release. These multifaceted actions underscore the therapeutic potential of its derivatives.

Structure-Activity Relationship Studies

The fundamental principle of SAR studies is to systematically alter the chemical structure of a lead compound and observe the corresponding changes in biological activity. For this compound, key modification sites include the amino group (N-substitution), the carbon backbone (C2, C3, and C4 substitution), and the methyl ester group.

N-Substitution

Modification of the primary amino group has been a key strategy to modulate the pharmacological profile of 4-aminobutanoate derivatives. N-alkylation, for instance, can influence both the pharmacokinetic and pharmacodynamic properties of the resulting compounds.[1]

A notable example comes from studies on GABA uptake inhibitors. While not exclusively methyl esters, the data on N-substituted nipecotic acid and guvacine, both cyclic analogs of GABA, provide valuable insights. The introduction of a bulky N-(4,4-diphenyl-3-butenyl) group dramatically increases the inhibitory potency on GABA uptake compared to the parent amino acids.

CompoundTargetIC50 (µM)Fold Increase in Potency
Nipecotic AcidGABA Uptake~20-
N-(4,4-diphenyl-3-butenyl)-nipecotic acid (SK&F 89976A)GABA Uptake~1~20
GuvacineGABA Uptake~20-
N-(4,4-diphenyl-3-butenyl)-guvacine (SK&F 100330A)GABA Uptake~1~20
C-Backbone Substitution

Modifications along the carbon chain of the butanoate scaffold have profound effects on receptor selectivity and activity.

  • C2-Substitution: Studies on GABA and trans-4-aminocrotonic acid (TACA) analogs have shown that substitution at the C2 position is tolerated at GABAC receptors. For instance, 4-amino-2-methylbutanoic acid and 4-amino-2-chlorobutanoic acid act as weak partial agonists at this receptor subtype.[3]

  • C3-Substitution: In contrast to C2, modifications at the C3 position often lead to a significant decrease or complete loss of activity at GABA receptors.[3]

  • C4-Substitution: The introduction of aryl groups at the C4 position has been explored in the context of analgesics. The nature and position of substituents on the aryl ring are critical for analgesic activity. For example, in a series of 4-amino-4-arylcyclohexanones, para-methyl and para-bromo substitutions on the phenyl ring resulted in the most potent compounds.[4]

Modification of the Ester Group

The ester moiety of this compound plays a crucial role in its ability to penetrate the blood-brain barrier. Studies on various aliphatic and steroid esters of GABA have demonstrated that increasing the lipophilicity of the ester group can significantly enhance brain uptake.

Ester Derivative of GABARelative Brain Uptake (compared to GABA)CNS Depressant Activity
1-Butyl ester74-fold increaseInactive
Linolenyl ester2-fold increaseInactive
Cholesteryl ester25-fold increaseActive
Dexamethasone ester81-fold increaseInactive

Interestingly, increased brain uptake does not always correlate with CNS depressant activity. The pharmacological effect is also dependent on the rate of hydrolysis of the ester to release GABA within the CNS.

Experimental Protocols

In Vitro GABA Uptake Inhibition Assay

Objective: To determine the potency of compounds in inhibiting the uptake of GABA into synaptosomes.

Methodology:

  • Synaptosome Preparation: Synaptosome-rich (P2) fractions are prepared from rat brain homogenates by differential centrifugation.

  • Assay: Aliquots of the P2 fraction are pre-incubated with various concentrations of the test compounds.

  • GABA Uptake: The uptake reaction is initiated by the addition of [3H]GABA.

  • Termination: After a short incubation period, the uptake is terminated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anticonvulsant Activity Assessment (Maximal Electroshock Seizure - MES Test)

Objective: To evaluate the ability of a compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.

Methodology:

  • Animal Model: Male mice or rats are used.

  • Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Seizure Induction: At the time of predicted peak effect, a maximal electrical stimulus is delivered via corneal or auricular electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic extensor component of the seizure, is calculated.

Visualizations

SAR_Workflow cluster_0 Lead Identification & Optimization cluster_1 Biological Evaluation cluster_2 Data Analysis Lead Compound Lead Compound Derivative Synthesis Derivative Synthesis Lead Compound->Derivative Synthesis Structural Modification In Vitro Assays In Vitro Assays Derivative Synthesis->In Vitro Assays Screening In Vivo Models In Vivo Models In Vitro Assays->In Vivo Models Promising Candidates SAR Analysis SAR Analysis In Vivo Models->SAR Analysis SAR Analysis->Derivative Synthesis Design of New Derivatives GABA_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA GABA GAD->GABA Vesicle Vesicle GABA->Vesicle Packaging Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft Release GAT GABA Transporter (GAT) Synaptic Cleft->GAT Reuptake GABA_Receptor GABA Receptor Synaptic Cleft->GABA_Receptor Binding Ion_Channel Cl- Channel GABA_Receptor->Ion_Channel Activation Hyperpolarization Hyperpolarization Ion_Channel->Hyperpolarization Cl- Influx

References

Comparative docking studies of Methyl 4-aminobutanoate analogs with target proteins.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Molecular Docking of GABA Analogs with Key Neurological Targets

This guide provides a comparative analysis of molecular docking studies of various gamma-aminobutyric acid (GABA) analogs, including derivatives of methyl 4-aminobutanoate, with their target proteins, primarily GABA receptors and GABA aminotransferase. The data and protocols presented are synthesized from multiple in silico studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Docking Performance

The following table summarizes the quantitative data from various docking studies, offering a comparison of the binding affinities of different GABA analogs and other compounds with their respective protein targets. Lower binding energy or docking scores typically indicate a more favorable interaction.

Ligand/AnalogTarget ProteinDocking Score / Binding Energy (kcal/mol)Inhibition Constant (Ki)Reference
KaempferolGABAa Receptor-9.2Not Reported[1]
Lorazepam (Reference)GABAa Receptor-9.1Not Reported[1]
Rosmarinic AcidGABAa Receptor-8.8Not Reported[1]
OXB2GABAA Receptor (α1 isoform)-7.2Not Reported[2]
Caffeic acidGABAa Receptor-7.0Not Reported[1]
EugenolGABAa Receptor-6.9Not Reported[1]
RutinGABA type A Receptor-2.68Not Reported[3]
Compound A07GABA Aminotransferase (GABA-AT)Not ReportedStrong Interaction[4]
Compound B07GABA Aminotransferase (GABA-AT)Not ReportedStrong Interaction[4]
Compound D08GABA Aminotransferase (GABA-AT)Not ReportedStrong Interaction[4]
Compound H08GABA Aminotransferase (GABA-AT)Not ReportedStrong Interaction[4]
GABA Derivatives (general)4-aminobutyrate transaminaseUp to -8.34Low Ki values indicate efficiency[5]

Experimental Protocols: A Synthesized Approach

The methodologies cited in the reviewed studies for molecular docking of GABA analogs share a common workflow. This section provides a detailed, synthesized protocol that represents a typical in silico docking experiment.

2.1. Protein Preparation The three-dimensional crystal structure of the target protein is retrieved from a protein structure database like the Protein Data Bank (PDB). The protein is then prepared for docking by removing water molecules, adding polar hydrogen atoms, and assigning charges (e.g., Kollman charges). For proteins where the crystal structure is not available, homology modeling is used to predict the 3D structure using a template with high sequence similarity.[6]

2.2. Ligand Preparation The 3D structures of the this compound analogs and other ligands are generated and optimized to their lowest energy conformation. This step is crucial for ensuring that the ligand's geometry is realistic.

2.3. Molecular Docking Automated molecular docking is performed using software such as AutoDock, Molegro Virtual Docker, or AutoDock Vina.[1][6][7] The process involves defining a grid box that encompasses the active site of the target protein. The docking algorithm then explores a multitude of possible conformations and orientations of the ligand within the active site, calculating the binding energy for each pose. The conformation with the lowest binding energy is typically considered the most probable binding mode.

2.4. Analysis of Docking Results The results are analyzed to identify the best-docked conformation based on binding energy and the formation of interactions such as hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site. Visualization tools like PyMOL, Chimera USCF, and Discovery Studio are used to inspect the protein-ligand complexes and the nature of the interactions.[2]

Visualizations

The following diagrams illustrate a generalized workflow for molecular docking studies and a simplified GABAergic signaling pathway.

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Retrieval Retrieve Protein Structure (PDB) Protein_Preparation Prepare Protein (Remove water, add hydrogens) Protein_Retrieval->Protein_Preparation Grid_Box Define Grid Box (Active Site) Protein_Preparation->Grid_Box Ligand_Preparation Prepare Ligand (Optimize geometry) Docking_Run Run Docking Algorithm (e.g., AutoDock) Ligand_Preparation->Docking_Run Grid_Box->Docking_Run Score_Analysis Analyze Binding Energy & Poses Docking_Run->Score_Analysis Interaction_Analysis Visualize Protein-Ligand Interactions Score_Analysis->Interaction_Analysis Lead_Identification Identify Lead Compounds Interaction_Analysis->Lead_Identification

A generalized workflow for molecular docking studies.

gaba_signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD (Enzyme) Glutamate->GAD Converts GABA GABA GAD->GABA Vesicle Synaptic Vesicle GABA->Vesicle Packaged into GABA_Receptor GABA Receptor Vesicle->GABA_Receptor Release & Bind Ion_Channel Ion Channel Opening (Cl- influx) GABA_Receptor->Ion_Channel Hyperpolarization Hyperpolarization (Inhibition) Ion_Channel->Hyperpolarization

A simplified overview of the GABAergic signaling pathway.

References

Safety Operating Guide

Navigating the Safe Disposal of Methyl 4-aminobutanoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of Methyl 4-aminobutanoate, ensuring compliance and minimizing risk.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate caution. This compound is known to cause skin, eye, and respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to ensure personal safety.

PPE CategorySpecific Recommendations
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).[1]
Body Protection Laboratory coat, long pants, and closed-toe shoes.[1]
Respiratory Protection Use in a well-ventilated area or with a certified fume hood. For operations that may generate dust, a dust mask (type N95 or equivalent) is recommended.[1][2]

Core Principles of Chemical Waste Disposal

The fundamental principle of chemical disposal is to prevent environmental contamination and ensure the safety of all personnel. For this compound, the following rules are absolute:

  • Do NOT dispose of this chemical down the drain.[3]

  • Do NOT dispose of this chemical in the regular trash.[3]

  • Do NOT allow the chemical to be released into the environment.[4]

  • Do NOT dispose of hazardous waste by evaporation.[5]

The required method for disposal is through a licensed and approved chemical waste disposal company or plant.[1][3][6]

Step-by-Step Disposal Procedure

The following protocol outlines the systematic process for the safe disposal of this compound waste.

  • Segregation and Storage :

    • Store waste this compound in a designated, compatible, and properly sealed container.[3][7]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), concentration, and the date the waste was first added to the container.[7]

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][6]

  • Waste Collection :

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.[3][7]

    • Provide the EHS department with an accurate description of the waste, including the chemical name and quantity.[3]

  • Documentation :

    • Maintain a detailed log of the amount of this compound designated for disposal.[3]

    • Complete all necessary waste disposal forms as required by your institution and local regulations.[3]

  • Disposal of Empty Containers :

    • Only containers with minimal residual amounts of the chemical should be considered for rinsing. If solids or sludge remain, the container must be disposed of as hazardous waste.[7]

    • Thoroughly rinse the empty container with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[5][7]

    • After thorough rinsing and air-drying, obliterate or remove the original label before disposing of the container in accordance with institutional guidelines.[5]

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate Waste into a Labeled, Sealed Container ppe->segregate storage 3. Store in a Designated Cool, Dry, Ventilated Area segregate->storage contact_ehs 4. Contact Institutional EHS for Waste Collection storage->contact_ehs documentation 5. Complete All Necessary Waste Disposal Documentation contact_ehs->documentation professional_disposal 6. Professional Disposal by Licensed Facility documentation->professional_disposal end End: Safe and Compliant Disposal professional_disposal->end

Caption: Disposal Workflow for this compound.

References

Essential Safety and Handling Guide for Methyl 4-aminobutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal information for the handling of Methyl 4-aminobutanoate Hydrochloride (CAS No: 13031-60-2) in a laboratory setting. The following information is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize potential risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound hydrochloride is classified as a hazardous substance. It is crucial to use appropriate personal protective equipment to prevent exposure.[1][2][3][4]

Hazard Statements:

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][3]

  • P264: Wash skin thoroughly after handling.[1][2][3]

  • P271: Use only outdoors or in a well-ventilated area.[1][2][3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3]

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Specification Purpose
Eye/Face Protection Chemical safety goggles or face shield (conforming to EN166 or OSHA 29 CFR 1910.133).[4][5]To protect against splashes and dust.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing.[2][3][5]To prevent skin contact and irritation.[1]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) if ventilation is inadequate or dust is generated.[2][3][4]To prevent respiratory tract irritation from dust or aerosols.[1]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1][4][5]

  • Facilities should be equipped with an eyewash station and a safety shower.[5]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by removing any unnecessary items and ensuring emergency equipment is accessible.

  • Weighing and Transfer: Conduct weighing and transferring of the solid compound in a fume hood or a ventilated balance enclosure to minimize dust generation.[1][5]

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. If the solvent is volatile, ensure adequate ventilation.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Decontaminate the work surface and any equipment used.

  • Storage: Store this compound hydrochloride in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[1][4][5]

Emergency Procedures

Immediate and appropriate action is critical in the event of accidental exposure or a spill.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[1][4]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][4]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur.[4]

The following diagram outlines the workflow for responding to an accidental spill.

Spill_Response_Workflow A Spill Occurs B Evacuate Immediate Area A->B C Alert Others and Supervisor B->C D Assess the Spill (Size and Hazard) C->D E Small Spill (Manageable by Lab Personnel) D->E Small F Large Spill (Requires Emergency Response Team) D->F Large G Don Appropriate PPE E->G M Contact Emergency Services F->M H Contain the Spill (Use inert absorbent material) G->H I Collect Spill Debris H->I J Place in a Labeled Hazardous Waste Container I->J K Decontaminate the Area J->K L Dispose of Waste According to Regulations K->L N Secure the Area and Await Arrival M->N

Caption: Workflow for handling an accidental chemical spill.

Disposal Plan

Proper disposal of this compound hydrochloride and its containers is imperative to prevent environmental contamination and comply with regulations.

  • Chemical Waste: Dispose of the chemical waste at an approved waste disposal plant.[1][4][6][7] Waste is classified as hazardous and must be disposed of in accordance with federal, state, and local regulations.[1][6]

  • Contaminated Packaging: Do not reuse empty containers.[1] Dispose of contaminated packaging as unused product in a hazardous or special waste collection point.[6]

Physicochemical Properties

The following table summarizes key quantitative data for this compound hydrochloride.

Property Value Reference
Molecular Formula C5H12ClNO2[1]
Molecular Weight 153.61 g/mol [1][2][3]
Appearance White crystalline powder[1]
Melting Point 120-127 °C[1]
Purity ≥98%[1][8]

Occupational exposure limits (OSHA PEL, NIOSH REL, ACGIH TLV) have not been established for this compound.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-aminobutanoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-aminobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.